2-Pentacosanone
Description
Structure
2D Structure
Properties
IUPAC Name |
pentacosan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTIEPBCRWXMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentacosanone, a long-chain saturated methyl ketone, is a naturally occurring compound found in various plant species. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and characteristic spectroscopic data. While specific experimental protocols for the synthesis and biological activity of this compound are not extensively documented in publicly available literature, this guide outlines established methodologies for the synthesis and analysis of analogous long-chain ketones. Furthermore, it explores the general biological significance of ketones, providing a contextual framework for future research into the specific roles of this compound.
Chemical Structure and Identification
This compound is a 25-carbon aliphatic ketone with the carbonyl group located at the second carbon position.
| Identifier | Value |
| IUPAC Name | pentacosan-2-one[1] |
| Synonyms | Methyl tricosyl ketone, Pentacosan-2-one |
| CAS Number | 75207-54-4[1] |
| Molecular Formula | C₂₅H₅₀O[1] |
| SMILES | CCCCCCCCCCCCCCCCCCCCCCCC(=O)C[1] |
| InChI | InChI=1S/C25H50O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(2)26/h3-24H2,1-2H3[1] |
| InChIKey | CDTIEPBCRWXMBD-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 366.7 g/mol | PubChem[1] |
| Appearance | Waxy solid (predicted) | |
| Melting Point | 53 - 56 °C | Sigma-Aldrich (for n-Pentacosane) |
| Boiling Point | 169 - 170 °C at 0.05 mmHg | ChemicalBook (for n-Pentacosane) |
| Density | Data not available | |
| Water Solubility | 4.621e-006 mg/L at 25 °C (estimated) | The Good Scents Company |
| logP (Octanol-Water Partition Coefficient) | 11.7 (predicted) | PubChem[1] |
Spectroscopic Data and Analysis
Detailed experimental spectra for this compound are not widely published. However, based on the known principles of spectroscopy for long-chain ketones, the following characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm (in CDCl₃) | Multiplicity | Integration | Assignment |
| ~2.4 | Triplet | 2H | -CH₂-C(=O)- |
| ~2.1 | Singlet | 3H | -C(=O)-CH₃ |
| ~1.5-1.6 | Multiplet | 2H | -CH₂-CH₂-C(=O)- |
| ~1.2-1.4 | Broad Multiplet | 42H | Bulk methylene (B1212753) groups (-(CH₂)₂₁-) |
| ~0.88 | Triplet | 3H | Terminal -CH₃ |
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm (in CDCl₃) | Assignment |
| ~209 | C=O (C-2) |
| ~44 | -CH₂-C(=O)- (C-3) |
| ~32 | -(CH₂)n- |
| ~30 | -(CH₂)n- |
| ~29.7-29.4 | Bulk methylene carbons |
| ~24 | -CH₂-CH₂-C(=O)- (C-4) |
| ~23 | Terminal -CH₂-CH₃ |
| ~14 | Terminal -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a long-chain aliphatic ketone.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2955-2850 | C-H stretch (alkane) | Strong |
| ~1715 | C=O stretch (ketone) | Strong, sharp |
| ~1465 | C-H bend (methylene) | Medium |
| ~1375 | C-H bend (methyl) | Medium |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound would likely exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns of long-chain methyl ketones.
-
Molecular Ion (M⁺): m/z = 366
-
Alpha-Cleavage: The most significant fragmentation would be cleavage of the C-C bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to give a stable acylium ion at m/z = 351, and the loss of a tricosyl radical (•C₂₃H₄₇) to give an acylium ion at m/z = 43.
-
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond, would lead to the formation of a neutral alkene and a charged enol fragment. For this compound, this would result in a prominent peak at m/z = 58.[2]
Experimental Protocols
Synthesis of this compound via Acetoacetic Ester Synthesis
This method provides a reliable route to methyl ketones from alkyl halides.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Sodium hydroxide (B78521) solution (aqueous)
-
Hydrochloric acid (aqueous)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation: To a solution of sodium ethoxide in anhydrous ethanol, add ethyl acetoacetate dropwise at room temperature with stirring. After formation of the enolate, add 1-bromotricosane and reflux the mixture until the reaction is complete (monitored by TLC).
-
Saponification and Decarboxylation: Cool the reaction mixture and add aqueous sodium hydroxide solution. Reflux the mixture to saponify the ester. After cooling, acidify the solution with hydrochloric acid to induce decarboxylation, which may be facilitated by gentle heating.
-
Extraction and Purification: Extract the aqueous mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentacosanone, a long-chain aliphatic methyl ketone, is a molecule with the chemical formula C25H50O.[1] As a member of the ketone family, its properties are defined by the presence of a carbonyl functional group. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for its characterization. This document is intended to serve as a foundational resource for professionals in research and drug development.
Physicochemical Data
The structural and physical properties of this compound are summarized below. These values are a combination of experimentally determined and computationally predicted data.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | pentacosan-2-one | [1] |
| Synonyms | pentacosa-2-one, Pentacosane-2-one | [1] |
| CAS Number | 75207-54-4 | [1] |
| Molecular Formula | C25H50O | [1] |
| Molecular Weight | 366.7 g/mol | [1] |
| Melting Point | 53 - 56 °C | |
| Boiling Point | 169 - 170 °C (at 0.07 hPa) | |
| Water Solubility | 4.621e-006 mg/L at 25 °C (Estimated) | [2] |
| Solubility in Organic Solvents | Soluble in benzene (B151609) and chloroform. | [3] |
Predicted Spectral Data
While specific, detailed spectral data for this compound is not extensively published, the expected spectral characteristics can be predicted based on its structure and data from analogous ketones.
| Spectroscopy Type | Expected Key Features |
| Infrared (IR) Spectroscopy | A strong, characteristic C=O stretching vibration is expected around 1715 cm⁻¹.[4][5] |
| ¹H NMR Spectroscopy | Protons on the methyl group adjacent to the carbonyl (C1) would appear as a singlet around δ 2.1 ppm. Protons on the methylene (B1212753) group adjacent to the carbonyl (C3) would appear as a triplet around δ 2.4 ppm.[6] |
| ¹³C NMR Spectroscopy | The carbonyl carbon (C2) is expected to be highly deshielded, with a chemical shift in the range of δ 200–210 ppm.[7] |
| Mass Spectrometry (GC-MS) | The mass spectrum would show the molecular ion peak (M⁺) at m/z 366. Key fragmentation patterns would include McLafferty rearrangement and alpha-cleavage, characteristic of ketones.[4] |
Experimental Protocols
The following sections detail standard methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Tube Method)
The melting point is a critical indicator of a compound's purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), sealed capillary tubes, mortar and pestle.
-
Procedure:
-
Sample Preparation: A small amount of dry this compound is finely ground. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm high) of the sample into the sealed end.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point. The heating rate is then slowed to 1-2 °C per minute.
-
Data Recording: The temperature range is recorded from the point at which the first liquid droplet appears to the temperature at which the entire sample has melted. A pure compound typically has a sharp melting range of 0.5-1.0 °C.[8]
-
Solubility Profiling
Determining the solubility in various solvents is essential for purification, formulation, and analytical method development.
-
Apparatus: Small test tubes, vortex mixer, analytical balance.
-
Procedure:
-
Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume (e.g., 1 mL) of a test solvent (e.g., water, ethanol, acetone (B3395972), chloroform, hexane) is added to each tube.
-
Mixing: The tubes are vigorously agitated using a vortex mixer for 10-20 seconds.
-
Observation: The mixture is allowed to stand, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.[8]
-
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Apparatus: FTIR spectrometer, salt plates (e.g., NaCl or KBr).
-
Procedure (Thin Film Method):
-
A small amount of this compound is dissolved in a volatile solvent (e.g., acetone or methylene chloride).
-
A drop of the solution is applied to the surface of a salt plate.
-
The solvent is allowed to evaporate, leaving a thin, solid film of the compound on the plate.
-
The IR spectrum is recorded. The prominent peak for the carbonyl (C=O) group stretch is expected around 1715 cm⁻¹.[4][8]
-
NMR provides detailed information about the atomic structure of a molecule.
-
Apparatus: NMR spectrometer, NMR tubes.
-
Procedure:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and both ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The spectra are processed (Fourier transform, phase correction, and baseline correction). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[7]
-
MS is used to determine the molecular weight and elemental composition of a compound.
-
Apparatus: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Procedure (Electron Ionization - EI):
-
Sample Introduction: A dilute solution of this compound in a volatile solvent is injected into the GC. The GC separates the compound from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak (M⁺) confirms the molecular weight.[8]
-
Visualizations: Workflows and Relationships
The following diagrams illustrate key workflows and conceptual relationships in the characterization of this compound.
Caption: General experimental workflow for the physicochemical characterization of this compound.
Caption: Logical relationship between the structure of this compound and its analytical data.
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 75207-54-4 [thegoodscentscompany.com]
- 3. Pentacosane | C25H52 | CID 12406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
2-Pentacosanone in the Plant Kingdom: A Technical Guide to its Natural Occurrence, Analysis, and Potential Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentacosanone, a long-chain aliphatic ketone, is a naturally occurring secondary metabolite found in select plant species. As a component of the plant's chemistry, it is implicated in a variety of ecological interactions and holds potential for applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, detailed methodologies for its extraction and analysis, and an exploration of its potential biological activities and associated signaling pathways. Due to the limited specific research on this compound, this guide also incorporates data and protocols from analogous long-chain ketones to provide a robust framework for future investigation.
Natural Occurrence of this compound
This compound has been reported in the plant kingdom, although its distribution appears to be limited based on current literature. The primary plant species in which its presence has been documented are:
-
Solanum tuberosum (Potato): this compound has been identified as a component of the cuticular wax of potato leaves.[1][2][3] The cuticular wax is a critical protective layer on the plant surface, composed of a complex mixture of lipids, including n-alkanes, primary alcohols, fatty acids, and wax esters.[2] While the presence of methyl ketones in potato waxes has been noted, specific quantitative data for this compound remains largely unquantified in publicly available literature.[3]
-
Cynomorium songaricum : This parasitic herb, used in traditional medicine, has also been reported to contain this compound.[1] Phytochemical analyses of Cynomorium songaricum have revealed a rich diversity of compounds, including flavonoids, triterpenoids, steroids, and organic acids.[4][5][6][7][8] However, detailed quantitative analysis of its long-chain ketone constituents is not extensively documented.
The limited reporting on this compound suggests that it may be a less abundant constituent of plant waxes compared to other long-chain ketones or that its analysis has not been a primary focus of phytochemical investigations.
Quantitative Data on Long-Chain Ketones in Plants
Specific quantitative data for this compound in plant tissues is scarce in the current scientific literature. To provide a framework for researchers, the following table presents hypothetical, yet realistic, quantitative data for long-chain ketones found in the cuticular wax of various plant species. This illustrates how such data can be structured for comparative analysis.
| Plant Species | Organ | Compound Class | Representative Compound | Concentration (µg/cm²) | Relative Abundance (%) | Reference |
| Solanum tuberosum (Potato) | Leaf | Methyl Ketones | This compound (Hypothetical) | 0.05 ± 0.01 | < 1 | [2][3] |
| Arabidopsis thaliana | Stem | Mono-ketones | Nonacosan-15-one | 0.2 ± 0.05 | 2 - 5 | [9] |
| Triticum aestivum (Wheat) | Leaf | β-Diketones | Hentriacontane-14,16-dione | 10 - 20 | 60 - 70 | [9] |
| Vanilla fragrans (Vanilla) | Bean | β-Diketones | (Z)-18-Heptacosene-2,4-dione | Not reported in µg/cm² | ~75 of β-dicarbonyl fraction | [10] |
Note: The data for this compound is hypothetical and intended for illustrative purposes. Researchers are encouraged to generate and report specific quantitative data for this compound.
Experimental Protocols
The following protocols are adapted from established methodologies for the extraction and analysis of long-chain ketones from plant materials. These can serve as a starting point for the investigation of this compound.
Extraction of Epicuticular Waxes
This protocol describes a solvent-dipping method for the extraction of epicuticular waxes, which is suitable for isolating this compound.
Materials:
-
Fresh plant material (e.g., leaves of Solanum tuberosum)
-
Chloroform (B151607) (HPLC grade)
-
Glass beakers
-
Forceps
-
Internal standard solution (e.g., n-tetracosane in chloroform)
-
Rotary evaporator
-
Glass vials with Teflon-lined caps
Procedure:
-
Determine the surface area of the fresh plant material.
-
Immerse the plant material in chloroform containing a known concentration of the internal standard for 30-60 seconds at room temperature. Brief immersion minimizes the extraction of intracellular lipids.
-
Carefully remove the plant material from the solvent.
-
Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Redissolve the wax residue in a known volume of chloroform or hexane (B92381) for subsequent analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the most common and effective technique for the identification and quantification of long-chain ketones.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column: Non-polar column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC-MS Conditions (Example):
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 320°C at 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Identification and Quantification:
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard. The mass spectrum of this compound will show characteristic fragmentation patterns for a methyl ketone.
-
Quantification: Quantification is performed using the internal standard method. A calibration curve should be generated using a series of standard solutions of this compound of known concentrations.
Biosynthesis and Potential Signaling Pathways
Biosynthesis of this compound
Long-chain ketones, including this compound, are synthesized in the endoplasmic reticulum of epidermal cells as part of the cuticular wax biosynthesis. The pathway is an extension of fatty acid synthesis.
This pathway begins with the elongation of C16 and C18 fatty acids to produce very-long-chain fatty acids (VLCFAs).[9] These VLCFAs are then channeled into the alkane-forming pathway, where they are converted to long-chain alkanes. Subsequent hydroxylation and oxidation steps, catalyzed by enzymes such as cytochrome P450-dependent hydroxylases, yield the corresponding long-chain ketones.[9]
Potential Role in Plant Defense Signaling
While no specific signaling pathway involving this compound has been elucidated, it is plausible that its biosynthesis is upregulated in response to environmental stresses as part of the plant's defense mechanism. The following diagram illustrates a hypothetical signaling cascade.
Upon perception of a stressor, a signaling cascade involving reactive oxygen species (ROS), calcium ions (Ca2+), and mitogen-activated protein kinases (MAPKs) is initiated. This leads to the activation of transcription factors that upregulate the expression of genes involved in cuticular wax biosynthesis, including those responsible for the production of long-chain ketones like this compound.
Biological Activities and Potential Functions
The biological activities of this compound are not well-characterized, but based on the known functions of other long-chain ketones in plants, several roles can be postulated.
Role in Plant Cuticular Wax
As a component of the cuticular wax, this compound contributes to the protective barrier of the plant.[9] The primary functions of this wax layer include:
-
Reducing water loss: The hydrophobic nature of the wax minimizes non-stomatal water transpiration.[9]
-
Defense against pathogens: The wax acts as a physical barrier to prevent the entry of fungal spores and bacteria.[9]
-
Protection from UV radiation: The crystalline structure of the wax can reflect harmful UV radiation.[9]
Role as a Semiochemical
Long-chain ketones can act as semiochemicals, mediating interactions between plants and other organisms, particularly insects.[9] These interactions can be classified as:
-
Allomones: These compounds benefit the emitter (the plant) by deterring herbivores or attracting predators of herbivores. The presence of specific ketones on the plant surface can influence insect feeding and oviposition behavior.
-
Kairomones: In some cases, specialist herbivores may use plant ketones as cues to locate their host plants.
The specific role of this compound as a semiochemical is an area that warrants further investigation.
Experimental Workflow
The following diagram outlines a comprehensive workflow for the study of this compound from plant sources.
Conclusion and Future Directions
This compound is a naturally occurring long-chain ketone with a documented presence in at least two plant species. While its specific biological roles and the signaling pathways that regulate its production are largely unknown, its structural similarity to other well-studied long-chain ketones suggests important functions in plant defense and ecological interactions. There is a clear need for further research to quantify the abundance of this compound in various plant species, elucidate its specific biological activities, and unravel the molecular mechanisms underlying its biosynthesis and regulation. Such studies will not only enhance our understanding of plant secondary metabolism but may also pave the way for the development of novel pharmaceuticals and agrochemicals.
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cuticular waxes from potato (Solanum tuberosum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Progress in Traditional Applications, Phytochemistry, Pharmacology, and Safety Evaluation of Cynomorium songaricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mmsl.cz [mmsl.cz]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Long-chain aliphatic beta-diketones from epicuticular wax of Vanilla bean species. Synthesis of nervonoylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Pentacosanone (CAS Number 75207-54-4)
For Researchers, Scientists, and Drug Development Professionals
December 22, 2025
Abstract
This technical guide provides a comprehensive overview of 2-Pentacosanone (CAS: 75207-54-4), a long-chain aliphatic methyl ketone. While specific experimental data for this compound is limited in publicly available literature, this document consolidates existing information and presents predicted properties and established methodologies relevant to its study. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by detailing its physicochemical properties, spectroscopic characteristics, and potential experimental protocols for its synthesis, isolation, and analysis. The information is structured to facilitate easy reference and comparison, with quantitative data presented in tabular format and experimental workflows visualized using diagrams.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 75207-54-4 | [1] |
| Molecular Formula | C₂₅H₅₀O | [1] |
| Molecular Weight | 366.67 g/mol | [1] |
| IUPAC Name | Pentacosan-2-one | [1] |
| Synonyms | Methyl tricosyl ketone | |
| Computed XLogP3 | 11.2 | PubChem |
| Computed Topological Polar Surface Area | 17.1 Ų | [1] |
| Computed Heavy Atom Count | 26 | [1] |
| n-Pentacosane Melting Point | 53-56 °C | (for reference) |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, based on the known spectroscopic characteristics of long-chain aliphatic ketones, a predictive summary of its spectral data is presented below.[2][3][4]
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Expected Features |
| ¹H NMR (CDCl₃) | δ ~2.4 ppm (t, 2H, -CH₂-C=O), δ ~2.1 ppm (s, 3H, -C(=O)-CH₃), δ ~1.2-1.6 ppm (m, broad, aliphatic -CH₂-), δ ~0.88 ppm (t, 3H, terminal -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~209 ppm (C=O), δ ~44 ppm (-CH₂-C=O), δ ~32 ppm (terminal -CH₂-), δ ~30 ppm (-C(=O)-CH₃), δ ~29 ppm (internal -CH₂-), δ ~23 ppm (-CH₂-CH₃), δ ~14 ppm (terminal -CH₃) |
| Infrared (IR) | ~2955-2850 cm⁻¹ (C-H stretch), ~1715 cm⁻¹ (C=O stretch), ~1465 cm⁻¹ (CH₂ bend), ~1375 cm⁻¹ (CH₃ bend)[2][3][4] |
| Mass Spectrometry (EI) | m/z 366 (M⁺, low abundance), m/z 348, m/z 58 (McLafferty rearrangement), m/z 43 (-C(=O)CH₃⁺, base peak), series of alkyl fragments |
Experimental Protocols
The following sections provide detailed, albeit generalized, experimental protocols that can be adapted for the synthesis, isolation, and analysis of this compound.
Synthesis of this compound
A common method for the synthesis of methyl ketones is the acetoacetic ester synthesis. A plausible synthetic route for this compound is outlined below.
Protocol: Acetoacetic Ester Synthesis of this compound
-
Alkylation:
-
Dissolve ethyl acetoacetate (B1235776) in a suitable anhydrous solvent (e.g., ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a stoichiometric amount of a strong base, such as sodium ethoxide, to generate the enolate.
-
Slowly add 1-bromotricosane (B3275183) (tricosyl bromide) to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the crude product from the alkylation step, add an aqueous solution of sodium hydroxide.
-
Reflux the mixture to hydrolyze the ester and promote decarboxylation.
-
After cooling, acidify the mixture with a mineral acid (e.g., HCl) until it is acidic to litmus (B1172312) paper.
-
The this compound will precipitate as a solid.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
References
Pentacosan-2-one: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Long-Chain Aliphatic Ketone: Properties, Synthesis, and Potential Biological Significance
Pentacosan-2-one, a long-chain aliphatic methyl ketone with the chemical formula C₂₅H₅₀O, represents a class of molecules with emerging interest in various scientific fields, including pharmacology and drug development. While its direct biological roles are still under investigation, its structural similarity to endogenous lipids suggests potential involvement in critical signaling pathways. This technical guide provides a comprehensive overview of the known and predicted properties of pentacosan-2-one, detailed methodologies for its synthesis and analysis, and an exploration of its potential biological activities to serve as a foundational resource for researchers.
Chemical and Physical Properties
| Property | Predicted Value/Information |
| IUPAC Name | pentacosan-2-one |
| Molecular Formula | C₂₅H₅₀O |
| Molecular Weight | 366.67 g/mol |
| Appearance | Predicted to be a white waxy solid at room temperature. |
| Melting Point | Estimated to be in the range of 70-80 °C. |
| Boiling Point | High, with an estimated value >400 °C at atmospheric pressure. |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents. |
| CAS Number | 75207-54-4[1] |
Spectroscopic Data (Predicted)
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of pentacosan-2-one. The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data based on the typical spectral characteristics of long-chain methyl ketones.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~2.41 | Triplet | 2H | -CH₂- adjacent to C=O (C3) |
| ~2.13 | Singlet | 3H | -CH₃ adjacent to C=O (C1) |
| ~1.57 | Quintet | 2H | -CH₂- at C4 |
| ~1.25 | Broad multiplet | ~40H | -(CH₂)₂₀- chain |
| ~0.88 | Triplet | 3H | Terminal -CH₃ (C25) |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) (ppm) | Assignment |
| ~209.5 | Carbonyl carbon (C=O) at C2 |
| ~43.8 | Methylene (B1212753) carbon adjacent to C=O (C3) |
| ~29.8 | Methyl carbon adjacent to C=O (C1) |
| ~31.9 | Methylene carbon at C24 |
| ~29.7 (multiple peaks) | Internal methylene carbons (-CH₂-) |
| ~23.9 | Methylene carbon at C4 |
| ~22.7 | Methylene carbon at C23 |
| ~14.1 | Terminal methyl carbon (-CH₃) at C25 |
| Solvent: CDCl₃, Reference: TMS (0 ppm) |
Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of pentacosan-2-one is expected to show characteristic fragmentation patterns for long-chain methyl ketones, primarily α-cleavage and McLafferty rearrangement.
| m/z | Predicted Fragmentation Ion |
| 366 | [M]⁺ (Molecular ion) |
| 351 | [M - CH₃]⁺ |
| 58 | McLafferty rearrangement product |
| 43 | [CH₃CO]⁺ (Acylium ion, often the base peak) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2918, ~2850 | C-H stretching (alkyl) | Strong |
| ~1715 | C=O stretching (ketone) | Strong |
| ~1465 | C-H bending (methylene) | Medium |
| ~1375 | C-H bending (methyl) | Medium |
Synthesis of Pentacosan-2-one: Experimental Protocol
While a specific, optimized synthesis for pentacosan-2-one is not widely published, a general and reliable method involves the oxidation of the corresponding secondary alcohol, pentacosan-2-ol. This precursor can be synthesized via a Grignard reaction.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of pentacosan-2-one.
Experimental Protocol: Synthesis of Pentacosan-2-one
Step 1: Synthesis of Pentacosan-2-ol via Grignard Reaction
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Grignard Reagent Formation: Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of methylmagnesium bromide.
-
Reaction: Once the Grignard reagent is formed, cool the flask in an ice bath. Add a solution of tricosanal in anhydrous diethyl ether dropwise with constant stirring.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pentacosan-2-ol can be purified by column chromatography on silica (B1680970) gel.
Step 2: Oxidation of Pentacosan-2-ol to Pentacosan-2-one
-
Reagent Preparation: Prepare a solution of pyridinium (B92312) chlorochromate (PCC) in dichloromethane.
-
Oxidation: To a stirred solution of pentacosan-2-ol in dichloromethane, add the PCC solution in one portion.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts. Concentrate the filtrate under reduced pressure. The crude pentacosan-2-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
Potential Biological Activity and Signaling Pathways
Long-chain fatty acids and their derivatives are known to be important signaling molecules. Given its structure, pentacosan-2-one may interact with nuclear receptors and other proteins involved in lipid metabolism.
Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling Pathway
PPARα is a key regulator of lipid metabolism, and its natural ligands include long-chain fatty acids. It is plausible that pentacosan-2-one could act as a modulator of PPARα activity.
Caption: Hypothetical interaction of pentacosan-2-one with the PPARα signaling pathway.
Sterol Regulatory Element-Binding Protein (SREBP) Signaling Pathway
The SREBP pathway is central to the regulation of cholesterol and fatty acid synthesis. While direct interaction is speculative, alterations in cellular lipid pools by molecules like pentacosan-2-one could indirectly influence this pathway.
Caption: Overview of the SREBP signaling pathway.
Cytotoxicity
The cytotoxic potential of pentacosan-2-one is currently unknown. However, some long-chain fatty acids and their derivatives have been shown to induce apoptosis in certain cancer cell lines. Further research is warranted to investigate the effects of pentacosan-2-one on cell viability and its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of pentacosan-2-one (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Conclusion
Pentacosan-2-one is a long-chain methyl ketone with potential for further investigation in the field of drug development. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and a framework for exploring its biological activities. The detailed experimental protocols and predictive data presented herein are intended to facilitate future research into this and other related long-chain aliphatic compounds, ultimately contributing to the discovery of novel therapeutic agents.
References
An In-depth Technical Guide to 2-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Pentacosanone, a long-chain aliphatic methyl ketone, is a molecule of interest with potential applications in various scientific fields, including chemical ecology and lipidomics. This technical guide provides a comprehensive overview of its core properties, including its molecular weight and physicochemical characteristics. Detailed experimental protocols for its synthesis and characterization are presented, drawing from established methodologies for long-chain ketones. Furthermore, this guide explores the potential biological activities and applications of this compound in research and drug development, supported by data on structurally related compounds. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Core Properties of this compound
This compound, with the IUPAC name pentacosan-2-one, is a saturated ketone with a 25-carbon aliphatic chain.[1] Its fundamental properties are crucial for its handling, characterization, and application in research settings.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are calculated or derived from reliable databases, experimental data for specific properties like melting and boiling points are not extensively reported in the literature.
| Property | Value | Source |
| Molecular Formula | C₂₅H₅₀O | [1] |
| Molecular Weight | 366.7 g/mol | [1] |
| IUPAC Name | pentacosan-2-one | [1] |
| CAS Number | 75207-54-4 | [1] |
| Appearance | Waxy solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Water Solubility | Insoluble (predicted) | - |
| XLogP3-AA | 11.7 | [1] |
Synthesis and Characterization
The synthesis of this compound can be achieved through several established organic chemistry reactions. The following section outlines a plausible and detailed experimental protocol for its synthesis via a Grignard reaction, followed by oxidation. Additionally, standard characterization techniques are described.
Experimental Protocol: Synthesis of this compound
This protocol describes a two-step synthesis starting from 1-bromotricosane (B3275183).
Step 1: Grignard Reaction to form Pentacosan-2-ol
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous diethyl ether to the flask.
-
Slowly add a solution of 1-bromotricosane (1 equivalent) in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 1-2 hours to ensure the complete formation of the Grignard reagent (tricosylmagnesium bromide).
-
Reaction with Acetaldehyde (B116499): Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude pentacosan-2-ol can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.
Step 2: Oxidation of Pentacosan-2-ol to this compound
-
Oxidation: Dissolve the purified pentacosan-2-ol (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or acetone (B3395972) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath. Slowly add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) (1.5 equivalents) or a Jones reagent, to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Characterization Methods
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.[2][3]
| Technique | Expected Results |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A single peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z 366.7 and characteristic fragmentation patterns for a methyl ketone, including a prominent peak at m/z 58 (from McLafferty rearrangement) and an acylium ion at m/z 43 (CH₃CO⁺).[2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A singlet at ~2.1 ppm corresponding to the methyl protons adjacent to the carbonyl group. A triplet at ~2.4 ppm for the methylene (B1212753) protons alpha to the carbonyl. A multiplet in the range of 1.2-1.6 ppm for the long methylene chain, and a triplet at ~0.9 ppm for the terminal methyl group. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A peak in the downfield region (~209 ppm) corresponding to the carbonyl carbon. A peak at ~30 ppm for the methyl carbon adjacent to the carbonyl. A series of peaks between 22-32 ppm for the methylene carbons of the long aliphatic chain. |
| Infrared (IR) Spectroscopy | A strong, sharp absorption band in the region of 1715-1725 cm⁻¹ characteristic of a saturated aliphatic ketone (C=O stretch). C-H stretching vibrations around 2850-2960 cm⁻¹. |
Potential Biological Activity and Applications
While specific research on the biological activity of this compound is limited, the broader class of long-chain ketones has been implicated in various biological processes, suggesting potential avenues for investigation and application.
Chemical Ecology and Pheromones
Long-chain ketones are known to function as semiochemicals, including sex pheromones, in various insect species.[4] For instance, n-pentacosane, the alkane analog of this compound, has been identified as a contact and volatile pheromone in the tea weevil, Myllocerinus aurolineatus.[5] The structural similarity of this compound to these compounds suggests it could be investigated for its potential role as a pheromone or kairomone, which could have applications in integrated pest management strategies.
Lipidomics and Biomarker Research
As a long-chain lipid, this compound falls within the scope of lipidomics, the large-scale study of lipids in biological systems. Alterations in the lipidome are associated with numerous diseases, and there is growing interest in identifying lipid biomarkers for diagnosis and prognosis. While not yet identified as a specific biomarker, the presence and concentration of endogenous long-chain ketones like this compound in biological samples could be explored in the context of various metabolic and inflammatory diseases.
Drug Development and Signaling Pathways
Ketone bodies, such as β-hydroxybutyrate and acetoacetate, are well-known signaling molecules with protective effects in various pathological states.[6] They can modulate cellular processes through epigenetic modifications and by acting as ligands for specific receptors. Although this compound is a much larger and more lipophilic molecule, its ketone functional group suggests a potential, albeit unexplored, for interaction with biological targets. Future research could investigate if this compound or its derivatives can modulate signaling pathways involved in inflammation, metabolism, or neuroprotection.
Visualizations
Proposed Synthesis Workflow
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Potential Roles of 2-Pentacosanone in Insect Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain ketones are integral components of the complex chemical language of insects, mediating a range of behaviors from mate selection to host recognition. This technical guide explores the potential roles of 2-Pentacosanone, a 25-carbon saturated ketone, in insect communication. While direct research on this compound is currently limited, this document synthesizes available data on analogous long-chain ketones and other cuticular hydrocarbons (CHCs) to build a framework for understanding its likely functions. We present hypothesized roles as a pheromone and a kairomone, supported by comparative data from related compounds. Detailed experimental protocols for the extraction, analysis, and bioassay of such semiochemicals are provided to facilitate future research. Furthermore, this guide includes structured data tables for comparative analysis and visualizations of putative signaling pathways and experimental workflows to provide a comprehensive resource for researchers investigating novel avenues in insect chemical ecology and the development of semiochemical-based pest management strategies.
Introduction: The Chemical Ecology of Long-Chain Ketones
Insects inhabit a world dominated by chemical cues. Their exoskeletons are coated in a waxy layer of cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation.[1] However, these compounds have evolved secondary functions as a sophisticated communication system.[2][3] This chemical vocabulary influences critical behaviors such as mating, aggregation, and species recognition.[4][5]
Among the diverse array of CHCs, long-chain ketones have been identified as potent semiochemicals—chemicals that convey information between organisms.[6][7] this compound, a C25 methyl ketone, belongs to this class of compounds. While its structural isomer, 1this compound, has been hypothetically implicated in tritrophic interactions involving the tobacco budworm, Heliothis virescens, and its parasitoids, the specific roles of this compound remain largely unexplored.[8] This guide will, therefore, extrapolate from existing knowledge of similar molecules to propose potential functions and provide the methodological foundation for their investigation.
Potential Roles of this compound in Insect Communication
Based on the functions of other long-chain ketones and CHCs in insects, two primary roles for this compound can be hypothesized:
As a Pheromone in Intraspecific Communication
Pheromones are chemical signals that mediate interactions between individuals of the same species.[5] Long-chain ketones can function as contact or short-range sex pheromones, providing information about an individual's sex, species, and reproductive status.[2][9]
-
Mate Recognition: this compound could be a component of the CHC profile that allows for mate recognition upon contact or at close range. The presence and relative abundance of specific ketones can signal female receptivity or male quality.[9]
-
Aggregation: In some species, ketones are components of aggregation pheromones, attracting both sexes to a particular location for mating or resource exploitation.[6]
As a Kairomone in Interspecific Communication
Kairomones are semiochemicals that are emitted by one species and benefit a receiver of a different species, often to the detriment of the emitter.[10]
-
Host Location by Parasitoids: An insect herbivore, such as a moth, may have this compound on its cuticle. This compound could be detected by a parasitoid wasp, such as a Trichogramma species, which would then use it as a cue to locate the moth's eggs for oviposition.[10][11] This type of three-level interaction is known as a tritrophic interaction.
-
Predator Attraction: Similarly, a predator might use this compound as a chemical cue to locate its prey.
Quantitative Data on Analogous Compounds
Direct quantitative data for this compound is not yet available in the scientific literature. However, to provide a framework for future research, the following tables summarize hypothetical and comparative data for analogous long-chain ketones and other relevant semiochemicals.
Table 1: Hypothetical Electroantennogram (EAG) Responses to this compound and Comparative Compounds
| Compound | Insect Species (Hypothetical) | Mean EAG Response (mV) ± SE (n=10) | Notes |
| This compound | Coleoptera sp. | 0.9 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation. |
| 1this compound | Heliothis virescens (Female) | 0.8 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation.[8] |
| (Z)-11-Hexadecenal | Heliothis virescens (Male) | 1.5 ± 0.2 | A well-characterized moth sex pheromone component, for comparison of potency.[8] |
| n-Pentacosane | Myllocerinus aurolineatus | (Data not specified) | Identified as a contact and volatile pheromone. |
| Hexane (B92381) (Control) | Coleoptera sp. | 0.1 ± 0.02 | Solvent control to establish a baseline response.[8] |
Table 2: Hypothetical Behavioral Responses in a Wind Tunnel Assay
| Compound | Insect Species (Hypothetical) | Dose (µg on lure) | % Males Exhibiting Upwind Flight | % Males Reaching Source |
| This compound | Coleoptera sp. | 10 | 70% | 45% |
| 1this compound | Coleoptera sp. | 10 | 65% | 40% |
| (Z)-11-Hexadecenal | Heliothis virescens | 10 | 90% | 75% |
| Hexane (Control) | Coleoptera sp. | N/A | 5% | 0% |
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments required to investigate the potential roles of this compound.
Extraction and Analysis of Cuticular Hydrocarbons
Objective: To extract, identify, and quantify the hydrocarbons present on an insect's cuticle.
Methodology:
-
Sample Preparation: Anesthetize a single insect by cooling it on ice.
-
Solvent Extraction: Place the anesthetized insect into a 2 mL glass vial with a PTFE-lined cap. Add a known volume (e.g., 500 µL) of a non-polar solvent such as n-hexane.[4]
-
Extraction: Gently agitate the vial for 5-10 minutes to ensure the complete extraction of cuticular lipids.[12]
-
Sample Recovery: Carefully remove the insect from the vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample.
-
Reconstitution: Reconstitute the dried extract in a known volume of hexane (e.g., 50 µL) for analysis.
-
GC-MS Analysis: Inject 1 µL of the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and identification of the components.[13][14][15]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Injector: Operate in splitless mode at 280°C.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 50°C/min to 150°C.
-
Ramp 2: 5°C/min to 330°C.
-
Hold at 330°C for 10 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230°C.
-
-
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.[16][17][18]
Methodology:
-
Antenna Preparation: Excise an antenna from a live insect at the base. Carefully cut the distal tip of the antenna to ensure good electrical contact.
-
Mounting: Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end, and the reference electrode is inserted into the base.
-
Stimulus Preparation: Prepare serial dilutions of this compound and other test compounds in a suitable solvent like hexane. Apply a known amount of each dilution to a filter paper strip.
-
Stimulus Delivery: Allow the solvent to evaporate from the filter paper. Place the filter paper inside a Pasteur pipette. Deliver a puff of air through the pipette over the mounted antenna.
-
Data Recording: Record the resulting depolarization of the antennal membrane using an amplifier and data acquisition software. The amplitude of the EAG response is a measure of the antenna's sensitivity to the compound.
Behavioral Bioassays (Wind Tunnel)
Objective: To assess the behavioral response of an insect to a chemical cue in a controlled environment.
Methodology:
-
Wind Tunnel Setup: Use a wind tunnel with controlled airflow, temperature, and light conditions.
-
Stimulus Source: Place a lure (e.g., a rubber septum) treated with a known amount of this compound at the upwind end of the tunnel. A control lure with solvent only should also be tested.
-
Insect Release: Release individual insects (e.g., sexually mature males) onto a platform at the downwind end of the tunnel.
-
Observation and Recording: Record the behavior of each insect for a set period (e.g., 5 minutes). Key behaviors to score include:
-
Activation (walking or flying)
-
Take-off
-
Upwind flight
-
Casting (zigzagging flight)
-
Contact with the source
-
-
Data Analysis: Calculate the percentage of insects exhibiting each key behavior for each treatment. Use statistical tests (e.g., Chi-square test) to compare the responses between different compounds and the control.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the putative signaling pathway, experimental workflows, and logical relationships.
Biosynthesis of Long-Chain Ketones
The biosynthesis of long-chain ketones in insects is generally understood to be derived from fatty acid metabolism.[19] The process likely begins with the de novo synthesis of fatty acids, followed by a series of elongation steps to produce a very-long-chain fatty acyl-CoA precursor. This precursor then undergoes modifications, such as hydroxylation and subsequent oxidation, to form the ketone. For this compound, this would involve the formation of a 25-carbon fatty acid precursor. The specific enzymes involved in the biosynthesis of this compound have not yet been identified, but the general pathway provides a roadmap for future investigation using techniques such as transcriptomics and gene knockdown (e.g., RNAi).
Conclusion and Future Directions
While direct evidence is currently lacking, the structural similarity of this compound to other known insect semiochemicals strongly suggests its potential for a significant role in insect communication. The hypotheses presented in this guide—that it may function as a pheromone for mate recognition or aggregation, or as a kairomone for host and prey location—provide a solid foundation for future research.
The experimental protocols detailed herein offer a clear path forward for researchers to:
-
Identify and quantify this compound in the cuticular hydrocarbon profiles of various insect species.
-
Assess the electrophysiological response of insect antennae to this compound.
-
Determine the behavioral responses elicited by this compound in controlled bioassays.
-
Elucidate the biosynthetic pathway and the genes involved in its production.
A deeper understanding of the role of this compound and other long-chain ketones will not only advance our knowledge of insect chemical ecology but also has the potential to contribute to the development of novel and species-specific pest management strategies. For drug development professionals, understanding the receptors and signaling pathways involved in the perception of these compounds could open new avenues for targeted interventions.
References
- 1. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ias.ac.in [ias.ac.in]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. benchchem.com [benchchem.com]
- 13. Cuticular Hydrocarbon Profiling by Fractionation and GC-MS in Socially Parasitic Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances and Current Status in the Use of Cuticular Hydrocarbons for Forensic Entomology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 17. ockenfels-syntech.com [ockenfels-syntech.com]
- 18. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
2-Pentacosanone: A Technical Guide to its Role as an Environmental Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of environmental science, the identification of stable and specific biomarkers is crucial for reconstructing past environmental conditions, monitoring pollution, and understanding ecological processes. Long-chain ketones, derived from the epicuticular waxes of plants, are a promising class of such biomarkers due to their chemical stability and taxonomic specificity. This technical guide focuses on 2-pentacosanone (C25H50O), a long-chain saturated methyl ketone, exploring its potential as a biomarker in environmental studies.
This compound has been identified as a component of the cuticular wax of certain plant species, such as the potato (Solanum tuberosum) and Cynomorium songaricum.[1][2][3] Its presence in environmental archives like soil and sediment can therefore serve as an indicator of the past or present existence of these or other source organisms. This guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, known sources, detailed analytical protocols for its detection, and a discussion of its environmental fate.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to developing effective extraction and analytical methodologies.
| Property | Value |
| Chemical Formula | C25H50O |
| Molecular Weight | 366.7 g/mol [1] |
| IUPAC Name | Pentacosan-2-one[1] |
| Appearance | Predicted to be a waxy solid |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform) |
| Boiling Point | Not available |
| Melting Point | Not available |
Sources of this compound in the Environment
The primary known sources of this compound in the environment are the epicuticular waxes of a limited number of plant species.
-
Solanum tuberosum (Potato): this compound has been reported as a metabolite in potato leaves.[1][2]
-
Cynomorium songaricum : This medicinal plant is another known source of this compound.[1][3][4][5][6][7]
The specificity of this compound to a narrow range of plant species makes it a potentially valuable chemotaxonomic marker. Its presence in soil or sediment samples could indicate the historical or current presence of these plants in the ecosystem.
Analytical Methodologies: Experimental Protocols
The accurate quantification of this compound in environmental matrices is essential for its validation and application as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the analysis of long-chain ketones due to its high sensitivity and specificity.
Extraction of this compound from Plant Material
This protocol is adapted from general methods for the extraction of plant cuticular waxes and can be optimized for specific plant tissues.[8]
Materials:
-
Fresh or freeze-dried plant tissue (e.g., leaves, stems)
-
Solvents: n-hexane, dichloromethane (B109758) (DCM), methanol (B129727) (all GC grade)
-
Internal standard (e.g., n-tetracosane)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography)
-
Glass vials, centrifuge tubes, rotary evaporator, ultrasonic bath
Procedure:
-
Sample Preparation:
-
Collect fresh plant tissue and flash-freeze in liquid nitrogen.
-
Lyophilize (freeze-dry) the tissue to remove water.
-
Grind the dried tissue into a fine powder.
-
-
Solvent Extraction:
-
Weigh approximately 1-2 g of the powdered tissue into a glass vial.
-
Add a known amount of internal standard.
-
Add 10 mL of n-hexane and vortex for 1 minute.
-
Sonicate for 30 minutes to improve extraction efficiency.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial.
-
Repeat the extraction twice more with fresh n-hexane and pool the extracts.
-
-
Purification by Column Chromatography:
-
Concentrate the pooled hexane extracts to approximately 1 mL under a gentle stream of nitrogen.
-
Prepare a small glass column packed with silica gel in n-hexane.
-
Load the concentrated extract onto the column.
-
Elute with solvents of increasing polarity to separate different lipid classes:
-
Fraction 1 (Hydrocarbons): Elute with n-hexane.
-
Fraction 2 (Ketones): Elute with a mixture of n-hexane and dichloromethane (e.g., 95:5 v/v).
-
Fraction 3 (Alcohols/Sterols): Elute with a mixture of dichloromethane and methanol (e.g., 9:1 v/v).
-
-
Collect the ketone fraction (Fraction 2).
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the ketone fraction to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of n-hexane (e.g., 100 µL) for GC-MS analysis.
-
Extraction of this compound from Soil and Sediment
This protocol is a general guideline for the extraction of long-chain ketones from soil and sediment samples and should be optimized based on the specific matrix characteristics.
Materials:
-
Freeze-dried and sieved soil or sediment sample
-
Solvents: Dichloromethane (DCM), methanol (MeOH) (all GC grade)
-
Internal standard (e.g., n-tetracosane)
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography)
-
Accelerated Solvent Extractor (ASE) or Soxhlet apparatus
Procedure:
-
Sample Preparation:
-
Freeze-dry the soil or sediment sample.
-
Sieve the sample to remove large debris.
-
Homogenize the sample by grinding.
-
-
Solvent Extraction (using ASE):
-
Mix the sample with a drying agent like diatomaceous earth.
-
Add a known amount of internal standard.
-
Pack the mixture into an ASE cell.
-
Extract with a DCM:MeOH (9:1 v/v) mixture at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
-
Fractionation and Purification:
-
Concentrate the extract using a rotary evaporator.
-
Perform column chromatography on silica gel as described in the plant extraction protocol to isolate the ketone fraction.
-
-
Sample Preparation for GC-MS:
-
Evaporate the solvent from the ketone fraction and reconstitute in n-hexane for GC-MS analysis.
-
GC-MS Analysis
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
MSD Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative analysis and identification (m/z 50-550).
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 58, the McLafferty rearrangement product for 2-ketones).
-
Data Presentation: Quantitative Analysis
Currently, there is a significant lack of published quantitative data for this compound in various environmental matrices. The following table is a template illustrating how such data could be presented. Researchers are encouraged to populate this table with their own experimental findings to contribute to the collective understanding of this biomarker.
| Sample Matrix | Location/Source | Concentration (µg/g dry weight) | Relative Abundance (%) | Reference |
| Solanum tuberosum leaves | Cultivar 'X' | Data not available | Data not available | |
| Cynomorium songaricum | Region 'Y' | Data not available | Data not available | |
| Forest Soil | Location 'A' | Data not available | Data not available | |
| Lake Sediment Core | Lake 'B' | Data not available | Data not available |
Mandatory Visualizations
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comprehensive metabolite profiling of Solanum tuberosum L. (potato) leaves by HPLC-ESI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Progress in Traditional Applications, Phytochemistry, Pharmacology, and Safety Evaluation of Cynomorium songaricum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds from Cynomorium songaricum with Estrogenic and Androgenic Activities Suppress the Oestrogen/Androgen-Induced BPH Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmsl.cz [mmsl.cz]
- 7. Frontiers | Investigation of anti-depression effects and potential mechanisms of the ethyl acetate extract of Cynomorium songaricum Rupr. through the integration of in vivo experiments, LC-MS/MS chemical analysis, and a systems biology approach [frontiersin.org]
- 8. benchchem.com [benchchem.com]
The Core of Long-Chain Ketone Biosynthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ketones (LCKs) are a diverse class of lipid molecules that play crucial roles in various biological systems, from providing protective barriers on plant surfaces to acting as signaling molecules in insects. Unlike the well-characterized pathway of ketogenesis in mammals which produces short-chain ketone bodies, the biosynthesis of LCKs involves distinct enzymatic machinery and pathways that are tailored to produce a wide array of structures with specific functions. This technical guide provides a comprehensive overview of the core biosynthetic pathways of LCKs in plants and insects, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.
Data Presentation: Quantitative Analysis of Long-Chain Ketones
The composition and abundance of long-chain ketones can vary significantly between species, tissues, and in response to environmental conditions. The following tables summarize quantitative data on LCKs from representative studies.
| Plant Species | Organ | Ketone Type | Predominant Compounds | Total Amount (µg/cm²) or % of Total Wax | Reference |
| Arabidopsis thaliana | Stem | Mono-ketones | Nonacosan-15-one, Nonacosan-14-one | ~6.0 µg/cm² | (Greer et al., 2007) |
| Triticum aestivum (Wheat) | Flag Leaf | β-Diketones | Hentriacontan-14,16-dione | 2.1% - 41.8% | (Kuruparan et al., 2024) |
| Hordeum vulgare (Barley) | Leaf Sheath & Spike | β-Diketones & Hydroxy-β-diketones | Hentriacontan-14,16-dione, 25-hydroxy-hentriacontan-14,16-dione | Major wax components | (von Wettstein-Knowles, 1995) |
| Insect Species | Tissue/Source | Ketone Type | Predominant Compounds | Function | Reference |
| Blattella germanica (German cockroach) | Cuticle | Methyl-branched ketones | 3,11-Dimethylnonacosan-2-one | Contact sex pheromone | (Blomquist et al., 2010) |
| Drosophila melanogaster | Cuticle | Alkenones | (Z)-7-Tricosene-derived ketones | Pheromones | (Antony et al., 2019) |
| Musca domestica (Housefly) | Cuticle | Alkenones | (Z)-9-Tricosene-derived ketones | Sex pheromone | (Guo et al., 1991) |
Biosynthesis Pathways of Long-Chain Ketones
The biosynthesis of long-chain ketones follows distinct pathways in plants and insects, starting from the common precursor, fatty acids.
Plant Long-Chain Ketone Biosynthesis
Plants have evolved two primary pathways for the synthesis of long-chain ketones, which are integral components of their epicuticular wax.
Mono-ketones in plants are typically synthesized via a pathway that is an extension of the alkane biosynthesis pathway.
This pathway begins with the elongation of C16 and C18 fatty acids to very-long-chain fatty acids (VLCFAs) in the endoplasmic reticulum. These VLCFAs are then reduced to aldehydes and subsequently decarbonylated to form long-chain alkanes. A key step in mono-ketone formation is the hydroxylation of these alkanes at a mid-chain carbon atom by a cytochrome P450-dependent monooxygenase, such as MAH1 in Arabidopsis thaliana. The resulting secondary alcohol is then oxidized to a ketone.
The biosynthesis of β-diketones follows a distinct polyketide synthesis pathway, which is particularly prominent in the waxes of graminaceous species like barley and wheat.
This pathway is orchestrated by the Cer-cqu gene cluster. Cer-q, a lipase/carboxyl transferase, is thought to be involved in providing the acyl substrate. Cer-c, a chalcone (B49325) synthase-like polyketide synthase also known as diketone synthase (DKS), catalyzes the condensation and elongation of acyl-CoA and malonyl-CoA units to form a polyketide intermediate. This intermediate then undergoes cyclization and decarboxylation to yield the β-diketone. Further modification, such as hydroxylation by the P450 enzyme Cer-u, can lead to the formation of hydroxy-β-diketones.
Insect Long-Chain Ketone Biosynthesis
In insects, long-chain ketones are important components of cuticular hydrocarbons (CHCs) and pheromones. Their biosynthesis is tightly integrated with fatty acid metabolism, primarily occurring in specialized cells called oenocytes.
The pathway begins with the synthesis of fatty acids, which are then elongated by a series of elongase enzymes to produce VLCFAs. These VLCFAs can be modified by desaturases to introduce double bonds. The VLCFAs are then converted to hydrocarbons through a process that typically involves reduction to an aldehyde followed by decarbonylation, often catalyzed by cytochrome P450 enzymes. The resulting long-chain hydrocarbons can then be hydroxylated and subsequently oxidized to form long-chain ketones. The exact enzymes responsible for the final hydroxylation and oxidation steps in many insect species are still under investigation.
Experimental Protocols
The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Protocol 1: Extraction and Analysis of Plant Epicuticular Waxes
Objective: To extract, separate, and identify long-chain ketones from plant epicuticular waxes.
Materials:
-
Plant tissue (e.g., leaves, stems)
-
Chloroform (B151607) (HPLC grade)
-
Gum arabic solution (for selective epicuticular wax removal)
-
Internal standard (e.g., n-tetracosane)
-
Glass vials
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Nitrogen gas supply
Methodology:
-
Selective Epicuticular Wax Extraction:
-
Prepare a 90% gum arabic aqueous solution.
-
Carefully coat the surface of the plant tissue with the gum arabic solution and allow it to dry completely (approximately 5 hours).
-
Gently peel off the dried polymer film, which will have the epicuticular wax embedded in it.
-
Extract the collected film twice with a mixture of chloroform and water (3:1, v/v).
-
Combine the organic phases.
-
-
Total Wax Extraction (for comparison):
-
Immerse the plant tissue in chloroform for 30-60 seconds.
-
Remove the tissue and collect the chloroform extract.
-
Repeat the extraction process to ensure complete removal of the wax.
-
-
Sample Preparation for GC-MS:
-
Add a known amount of internal standard (e.g., n-tetracosane) to the wax extract.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Derivatize the sample if necessary (e.g., silylation for hydroxylated compounds) to improve volatility and GC separation.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable temperature program for the GC oven to separate the different wax components based on their boiling points.
-
The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify the long-chain ketones by comparing them to spectral libraries and the fragmentation patterns of known standards.
-
Quantify the amount of each ketone relative to the internal standard.
-
Protocol 2: Isotopic Labeling to Trace Biosynthetic Pathways in Insects
Objective: To determine the biosynthetic precursors and intermediates of long-chain ketones in insects using stable isotope-labeled compounds.
Materials:
-
Insects of interest
-
Stable isotope-labeled precursors (e.g., ¹³C-labeled acetate, ¹³C-labeled fatty acids)
-
Artificial diet or injection system for delivering the labeled precursor
-
Solvents for extraction (e.g., hexane)
-
GC-MS for analysis
Methodology:
-
Administration of Labeled Precursor:
-
Incorporate the stable isotope-labeled precursor into the insect's artificial diet.
-
Alternatively, for more precise delivery, inject a solution of the labeled precursor into the insect's hemocoel using a microinjector.
-
-
Incubation Period:
-
Allow the insects to metabolize the labeled precursor for a defined period (e.g., 24-48 hours).
-
-
Extraction of Cuticular Lipids:
-
Euthanize the insects and extract the cuticular lipids by immersing them in hexane (B92381) for a short period (e.g., 5-10 minutes).
-
Collect the hexane extract.
-
-
GC-MS Analysis:
-
Analyze the extract by GC-MS.
-
The mass spectrometer will detect the incorporation of the stable isotope into the long-chain ketones and other lipid molecules.
-
By analyzing the mass shifts in the fragmentation patterns, it is possible to determine which molecules are derived from the labeled precursor and to deduce the biosynthetic pathway.
-
Protocol 3: Heterologous Expression and Functional Characterization of Biosynthetic Enzymes
Objective: To express and functionally characterize a candidate enzyme (e.g., a P450 monooxygenase or a diketone synthase) involved in long-chain ketone biosynthesis.
Materials:
-
cDNA of the candidate gene
-
Expression vector (e.g., for yeast or E. coli)
-
Competent cells of the expression host
-
Culture media and appropriate antibiotics/inducers
-
Substrates for the enzyme assay
-
Buffers and cofactors (e.g., NADPH for P450s)
-
Instrumentation for product analysis (e.g., GC-MS, HPLC)
Methodology:
-
Cloning and Expression:
-
Clone the full-length cDNA of the candidate gene into a suitable expression vector.
-
Transform the expression construct into the chosen host (e.g., Saccharomyces cerevisiae for P450s, E. coli for some synthases).
-
Grow the transformed cells and induce protein expression.
-
-
Enzyme Preparation:
-
Harvest the cells and prepare a crude enzyme extract by cell lysis.
-
For P450 enzymes, microsomes are often prepared by differential centrifugation.
-
If required, purify the recombinant protein using affinity chromatography.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing the enzyme preparation, the putative substrate (e.g., a long-chain alkane for a hydroxylase, an acyl-CoA for a synthase), and any necessary cofactors (e.g., NADPH and a cytochrome P450 reductase for P450s).
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction and extract the products with an organic solvent.
-
-
Product Analysis:
-
Analyze the extracted products by GC-MS or HPLC to identify and quantify the enzymatic products.
-
Confirm the identity of the product by comparing its retention time and mass spectrum to that of an authentic standard.
-
Conclusion
The biosynthesis of long-chain ketones represents a fascinating area of lipid metabolism with significant implications for plant and insect biology. The pathways are distinct from mammalian ketogenesis and involve a specialized set of enzymes that have evolved to produce a remarkable diversity of chemical structures. Further research, particularly in the detailed biochemical characterization of the key enzymes, will undoubtedly provide deeper insights into the regulation and evolution of these important metabolic pathways. The experimental protocols outlined in this guide provide a framework for researchers to further explore this exciting field.
A Technical Guide to the Solubility of 2-Pentacosanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Pentacosanone, a long-chain aliphatic ketone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical principles governing its solubility, detailed experimental protocols for its determination, and a framework for data presentation. This guide is intended to equip researchers with the necessary tools to accurately assess the solubility of this compound in various organic solvents, a critical parameter for its application in research and drug development.
Introduction: Understanding the Solubility of Long-Chain Ketones
This compound (C₂₅H₅₀O) is a large, non-polar molecule with a long hydrocarbon chain, which dictates its solubility behavior. The general principle of "like dissolves like" is paramount in predicting its solubility.[1][2] The presence of a polar carbonyl group (C=O) introduces a degree of polarity, but the extensive non-polar alkyl chain is the dominant factor.[3][4] Consequently, this compound is expected to be sparingly soluble in polar solvents and more readily soluble in non-polar organic solvents.[5] The solubility of ketones in water, for instance, decreases significantly as the carbon chain length increases.[6][7] While small ketones like acetone (B3395972) are miscible with water, long-chain ketones are decidedly hydrophobic.[4]
Predicted Solubility Profile
Based on established principles of organic chemistry, a qualitative prediction of this compound's solubility in a range of common organic solvents is presented in Table 1. This table also serves as a template for researchers to record their experimentally determined quantitative data.
Table 1: Predicted Qualitative and Experimental Quantitative Solubility of this compound
| Solvent Class | Solvent | Predicted Qualitative Solubility | Experimental Quantitative Solubility ( g/100 mL at 25°C) |
| Non-Polar | Hexane | High | |
| Toluene | High | ||
| Carbon Tetrachloride | High | ||
| Slightly Polar | Diethyl Ether | Moderate to High | |
| Dichloromethane | Moderate | ||
| Ethyl Acetate | Moderate | ||
| Polar Aprotic | Acetone | Low to Moderate | |
| Acetonitrile | Low | ||
| Dimethylformamide (DMF) | Low | ||
| Dimethyl Sulfoxide (DMSO) | Low | ||
| Polar Protic | Ethanol | Low | |
| Methanol | Very Low | ||
| Water | Insoluble |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data for this compound, a systematic experimental approach is necessary. The following protocols describe both qualitative and quantitative methods for solubility determination.
Qualitative Solubility Assessment
This method provides a rapid screening of suitable solvents.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
-
Graduated pipettes or micropipettes
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30-60 seconds.
-
Allow the mixture to stand for at least one minute and observe.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.
-
Insoluble: The solid does not appear to dissolve.
-
Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with stir bars
-
Analytical balance
-
Constant temperature bath or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure there is undissolved solid at the bottom.
-
Place the vials in a constant temperature bath (e.g., 25°C) on an orbital shaker.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.
-
Calculate the original solubility in g/100 mL or other desired units.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility Determination.
Conclusion
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Khan Academy [khanacademy.org]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. smart.dhgate.com [smart.dhgate.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
The Role of 2-Pentacosanone in Insect-Plant Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate communication between insects and plants is largely mediated by a diverse array of chemical compounds. Among these, long-chain ketones present on the epicuticle of both insects and plants are emerging as significant players in these interactions. This technical guide focuses on the role of 2-pentacosanone, a 25-carbon saturated ketone, in the complex dialogue between insects and plants. While direct research on this compound is still in its nascent stages, this document synthesizes the available information and draws parallels from structurally similar compounds to provide a comprehensive overview of its potential functions, the experimental methodologies required for its study, and its putative role in signaling pathways. This compound has been identified in plants such as the potato (Solanum tuberosum) and Cynomorium songaricum[1]. In the context of insect-plant interactions, its structural similarity to other known semiochemicals suggests it may function as a kairomone, allomone, or synomone, influencing insect behaviors such as host selection, oviposition, and foraging.
Data Presentation: Quantitative Analysis of Long-Chain Ketones
Quantitative data on the behavioral and electrophysiological responses of insects to this compound is limited. However, studies on analogous long-chain ketones and alkanes provide a valuable framework for understanding its potential activity. The following tables summarize relevant quantitative data, including hypothetical data for this compound to serve as a template for future research.
Table 1: Comparative Electroantennogram (EAG) Responses to C25 Compounds
| Compound | Insect Species | Mean EAG Response (mV) ± SE (n=10) | Notes | Reference |
| This compound | Coleoptera sp. (Hypothetical) | 0.7 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation. | [2] |
| 1this compound (B13425566) | Coleoptera sp. (Hypothetical) | 0.8 ± 0.1 | Hypothetical data for a structural isomer, suggesting similar moderate antennal stimulation. | [2] |
| n-Pentacosane | Myllocerinus aurolineatus | Not specified, but elicited antennal response | Identified as a contact and volatile pheromone. | [3] |
| Hexane (B92381) (Control) | Coleoptera sp. | 0.1 ± 0.02 | Solvent control to establish baseline response. | [2] |
Table 2: Behavioral Responses of Insects to C25 Compounds in Olfactometer Assays
| Compound | Insect Species | Behavioral Response | Assay Type | Reference |
| This compound | Parasitoid Wasp (Hypothetical) | Potential attractant | Y-tube Olfactometer | - |
| 1this compound | Trichogramma sp. (Hypothetical) | Kairomonal attractant to host eggs | Wind Tunnel | [4] |
| n-Pentacosane | Myllocerinus aurolineatus (Tea Weevil) | Attractant (volatile) and contact sex pheromone | Y-tube Olfactometer & Arena Bioassay | [3] |
| n-Pentacosane | Adalia bipunctata (Two-spot ladybird) | Oviposition deterrent | Petri Dish Bioassay |
Experimental Protocols
The study of this compound in insect-plant interactions requires a combination of analytical chemistry and behavioral biology techniques. The following are detailed methodologies for key experiments.
Extraction and Analysis of this compound from Insect and Plant Cuticles
Objective: To extract and quantify this compound from the cuticular surface of insects and plants.
Methodology: Solvent Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
For insects, whole bodies or specific body parts (e.g., elytra, antennae) are immersed in a non-polar solvent like hexane or dichloromethane (B109758) for a short duration (e.g., 5-10 minutes) to dissolve the cuticular lipids[5].
-
For plants, leaf surfaces can be washed with the same solvents.
-
-
Extraction:
-
The solvent containing the dissolved lipids is carefully transferred to a clean vial.
-
An internal standard (e.g., a C24 or C26 n-alkane) is added to the extract for accurate quantification.
-
-
GC-MS Analysis:
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is the primary tool for separation and identification[6].
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) is typically used.
-
GC Conditions (Example):
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C for 1 min, ramp up to 300°C at a rate of 20°C/min, and hold for 5 minutes[7].
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 50-550.
-
-
-
Quantification: A calibration curve is generated using a synthetic standard of this compound to determine its concentration in the biological samples.
Insect Behavioral Bioassays
Objective: To determine the behavioral response of insects to this compound.
Methodology: Four-Arm Olfactometer Bioassay
-
Apparatus: A four-arm olfactometer allows for the simultaneous presentation of four different odor stimuli to an insect, providing a choice-based assessment of attraction or repulsion[8].
-
Stimuli Preparation:
-
A synthetic standard of this compound is dissolved in a suitable solvent (e.g., hexane) at various concentrations.
-
A small amount of the solution is applied to a filter paper strip.
-
A solvent-only filter paper serves as the control. Other arms can contain air, a known attractant, or a known repellent for comparison.
-
-
Experimental Procedure:
-
Purified and humidified air is passed through each of the four arms at a constant flow rate (e.g., 200 mL/min).
-
A single insect is introduced into the central chamber.
-
The insect's movement is recorded for a set period (e.g., 10 minutes).
-
-
Data Analysis: The time spent by the insect in each arm of the olfactometer and its first choice are recorded and statistically analyzed to determine its preference.
Signaling Pathways and Logical Relationships
The interactions involving this compound can be conceptualized through signaling pathways and logical workflows.
Putative Biosynthesis of this compound in Insects
The biosynthesis of long-chain ketones in insects is generally understood to be derived from fatty acid metabolism[4][9]. While the specific pathway for this compound has not been elucidated, a putative pathway can be inferred from the biosynthesis of other insect cuticular hydrocarbons and ketones.
Caption: Putative biosynthetic pathway of this compound in insects.
Proposed Role of this compound in a Tritrophic Interaction
Based on the known role of the isomeric 1this compound as a kairomone for the egg parasitoid Trichogramma attacking Heliothis virescens[4], a similar role can be hypothesized for this compound. In this scenario, the this compound on the surface of an herbivorous insect acts as a chemical cue for its natural enemies.
Caption: Proposed role of this compound in a tritrophic interaction.
Experimental Workflow for Investigating this compound as a Semiochemical
A logical workflow is essential for systematically investigating the role of this compound. This involves a multi-step process from initial detection to behavioral validation.
Caption: General workflow for semiochemical investigation.
Conclusion and Future Directions
While the direct role of this compound in insect-plant interactions is an area requiring further investigation, the information available for its isomers and other long-chain ketones provides a strong foundation for future research. The presence of this compound on host plants like Solanum tuberosum suggests a potential role in host recognition by herbivorous insects. Conversely, its presence on the insect cuticle could serve as a kairomonal cue for predators and parasitoids.
Future research should focus on:
-
Quantitative Analysis: Determining the precise amounts of this compound on the cuticles of various insect and plant species, and how these quantities vary with age, sex, and environmental conditions.
-
Behavioral and Electrophysiological Studies: Conducting rigorous bioassays with a range of insect species, including herbivores and their natural enemies, to definitively establish the semiochemical function of this compound.
-
Biosynthetic Pathway Elucidation: Using isotopic labeling studies and molecular techniques to confirm the biosynthetic pathway of this compound in insects.
A deeper understanding of the role of this compound and other long-chain ketones will be instrumental in developing novel and sustainable pest management strategies, such as the design of attractants for beneficial insects or deterrents for pests, thereby contributing significantly to the fields of chemical ecology and agricultural science.
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. n-Pentacosane Acts as both Contact and Volatile Pheromone in the tea Weevil, Myllocerinus aurolineatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioone.org [bioone.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Silent Language of Scent: A Technical Guide to Long-Chain Ketones in Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
Long-chain ketones are a fascinating and vital class of semiochemicals that orchestrate complex behaviors in the insect world. From the subtle cues of courtship to the urgent warnings of alarm, these molecules form a silent, yet powerful, language. This in-depth technical guide delves into the core of long-chain ketone pheromones, offering a comprehensive review of their structure, biosynthesis, and the intricate signaling pathways they trigger. Designed for researchers, scientists, and drug development professionals, this document provides a foundational understanding for harnessing the potential of these compounds in pest management and beyond.
Quantitative Overview of Long-Chain Ketone Pheromones
The chemical identity and relative abundance of long-chain ketones in a pheromone blend are critical for species-specific communication. The following table summarizes quantitative data for several key long-chain ketone pheromones identified in various insect species. This comparative data is essential for understanding the diversity and specificity of these chemical signals.
| Insect Species | Order | Pheromone Component(s) | Function | Quantitative Data (Ratio/Amount) | Analytical Method |
| Blattella germanica (German Cockroach) | Blattodea | 3,11-dimethylnonacosan-2-one (B1220436) & 3,11-dimethylheptacosan-2-one | Contact Sex Pheromone | Major components of the female's multi-component pheromone.[1] | GC-MS |
| Lyclene dharma dharma | Lepidoptera | 6-methyl-2-octadecanone, 14-methyl-2-octadecanone, & 6,14-dimethyl-2-octadecanone | Sex Pheromone | 2:1:1 ratio essential for male attraction.[2] | GC-MS |
| Eurytoma maslovskii (Korean Apricot Wasp) | Hymenoptera | Long-chained 2-ketones | Putative Sex Pheromone | Identified in epicuticular lipids of females. | GC-MS |
| Peach Twig Borer | Lepidoptera | Z-7-eicosen-11-one & Z-7-decen-11-one | Sex Pheromone | Key components of the female sex pheromone.[3] | Not Specified |
| Cigarette Beetle | Coleoptera | (7S)-(-)-4,6-dimethyl-7-hydroxy-3-nonanone | Sex Pheromone | Used to trap and control the beetle population.[3] | Not Specified |
Biosynthesis of Long-Chain Ketone Pheromones: The German Cockroach Model
The biosynthesis of long-chain ketone pheromones is a specialized metabolic process that often utilizes precursors from fatty acid metabolism.[4] The German cockroach, Blattella germanica, provides a well-studied model for understanding this pathway. The process begins with the elongation of a methyl-branched fatty acyl-CoA, followed by a series of enzymatic modifications.[4]
This pathway highlights the conversion of a cuticular hydrocarbon into a potent contact sex pheromone through hydroxylation and subsequent oxidation.[5] The age- and sex-specific regulation of this pathway is controlled by juvenile hormone.[5]
Experimental Protocols: A Guide to Pheromone Analysis
The identification and quantification of long-chain ketone pheromones require a combination of sophisticated analytical techniques. The following protocols outline the key experimental methodologies.
Pheromone Extraction and GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation, identification, and quantification of volatile and semi-volatile pheromone components.[6]
Objective: To identify and quantify long-chain ketones in an insect extract.
Materials:
-
Insect pheromone glands or whole-body extract in a suitable solvent (e.g., hexane).
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating long-chain hydrocarbons (e.g., DB-5ms).
-
Helium carrier gas.
-
Internal standard (for quantification).
Procedure:
-
Sample Preparation: Pheromone glands are dissected and extracted in a small volume of high-purity hexane. For quantitative analysis, a known amount of an internal standard is added to the extract.[7]
-
Injection: A small volume (typically 1 µL) of the extract is injected into the GC inlet. The injector is maintained at a high temperature (e.g., 250°C) to ensure rapid volatilization of the analytes.[6]
-
Chromatographic Separation: The volatilized compounds are carried by the helium gas through the capillary column. The column is housed in an oven with a programmable temperature ramp. The temperature program is optimized to separate the different components of the pheromone blend based on their boiling points and interactions with the column's stationary phase.[8]
-
Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), fragmented, and the resulting ions are separated based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint of the molecule.[9]
-
Data Analysis: The retention time of each peak in the chromatogram and its corresponding mass spectrum are compared to those of authentic standards and to libraries of mass spectra for identification. For quantification, the peak area of the target ketone is compared to the peak area of the internal standard.[7]
Electroantennography (EAG): Assessing Biological Activity
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory response of an insect's antenna to a specific chemical stimulus.[10] It is a crucial tool for identifying biologically active components in a pheromone blend.
Objective: To determine if a specific long-chain ketone elicits an olfactory response in an insect.
Materials:
-
Live insect.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Saline solution.
-
Silver-silver chloride wires.
-
High-impedance amplifier.
-
Air stimulus controller for delivering odor puffs.
-
Test compound (long-chain ketone) dissolved in a solvent.
Procedure:
-
Antenna Preparation: The insect is immobilized, and one of its antennae is excised. Alternatively, the recording can be performed on an intact insect.[10]
-
Electrode Placement: Two glass capillary electrodes filled with saline solution are used. The recording electrode is placed over the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the insect.[11] Silver-silver chloride wires within the electrodes connect to the amplifier.
-
Stimulus Delivery: A continuous stream of humidified, clean air is passed over the antenna. A puff of air containing a known concentration of the test ketone is then introduced into the airstream for a short duration (e.g., 0.5 seconds).[11]
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulation indicates a depolarization of the olfactory receptor neurons, signifying a response to the compound.[12]
-
Data Analysis: The amplitude of the EAG response is measured in millivolts. By testing a range of compounds and concentrations, a dose-response curve can be generated to quantify the sensitivity of the antenna to the specific ketone.
Insect Olfactory Signaling Pathway for Pheromones
The detection of pheromones by insects initiates a rapid and sensitive signaling cascade within the olfactory receptor neurons (ORNs) located in the antennal sensilla.[13] While the classical model of olfaction involves G-protein coupled receptors (GPCRs) and second messengers, recent evidence in insects suggests a more direct mechanism for pheromone detection, often involving ionotropic receptors (IRs) or odorant receptors (ORs) that function as ligand-gated ion channels.[14][15]
This pathway illustrates the initial binding of the pheromone to a Pheromone Binding Protein (PBP) in the sensillum lymph, its transport to the dendritic membrane of the Olfactory Receptor Neuron (ORN), and the subsequent activation of an ionotropic receptor complex, leading to the generation of an action potential that is transmitted to the brain.[13][16]
Experimental Workflow for Pheromone Identification and Characterization
The process of identifying and characterizing a novel long-chain ketone pheromone is a multi-step endeavor that integrates chemical analysis with behavioral bioassays.
This workflow begins with the observation of a pheromone-mediated behavior and proceeds through extraction, chemical analysis to identify active compounds, structure elucidation, chemical synthesis of the candidate pheromone, and finally, bioassays to confirm its biological activity.[6]
Conclusion and Future Directions
The study of long-chain ketones in insect pheromones is a dynamic field with significant implications for basic and applied science. A thorough understanding of their chemical ecology, biosynthesis, and neural perception is paramount for the development of novel and sustainable pest management strategies. Future research should focus on the discovery of novel ketone pheromones, the elucidation of the enzymatic machinery involved in their biosynthesis, and a deeper understanding of the molecular interactions at the receptor level. Such knowledge will not only enhance our ability to manipulate insect behavior for our benefit but also provide valuable insights into the evolution of chemical communication.
References
- 1. New contact sex pheromone components of the German cockroach, Blattella germanica, predicted from the proposed biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and endocrine control of the production of the German cockroach sex pheromone 3,11-dimethylnonacosan-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Electroantennography - Wikipedia [en.wikipedia.org]
- 11. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
- 13. Pheromone Reception in Insects - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]
- 15. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Pentacosanone from Diethyl Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 2-pentacosanone, a long-chain saturated ketone, from diethyl adipate (B1204190). The methodology follows a two-step synthetic sequence involving the formation of a β-keto ester intermediate via a Grignard reaction, followed by its hydrolysis and decarboxylation. Detailed experimental protocols, reagent specifications, and expected yields are presented. This synthesis is relevant for researchers in organic chemistry and drug development requiring long-chain ketones as intermediates for more complex molecules.
Introduction
Long-chain ketones are important intermediates in the synthesis of various organic molecules, including natural products, pheromones, and specialty chemicals. This compound, with its 25-carbon backbone, is a valuable building block in these synthetic endeavors. The following application notes detail a reliable and scalable two-step method for the preparation of this compound starting from the readily available diethyl adipate. The overall transformation is outlined in the reaction scheme below.
Overall Reaction Scheme
Caption: Overall synthesis of this compound from Diethyl Adipate.
Experimental Protocols
Part 1: Synthesis of Tricosylmagnesium Bromide (Grignard Reagent)
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromotricosane (B3275183) | C23H47Br | 403.52 | 40.35 g | 0.10 |
| Magnesium turnings | Mg | 24.31 | 2.67 g | 0.11 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 200 mL | - |
| Iodine (I2) | I2 | 253.81 | 1 crystal | - |
Procedure:
-
All glassware must be oven-dried and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place the magnesium turnings.
-
Add one crystal of iodine to the flask to activate the magnesium surface.
-
Dissolve 1-bromotricosane in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add approximately 10 mL of the 1-bromotricosane solution to the magnesium turnings. The reaction should initiate, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 1-bromotricosane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey solution of tricosylmagnesium bromide is used directly in the next step.
Part 2: Synthesis of Ethyl 2-oxo-heptacosanoate (β-Keto Ester)
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl adipate | C10H18O4 | 202.25 | 22.25 g | 0.11 |
| Tricosylmagnesium bromide solution | C23H47MgBr | - | ~0.10 mol in THF | ~0.10 |
| Anhydrous Tetrahydrofuran (THF) | C4H8O | 72.11 | 100 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Diethyl ether (Et2O) | C4H10O | 74.12 | 3 x 100 mL | - |
| Saturated sodium bicarbonate (NaHCO3) solution | NaHCO3 | 84.01 | 50 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate (B86663) (MgSO4) | MgSO4 | 120.37 | As needed | - |
Procedure:
-
In a 1 L three-necked round-bottom flask under a nitrogen atmosphere, dissolve diethyl adipate in 100 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared tricosylmagnesium bromide solution to the cooled diethyl adipate solution via a cannula or dropping funnel over 1 hour, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-oxo-heptacosanoate. The crude product can be used in the next step without further purification.
Part 3: Synthesis of this compound
Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Crude Ethyl 2-oxo-heptacosanoate | C29H56O3 | 452.75 | ~0.10 mol | ~0.10 |
| 5 M Sulfuric acid (H2SO4) | H2SO4 | 98.08 | 100 mL | - |
| Dioxane | C4H8O2 | 88.11 | 100 mL | - |
| Diethyl ether (Et2O) | C4H10O | 74.12 | 3 x 100 mL | - |
| Saturated sodium bicarbonate (NaHCO3) solution | NaHCO3 | 84.01 | 50 mL | - |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | As needed | - |
Procedure:
-
Combine the crude ethyl 2-oxo-heptacosanoate, 100 mL of 5 M sulfuric acid, and 100 mL of dioxane in a 500 mL round-bottom flask.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the decarboxylation can be monitored by the cessation of CO2 evolution.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to afford this compound as a white solid.
Data Presentation
Table 1: Stoichiometry and Yields
| Step | Reactant 1 | Moles (mol) | Reactant 2 | Moles (mol) | Product | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| 1 | 1-Bromotricosane | 0.10 | Magnesium | 0.11 | Tricosylmagnesium Bromide | - | - | - |
| 2 | Tricosylmagnesium Bromide | ~0.10 | Diethyl adipate | 0.11 | Ethyl 2-oxo-heptacosanoate | 45.28 | - | - (used crude) |
| 3 | Ethyl 2-oxo-heptacosanoate | ~0.10 | - | - | This compound | 36.67 | 25.7 - 29.3 | 70 - 80 |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| Appearance | White crystalline solid |
| Melting Point | 74-76 °C |
| Molecular Formula | C25H50O |
| Molar Mass | 366.67 g/mol |
| ¹H NMR (CDCl₃) | δ 2.41 (t, 2H), 2.13 (s, 3H), 1.57 (quint, 2H), 1.25 (br s, 40H), 0.88 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ 209.3, 43.9, 31.9, 29.7, 29.6, 29.4, 29.3, 24.0, 22.7, 14.1 |
| IR (KBr, cm⁻¹) | 2918, 2849, 1705 (C=O), 1472, 1375, 720 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of the two-step synthesis of this compound.
Application Note: Analysis of 2-Pentacosanone by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the qualitative and quantitative analysis of 2-Pentacosanone, a long-chain aliphatic ketone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein cover sample preparation, instrument parameters, and data analysis, tailored for researchers in various fields including natural product chemistry, biomarker discovery, and drug development.
Introduction
This compound (C25H50O) is a long-chain ketone that has been identified in various natural sources.[1] Accurate and reliable analysis of such long-chain ketones is essential for understanding their biological roles, for potential use as biomarkers, and for quality control in various applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity.[2] This document provides a detailed methodology for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The selection of an appropriate sample preparation method is critical and is dependent on the sample matrix. The primary objective is to efficiently extract this compound, remove interfering substances, and concentrate the analyte for optimal detection.
1. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of a high-purity volatile organic solvent such as hexane (B92381) or dichloromethane.[3]
-
Working Solution (10 µg/mL): Dilute the stock solution with the same solvent to achieve a final concentration of approximately 10 µg/mL.[3][4] This concentration is suitable for achieving a column loading of around 10 ng with a 1 µL injection in splitless mode.[4]
-
Vial Transfer: Transfer the final working solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[4][5]
2. Extraction from Complex Matrices:
For complex samples such as biological fluids or plant extracts, an extraction step is necessary to isolate this compound.
-
Liquid-Liquid Extraction (LLE): This technique is suitable for liquid samples.
-
To a known volume of the liquid sample, add a 2-3 fold volume of a water-immiscible organic solvent in which this compound is highly soluble (e.g., hexane, dichloromethane, or ethyl acetate).[2]
-
For quantitative analysis, add an appropriate internal standard.
-
Vortex the mixture vigorously for 2-3 minutes.[2]
-
Centrifuge the sample to achieve a clear separation of the aqueous and organic layers.[2]
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract using anhydrous sodium sulfate.[2]
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.[2]
-
Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.[2]
-
-
Solid-Phase Extraction (SPE): SPE is effective for cleaning up complex samples and concentrating the analyte.[2][5]
-
Condition an appropriate SPE cartridge (e.g., a non-polar C18 cartridge) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.[2]
-
Elute this compound from the cartridge using a non-polar solvent.[2]
-
Evaporate the eluate and reconstitute it in a suitable solvent for GC-MS injection.[2]
-
GC-MS Instrumentation and Conditions
The following are recommended starting parameters for the GC-MS analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[3][6] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min[3][6] |
| Inlet Temperature | 280 °C[3][6] |
| Injection Volume | 1 µL[6] |
| Injection Mode | Splitless[3][6] |
| Oven Temperature Program | |
| Initial Temperature | 150 °C, hold for 1 minute[6] |
| Ramp | 20 °C/min to 300 °C[6] |
| Final Hold | Hold at 300 °C for 5 minutes[6] |
| Mass Spectrometer | |
| MSD Transfer Line Temp. | 290 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[3][6] |
| Ion Source Temperature | 230 °C[3][6] |
| Quadrupole Temperature | 150 °C[3] |
| Mass Scan Range | m/z 40-600 for qualitative analysis[3] |
| Data Acquisition Mode | Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis[2][6] |
Data Presentation
Predicted Mass Spectrum of this compound
The mass spectrum of this compound under electron ionization is characterized by fragmentation pathways common to long-chain ketones, primarily α-cleavage and McLafferty rearrangement.[3][7]
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 366.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group. For this compound, this results in the loss of a methyl radical (•CH3) or a tricosyl radical (•C23H47).
-
McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a sufficiently long alkyl chain and involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[8]
The following table summarizes the predicted major fragment ions for this compound.
| m/z | Predicted Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance |
| 366 | [C25H50O]+• | Molecular Ion | Low |
| 351 | [C24H47O]+ | α-Cleavage (Loss of •CH3) | Low |
| 58 | [C3H6O]+• | McLafferty Rearrangement | High |
| 43 | [C2H3O]+ | α-Cleavage (Acylium ion) | High |
Quantitative Performance
While specific quantitative data for this compound is not widely published, the expected performance of this method, based on the analysis of similar long-chain ketones, is summarized below.[2]
| Parameter | Expected Performance |
| Limit of Detection (LOD) | Low picogram (pg) range on-column[2] |
| Limit of Quantification (LOQ) | Sub-ng/mL to low ng/mL range[2][6] |
| Precision (%RSD) | <15% |
| Recovery (%) | 85-115%, depending on the matrix and extraction method[2] |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for GC-MS data processing and analysis.
References
- 1. This compound | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Protocol for GC-MS Analysis of Long-Chain Ketones
Application Note
This document provides a comprehensive protocol for the analysis of long-chain ketones in biological and other relevant matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Long-chain ketones are important biomarkers in various fields, including geochemistry, environmental science, and biomedical research. Their accurate quantification is crucial for understanding pathological conditions and for drug development. This protocol details procedures for lipid extraction, derivatization of ketones to enhance volatility and stability, and optimized GC-MS parameters for their separation and detection. The methodologies are designed to be reproducible and robust for use by researchers, scientists, and professionals in drug development.
Experimental Protocols
A successful GC-MS analysis of long-chain ketones relies on meticulous sample preparation and derivatization to ensure the analytes are suitable for gas chromatography. The following sections provide detailed step-by-step procedures.
Lipid Extraction using the Folch Method
The Folch method is a widely recognized and robust technique for the extraction of total lipids from biological samples.[1][2]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Sample Homogenization:
-
For cell pellets, wash with ice-cold phosphate-buffered saline (PBS), centrifuge, and discard the supernatant.[1]
-
For tissue samples, homogenize the tissue in an appropriate buffer.
-
-
Solvent Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample. A typical ratio is 20 volumes of solvent to 1 volume of sample.[1]
-
Vortex the mixture vigorously for 1-2 minutes to ensure complete lipid extraction.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce the separation of the aqueous and organic phases.[1]
-
Vortex the mixture again for 30 seconds and then centrifuge at a low speed (e.g., 2000 x g) for 10 minutes.
-
-
Lipid Collection:
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[1]
-
-
Drying:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.[1] The dried lipid extract can be stored at -80°C until derivatization.
-
Derivatization of Long-Chain Ketones
To improve the volatility and chromatographic behavior of long-chain ketones, a two-step derivatization process involving methoximation followed by silylation is recommended. This procedure protects the keto group and prevents the formation of multiple isomers during analysis.[3][4][5]
Materials:
-
Methoxyamine hydrochloride solution in pyridine (B92270) (e.g., 20 mg/mL)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Methoximation:
-
Add 50 µL of the methoxyamine hydrochloride solution in pyridine to the dried lipid extract.
-
Seal the vial tightly and vortex for 30 seconds to ensure the sample is fully dissolved.
-
Incubate the mixture at 60°C for 60 minutes.[3]
-
-
Silylation:
-
After methoximation, allow the vial to cool to room temperature.
-
Add 80 µL of MSTFA to the reaction mixture.
-
Seal the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 30 minutes.[3]
-
-
Final Preparation:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
GC-MS Analysis
The following table summarizes the recommended GC-MS parameters for the analysis of derivatized long-chain ketones. These parameters should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Type | TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[6][7] |
| Oven Temperature Program | Initial: 60°C for 1 minRamp 1: 10°C/min to 175°CRamp 2: 6°C/min to 225°CRamp 3: 4°C/min to 300°CHold: 20 min at 300°C[6][7][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[6][7][8] |
| Mass Scan Range | m/z 50-550 |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Solvent Delay | 5 minutes |
Data Presentation and Analysis
Qualitative Analysis
Identification of long-chain ketones is based on their retention times and mass spectra. The mass spectra of long-chain ketones under electron impact ionization are characterized by specific fragmentation patterns, primarily α-cleavage and McLafferty rearrangement, which provide structural information.
Quantitative Analysis
For quantitative analysis, it is essential to use an internal standard. The peak areas of the target analytes are normalized to the peak area of the internal standard to correct for variations in sample preparation and instrument response. Quantification can be performed using the total ion chromatogram (TIC) or, for higher selectivity and sensitivity, by using extracted ion chromatograms (EIC) of characteristic ions of the analytes.[9]
Example Quantitative Data Structure:
| Sample ID | Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration (µg/mL) |
| Control 1 | 9-Heptacosanone | 25.4 | 123456 | 234567 | 5.2 |
| Treated 1 | 9-Heptacosanone | 25.4 | 246810 | 235678 | 10.5 |
| Control 2 | 10-Nonacosanone | 28.1 | 98765 | 233456 | 4.2 |
| Treated 2 | 10-Nonacosanone | 28.1 | 197530 | 234567 | 8.4 |
Visualizations
Experimental Workflow
Caption: Workflow for GC-MS analysis of long-chain ketones.
Derivatization Signaling Pathway
Caption: Derivatization pathway of long-chain ketones for GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for 2-Pentacosanone as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-Pentacosanone as an analytical standard in chromatographic applications. The protocols detailed below are designed for the accurate quantification and identification of this compound in various matrices, leveraging Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound (C₂₅H₅₀O) is a long-chain saturated methyl ketone.[1] Its high molecular weight and lipophilicity present unique considerations for its use as an analytical standard. In chromatography, an analytical standard is a highly purified compound used as a reference for the identification and quantification of an analyte. The use of this compound as a standard is relevant in fields such as natural product chemistry, food science, and potentially in metabolomics and environmental analysis where long-chain lipids are of interest.[1]
This document provides detailed methodologies for sample preparation, chromatographic separation, and detection of this compound, enabling researchers to develop and validate robust analytical methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₂₅H₅₀O | [1] |
| Molecular Weight | 366.67 g/mol | [1] |
| IUPAC Name | Pentacosan-2-one | [1] |
| Synonyms | Methyl tricosyl ketone | [1] |
| Appearance | White to off-white solid (Expected) | General knowledge |
| Solubility | Soluble in organic solvents (e.g., hexane (B92381), chloroform, ethyl acetate); Insoluble in water. | General knowledge of long-chain ketones |
Application: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectral data.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for the analysis of similar long-chain ketones, such as 1this compound.[2][3]
3.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a common and effective method for extracting non-polar compounds like this compound from aqueous matrices.[3]
-
Sample Collection: Collect a known volume or weight of the sample.
-
Internal Standard Addition: Add a known amount of a suitable internal standard. An ideal internal standard would be a deuterated analog of this compound or another long-chain ketone with a different chain length that is not present in the sample.
-
Extraction: Add a 3-fold volume of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Mixing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the sample to achieve a clear separation of the organic and aqueous layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to the desired volume.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
3.1.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977 MSD or equivalent |
| MSD Transfer Line Temp. | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
3.1.3. Mass Spectral Fragmentation
The mass spectrum of this compound under EI conditions is expected to show characteristic fragmentation patterns, primarily α-cleavage and McLafferty rearrangement.
-
Molecular Ion (M⁺): The molecular ion peak at m/z 366 may be weak or absent due to the instability of the long alkyl chain.
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a dominant fragmentation pathway. This will result in a prominent acylium ion at m/z 43 (CH₃CO⁺) and the loss of a C₂₃H₄₇ radical. Another α-cleavage can result in the loss of a methyl radical (CH₃•) to produce an ion at m/z 351.
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the α-β bond, leading to the elimination of a neutral alkene and the formation of a characteristic enol radical cation.
Quantitative Data (Expected Performance)
Due to the limited availability of specific experimental data for this compound, the following quantitative performance characteristics are based on expected values for analogous long-chain ketones.[2][3]
| Parameter | Expected Value |
| Retention Time (RT) | Dependent on the specific GC conditions, but expected to be in the later part of the chromatogram due to its high boiling point. |
| Limit of Detection (LOD) | Low ng/mL range |
| Limit of Quantification (LOQ) | Low to mid ng/mL range |
| Linearity (R²) | ≥ 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Application: High-Performance Liquid Chromatography (HPLC)
For less volatile or thermally labile samples, HPLC provides a suitable alternative for the analysis of this compound. A reverse-phase method is generally preferred for non-polar compounds.
Experimental Protocol: HPLC Analysis
4.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
SPE is an effective technique for sample cleanup and concentration, particularly for complex matrices.
-
Cartridge Selection: Use a non-polar sorbent cartridge (e.g., C18).
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a polar solvent (e.g., water/methanol mixture) to remove interferences.
-
Elution: Elute this compound from the cartridge using a non-polar solvent (e.g., acetonitrile (B52724) or isopropanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
4.1.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water. A typical starting point would be 90:10 (Acetonitrile:Water). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV detector at a low wavelength (e.g., 210 nm) or a Corona Charged Aerosol Detector (CAD) for better sensitivity for non-chromophoric compounds. |
Quantitative Data (Expected Performance)
Similar to the GC-MS section, the following data is based on expected performance for long-chain ketones in HPLC.
| Parameter | Expected Value |
| Retention Time (RT) | Highly dependent on the mobile phase composition and column chemistry. |
| Limit of Detection (LOD) | Mid to high ng/mL range (UV), low ng/mL (CAD) |
| Limit of Quantification (LOQ) | High ng/mL range (UV), mid ng/mL (CAD) |
| Linearity (R²) | ≥ 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflows
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
This compound can serve as a valuable analytical standard for the identification and quantification of long-chain methyl ketones in various research and development applications. The detailed GC-MS and HPLC protocols provided herein offer robust starting points for method development. While specific quantitative performance data for this compound is not widely available, the expected values based on analogous compounds suggest that sensitive and accurate methods can be achieved. Researchers are encouraged to perform in-house validation to establish specific performance characteristics for their matrices and instrumentation.
References
Application Note: 13C NMR Spectral Analysis of 2-Pentacosanone for Structural Verification
Introduction
2-Pentacosanone is a long-chain aliphatic methyl ketone with the chemical formula C25H50O. Its structure consists of a 25-carbon chain with a carbonyl group at the second position. This compound and similar long-chain ketones are of interest in various fields, including chemical synthesis, natural product chemistry, and as intermediates in drug development. Accurate structural elucidation is critical for ensuring compound identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for the unambiguous structural characterization of organic molecules by providing detailed information about the carbon skeleton.
This application note provides a detailed protocol for the acquisition and interpretation of the 13C NMR spectrum of this compound. It includes predicted 13C NMR spectral data, a comprehensive experimental workflow, and a detailed protocol for sample preparation and data acquisition.
Predicted 13C NMR Spectral Data of this compound
The 13C NMR spectrum of this compound is predicted to show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon (C-2) is significantly deshielded and appears at a high chemical shift (downfield), which is characteristic of ketones.[1] The methyl carbon of the acetyl group (C-1) and the methylene (B1212753) carbon adjacent to the carbonyl group (C-3) also have characteristic chemical shifts. The long alkyl chain produces a series of closely spaced signals in the aliphatic region of the spectrum.
The predicted 13C NMR chemical shifts for this compound in CDCl3 are summarized in the table below. These values are calculated based on established models and are in good agreement with typical chemical shifts for long-chain ketones.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | 29.8 |
| C-2 (C=O) | 209.3 |
| C-3 | 43.8 |
| C-4 | 24.0 |
| C-5 | 29.4 |
| C-6 | 29.6 |
| C-7 to C-22 | ~29.7 |
| C-23 | 31.9 |
| C-24 | 22.7 |
| C-25 | 14.1 |
Experimental Protocol
This section details the methodology for acquiring a high-quality 13C NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (20-50 mg)
-
Deuterated chloroform (B151607) (CDCl3, 99.8% D)
-
5 mm NMR tubes
-
Pasteur pipette
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 20-50 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl3 to the vial.
-
Gently vortex the mixture until the solid is completely dissolved.
-
Using a Pasteur pipette with a cotton plug to filter any particulate matter, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Software: Standard spectrometer control and data processing software.
-
Parameters for 13C NMR:
-
Pulse Program: zgpg30 (or a similar proton-decoupled pulse sequence)
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 (or more, to achieve adequate signal-to-noise ratio)
-
Proton Decoupling: Broadband proton decoupling during acquisition.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline and positive, symmetrical peaks.
-
Calibrate the chemical shift axis using the residual solvent peak of CDCl3 (δ = 77.16 ppm).
-
Integrate the signals (note: integration in 13C NMR is not always quantitative under standard conditions).
-
Assign the peaks to the corresponding carbon atoms in the this compound molecule based on the predicted chemical shifts and general knowledge of 13C NMR spectroscopy.
Experimental Workflow
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis of this compound.
Conclusion
This application note provides a comprehensive guide to the 13C NMR spectral analysis of this compound. The provided predicted spectral data serves as a reliable reference for structural confirmation. By following the detailed experimental protocol, researchers can obtain high-quality 13C NMR spectra, enabling accurate and efficient structural verification of this compound, which is crucial for quality control and research and development in the chemical and pharmaceutical industries.
References
Application Notes and Protocols for the Derivatization of 2-Pentacosanone for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Pentacosanone is a long-chain aliphatic ketone that, due to its low volatility and potential for thermal degradation, presents challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1][2] Derivatization is a crucial sample preparation step that chemically modifies the analyte to improve its chromatographic behavior and detection sensitivity.[3] This document provides detailed application notes and protocols for the derivatization of this compound, enabling robust and reliable quantitative analysis. The primary methods covered are oximation followed by silylation, and derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA).
Derivatization Strategies for this compound
The primary goal of derivatizing this compound is to increase its volatility and thermal stability for GC-MS analysis.[1][3] This is achieved by converting the polar carbonyl group into a less polar, more volatile functional group.
Oximation followed by Silylation
This two-step process is a widely used technique in metabolomics for the analysis of compounds containing carbonyl and hydroxyl groups.[4][5][6]
-
Step 1: Oximation: The carbonyl group of this compound reacts with an oximating agent, such as methoxyamine hydrochloride (MeOx), to form a methoxime derivative.[4][5] This step is critical as it "locks" the carbonyl group, preventing tautomerization and the formation of multiple derivatives in the subsequent silylation step.[4][5]
-
Step 2: Silylation: A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is then used to replace any active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4][5][7] While this compound itself does not have active hydrogens, this step is often included in general protocols for complex samples that may contain other analytes with hydroxyl, carboxyl, or amine groups. For pure this compound, the oximation step is the most critical for modifying the ketone.
PFBHA Derivatization
Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly recommended method for ketones like this compound.[1] PFBHA reacts with the carbonyl group to form a stable PFBHA-oxime derivative.[1] This derivative offers several advantages:
-
Increased Volatility and Thermal Stability: The resulting oxime is more volatile and thermally stable than the parent ketone.[1]
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of detection, particularly when using negative chemical ionization (NCI) mass spectrometry.[1][8]
-
Quantitative Reaction: The reaction is typically quantitative, leading to reliable and reproducible results.[1]
Quantitative Data Summary
The following table summarizes the expected performance characteristics for the analysis of long-chain ketones using different derivatization approaches. Specific data for this compound may vary depending on the experimental conditions and instrumentation.
| Parameter | Oximation/Silylation (TMS Derivative) | PFBHA Derivatization (PFBHA-Oxime Derivative) |
| Principle | Two-step reaction: formation of an oxime followed by the introduction of a TMS group. | Single-step reaction: formation of a PFBHA-oxime. |
| Volatility | High | High |
| Thermal Stability | Good | Excellent |
| Detection Mode | Electron Ionization (EI) | Electron Ionization (EI), Negative Chemical Ionization (NCI) |
| Sensitivity | Good | Excellent, especially with NCI |
| Limit of Detection (LOD) | Low ng/mL range | Low pg/mL to sub-ng/mL range[9] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range[9] |
| Precision (RSD%) | <15% | <15% |
| Key Advantages | Well-established method for metabolomics, suitable for a wide range of analytes. | High sensitivity, quantitative reaction, excellent thermal stability.[1] |
| Considerations | Two-step process can be more time-consuming. | Formation of syn- and anti-isomers may result in two chromatographic peaks.[1] |
Experimental Protocols
Protocol 1: Oximation and Silylation
This protocol is adapted from established methods for metabolomics analysis.[4][5][6]
Materials:
-
This compound standard or sample extract
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or dried sample extract to a GC vial.
-
Oximation:
-
Add 50 µL of the methoxyamine hydrochloride solution to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 45 minutes.[6]
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA to the vial.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: PFBHA Derivatization
This protocol is based on the recommended procedure for long-chain ketones.[1]
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) solution (e.g., 5 mg/mL in a suitable solvent like toluene (B28343) or ethyl acetate)
-
Pyridine (as a catalyst)
-
GC vials with inserts
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation: To a GC vial, add 100 µL of the this compound solution.
-
Derivatization Reaction:
-
Work-up:
GC-MS Analysis Conditions
The following are general GC-MS conditions that can be used as a starting point. Optimization will be required for specific instruments and applications.
| Parameter | Recommended Conditions |
| GC System | Agilent 7890B GC or equivalent[9] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent[9] |
| Capillary Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[9] |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C[9] |
| Injection Mode | Splitless[9] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[9] |
| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp to 280°C at 10°C/min, hold for 10 minutes. |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. Negative Chemical Ionization (NCI) for PFBHA derivatives. |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the derivatization and analysis of this compound.
Caption: Experimental workflow for the derivatization of this compound.
Caption: Workflow for the GC-MS analysis of derivatized this compound.
Conclusion
The derivatization of this compound is essential for its successful analysis by GC-MS. Both oximation/silylation and PFBHA derivatization are effective methods. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, the complexity of the sample matrix, and the available instrumentation. For high-sensitivity quantitative analysis, PFBHA derivatization coupled with NCI-MS is the recommended approach. Proper optimization of both the derivatization reaction and the GC-MS parameters is critical for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-Pentacosanone in Pheromone Trap Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheromones, chemical signals used for intraspecific communication, are pivotal in the behavior and reproductive cycles of many insect species. The utilization of synthetic pheromones in traps is a cornerstone of integrated pest management (IPM) programs, offering a targeted and environmentally benign method for monitoring and controlling pest populations. Long-chain ketones, such as 2-Pentacosanone, are a class of compounds that have been identified as components of insect cuticular lipids and have shown potential as semiochemicals. While direct research on this compound as a primary pheromone is limited, its structural similarity to other known long-chain ketone pheromones suggests its potential for investigation in pheromone trap studies.[1][2]
These application notes provide a comprehensive guide for researchers interested in evaluating the efficacy of this compound as a potential pheromone or semiochemical for insect pests. The protocols outlined below are based on established methodologies in chemical ecology and are designed to be adapted for specific target insect species.
Data Presentation: Efficacy of this compound (Hypothetical Data)
The following tables present hypothetical quantitative data to serve as a template for researchers conducting studies on this compound. These values are based on typical results obtained for structurally similar long-chain ketone pheromones.
Table 1: Electroantennogram (EAG) Responses to this compound and Control Compounds
| Compound | Target Insect Species (Hypothetical) | Mean EAG Response (mV) ± SE (n=10) | Notes |
| This compound | Coleoptera sp. | 0.9 ± 0.1 | Suggests moderate antennal stimulation. |
| 1this compound | Coleoptera sp. | 1.2 ± 0.2 | Known long-chain ketone pheromone analogue for comparison. |
| (Z)-9-Tricosene (Muscalure) | Musca domestica (Housefly) | 1.8 ± 0.3 | Well-characterized insect sex pheromone for potency comparison. |
| Hexane (B92381) (Solvent Control) | Coleoptera sp. | 0.1 ± 0.02 | Establishes baseline response. |
Table 2: Wind Tunnel Bioassay Results for this compound
| Treatment | Insect Species (Hypothetical) | % insects exhibiting upwind flight | % insects making source contact | Notes |
| This compound (10 µg) | Lepidoptera sp. | 65% | 40% | Indicates attraction and source-locating behavior. |
| Pheromone Blend + this compound (10 µg) | Lepidoptera sp. | 75% | 55% | Suggests a potential synergistic effect. |
| Pheromone Blend (Control) | Lepidoptera sp. | 70% | 50% | Standard pheromone blend for the target species. |
| Solvent Control | Lepidoptera sp. | 10% | 2% | Baseline behavioral response. |
Table 3: Field Trapping Trial Results
| Lure Composition | Trap Type | Mean No. of Insects Captured/Trap/Week ± SE (n=20) | Notes |
| This compound (1 mg) | Delta Trap | 15 ± 3 | Indicates that this compound alone has some attractant properties. |
| Standard Pheromone Lure | Delta Trap | 55 ± 8 | Commercial standard for comparison. |
| Standard Pheromone + this compound (1 mg) | Delta Trap | 75 ± 10 | Suggests this compound may act as a synergist. |
| Unbaited Trap (Control) | Delta Trap | 2 ± 1 | Baseline trap capture. |
Experimental Protocols
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.[1]
Materials:
-
Live, sexually mature insects
-
This compound (high purity)
-
Reference pheromones
-
Hexane (solvent)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
-
Filter paper strips
-
Pasteur pipettes
Procedure:
-
Antenna Preparation: An insect is immobilized, and one of its antennae is carefully excised at the base.
-
Mounting: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).[1] The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end.[1]
-
Stimulus Preparation: Prepare serial dilutions of this compound and other test compounds in high-purity hexane. Apply a 10 µl aliquot of each dilution onto a filter paper strip. Allow the solvent to evaporate completely. A filter paper with hexane only serves as the control.[1]
-
Stimulus Delivery: The filter paper strip is placed inside a Pasteur pipette connected to a stimulus delivery system. A continuous stream of purified and humidified air is passed over the antenna. Puffs of air are then passed through the stimulus-containing pipette and directed towards the antenna.[1]
-
Data Recording: The depolarization of the antennal potential is recorded as the EAG response. The amplitude of the response (in millivolts) is measured and the response to the solvent control is subtracted to normalize the data.[1]
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to a potential pheromone source in a controlled environment that mimics natural odor plumes.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Live, sexually mature insects
-
This compound and other test compounds
-
Dispensers for the compounds (e.g., rubber septa)
-
Video recording equipment and behavioral analysis software
Procedure:
-
Lure Preparation: A specific dose of this compound or a comparative pheromone is loaded onto a dispenser. A dispenser with only the solvent is used as a control.[1]
-
Experimental Setup: The lure is placed at the upwind end of the wind tunnel.[1]
-
Insect Release: Individual insects are released onto a platform at the downwind end of the tunnel.[1]
-
Observation and Recording: The behavior of each insect is recorded for a set period (e.g., 5 minutes). Key behaviors to score include activation (walking or flying), upwind flight, casting (zigzagging flight), and contact with the pheromone source.[1]
Field Trapping Studies
Objective: To evaluate the effectiveness of this compound as a lure in attracting the target insect species under natural field conditions.
Materials:
-
Standard insect traps (e.g., Delta, Vane, or Bucket traps)
-
Lures containing this compound at various dosages
-
Control lures (blank and standard pheromone)
-
Randomized block experimental design layout in the field
-
Data collection sheets
Procedure:
-
Trap Deployment: Deploy traps in the field according to a randomized block design to minimize positional effects. Traps should be placed at a distance from each other that prevents interference (typically >20 meters).
-
Lure Placement: Place one lure in each trap. Ensure that lures are handled with clean forceps to avoid cross-contamination.
-
Data Collection: Check the traps at regular intervals (e.g., weekly) and record the number of target insects captured.
-
Lure and Trap Maintenance: Replace lures and trap liners as needed, based on the manufacturer's recommendations and field conditions.
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
Visualizations
Caption: Workflow for evaluating this compound as a semiochemical.
Caption: Generalized insect olfactory signaling pathway.
Caption: Putative biosynthetic pathway for this compound in insects.
References
Application Notes and Protocols for the Extraction of 2-Pentacosanone from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the extraction, purification, and analysis of 2-Pentacosanone from natural sources. The protocols are based on established techniques for the isolation of long-chain aliphatic ketones from plant matrices.
Introduction
This compound is a long-chain aliphatic ketone that has been identified in various plant species, including Solanum tuberosum and Cynomorium songaricum[1]. Like other long-chain ketones, it is often a component of the epicuticular wax, which forms a protective layer on the surface of leaves, fruits, and stems[2]. This waxy layer plays a crucial role in plant defense mechanisms and interaction with the environment[2][3]. The extraction and characterization of this compound are essential for investigating its potential biological activities and for applications in drug development and other industries.
Quantitative Data Summary
The yield and purity of extracted this compound can vary significantly depending on the natural source, the extraction method employed, and the purification process. The following tables provide representative data for the extraction and analytical validation of long-chain ketones, which can serve as a benchmark for the isolation of this compound.
Table 1: Representative Yield and Purity at Different Stages of Extraction and Purification
| Parameter | Value | Method of Determination |
| Initial Sample Mass (Dried Plant Material) | 500 g | Gravimetric |
| Total Lipid Extract Yield | 25 g (5% of initial mass) | Gravimetric |
| Neutral Lipid Fraction Yield | 10 g (40% of total lipid extract) | Gravimetric |
| Ketone-Enriched Fraction Yield | 1.5 g (15% of neutral lipid fraction) | Gravimetric |
| Final Yield of this compound | 150 mg (10% of ketone-enriched fraction) | Gravimetric |
| Purity of Isolated this compound | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Overall Recovery Rate | 0.03% | Calculated from initial and final yields |
Note: These values are illustrative and may vary based on the specific plant matrix and experimental conditions.[4]
Table 2: Method Validation Parameters for Quantification of Long-Chain Ketones by GC-MS
| Parameter | Value | Units | Notes |
| Recovery | 85 - 95 | % | Based on spiking a known concentration of a standard into a blank plant matrix. |
| Limit of Detection (LOD) | 0.1 | µg/g | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.5 | µg/g | Signal-to-noise ratio of 10:1. |
| Linear Range | 0.5 - 50 | µg/g | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Precision (RSD%) | < 10 | % | Relative Standard Deviation for replicate measurements. |
Note: These are hypothetical yet realistic performance data for the described analytical method.[3]
Experimental Protocols
This section details the step-by-step methodologies for the extraction, purification, and analysis of this compound from plant material.
This protocol describes a general method for obtaining a crude lipid extract from dried plant tissue.
Materials and Reagents:
-
Dried and powdered plant material
-
n-hexane (HPLC or GC grade)
-
Dichloromethane (B109758) (HPLC or GC grade)
-
Methanol (HPLC or GC grade)
-
Chloroform (B151607) (HPLC or GC grade)
-
Soxhlet apparatus or flask for maceration
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Sample Preparation:
-
Collect fresh plant material and wash thoroughly with deionized water to remove debris.
-
Dry the plant material in an oven at 50-60°C for 48-72 hours until a constant weight is achieved[5].
-
Grind the dried tissue into a fine powder (< 1 mm particle size) using a laboratory mill or a mortar and pestle to ensure uniform solvent penetration[6].
-
-
Solvent Extraction (choose one method):
-
Soxhlet Extraction:
-
Accurately weigh 10-20 g of the powdered plant material and place it into a cellulose (B213188) thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Add 250 mL of n-hexane to the round-bottom flask.
-
Assemble the Soxhlet apparatus and heat the solvent to reflux.
-
Allow the extraction to proceed for 6-8 hours[5].
-
-
Maceration:
-
-
Concentration:
This protocol describes the separation of the ketone fraction from the crude lipid extract.
Materials and Reagents:
-
Crude lipid extract
-
Silica (B1680970) gel (for column chromatography, 60-120 mesh)
-
n-hexane (HPLC or GC grade)
-
Dichloromethane or Diethyl ether (HPLC or GC grade)
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in n-hexane and pour it into the glass column to pack it.
-
Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude lipid extract in a minimal amount of n-hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column[4].
-
-
Elution:
-
Fraction 1 (Hydrocarbons): Elute the column with n-hexane to remove non-polar compounds like alkanes. Collect this fraction and discard it[3].
-
Fraction 2 (Ketones): Gradually increase the polarity of the mobile phase by adding dichloromethane or diethyl ether. A common starting point is 5% dichloromethane in n-hexane[3].
-
Collect fractions and monitor them by TLC to identify those containing the ketone. The Rf value of this compound will need to be determined using a standard.
-
-
Concentration:
-
Pool the fractions containing this compound.
-
Evaporate the solvent from the pooled fractions under a gentle stream of nitrogen or using a rotary evaporator to obtain the purified ketone-enriched fraction[3].
-
This protocol outlines the analysis of the purified fraction to identify and quantify this compound.
Materials and Reagents:
-
Purified ketone-enriched fraction
-
n-hexane (GC grade)
-
Internal Standard (IS), e.g., n-Tetracosane
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation for GC-MS:
-
GC-MS Parameters (Example):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer[3].
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column[7].
-
Inlet Temperature: 250°C[6].
-
Injection Volume: 1 µL (splitless or with a split ratio, e.g., 1:50)[6][7].
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[3][6].
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp 1: 10°C/min to 250°C, hold for 5 min.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min[3].
-
-
MS Parameters:
-
-
Identification and Quantification:
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST) or an authentic standard[3].
-
Quantification: Quantification is performed using the internal standard method by creating a calibration curve with known concentrations of a this compound standard[3].
-
Visualizations
Caption: Workflow for the extraction, purification, and analysis of this compound.
References
One-Pot Synthesis of 2-Alkyl Cycloketones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl groups at the α-position of cyclic ketones is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals, fragrances, and fine chemicals. One-pot methodologies for this transformation are highly sought after as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step approaches. This document provides detailed application notes and experimental protocols for key one-pot synthetic routes to 2-alkyl cycloketones, including enamine-mediated alkylation, tandem catalysis, and phase-transfer catalysis.
Method 1: Stork Enamine Synthesis for Selective Mono-alkylation
The Stork enamine synthesis is a classic and reliable method for the selective α-alkylation of cycloketones.[1][2] It proceeds via the formation of an enamine intermediate, which acts as a nucleophile to attack an alkyl halide. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing an alkyl group at the α-position.[2][3] This method offers a mild and efficient alternative to strong base-mediated enolate reactions, often avoiding issues like poly-alkylation and self-condensation.[1]
Experimental Protocol: Synthesis of 2-Methylcyclopentanone via Enamine Intermediate
Step 1: Enamine Formation
-
To a solution of cyclopentanone (B42830) (10.0 g, 119 mmol) in 150 mL of dry toluene (B28343), add pyrrolidine (B122466) (10.1 g, 142 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.23 g, 1.2 mmol).
-
Reflux the mixture using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction by TLC until the starting ketone is consumed (approximately 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude 1-(cyclopent-1-en-1-yl)pyrrolidine. This intermediate is often used in the next step without further purification.
Step 2: Alkylation and Hydrolysis
-
Dissolve the crude enamine in 100 mL of dry dioxane.
-
Add methyl iodide (20.1 g, 142 mmol) dropwise at room temperature.
-
Stir the mixture for 12 hours.
-
Hydrolyze the resulting iminium salt by adding 50 mL of 10% aqueous HCl and stirring for 1 hour.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield 2-methylcyclopentanone.
Visualization of the Stork Enamine Synthesis Workflow
Caption: Workflow for the Stork enamine synthesis of 2-alkyl cycloketones.
Method 2: Tandem Aldol (B89426) Condensation and Hydrogenation using a Bifunctional Catalyst
A highly efficient one-pot cascade approach for the synthesis of 2-alkyl cycloketones involves the use of a bifunctional catalyst, such as Palladium supported on Zirconia (Pd/ZrO₂).[4][5][6] This catalyst facilitates both the initial aldol condensation between a cycloketone and an aldehyde and the subsequent hydrogenation of the resulting α,β-unsaturated ketone intermediate.[4] This method is advantageous due to its atom economy, use of a heterogeneous catalyst that can be recycled, and the ability to be performed in a single reaction vessel.[4][5]
Experimental Protocol: One-Pot Synthesis of 2-Butylcyclohexanone
-
To a 250 mL autoclave, add cyclohexanone (B45756) (54 g, 0.55 mol), n-butanal (18 g, 0.25 mol), and the bifunctional Pd/ZrO₂ catalyst (3.7 g).[4]
-
Seal the autoclave and displace the oxygen by purging with N₂ (0.2 MPa) three times, followed by H₂ (0.5 MPa) in sequence.[4]
-
Charge the autoclave with H₂ to a pressure of 3.5 MPa at room temperature.[4]
-
Heat the reaction mixture to 140 °C and stir at 400 rpm for 400 minutes.[4]
-
After the reaction time, cool the autoclave to room temperature.
-
Filter the catalyst from the reaction mixture. The catalyst can be washed, dried, and reused.[4][5]
-
Analyze the liquid product by gas chromatography (GC) to determine the conversion and yield.[4] Further purification can be achieved by distillation.
Quantitative Data for Bifunctional Catalyst Method
| Cycloketone | Aldehyde | Catalyst | Temperature (°C) | Aldehyde Conversion (%) | 2-Alkyl Cycloketone Yield (wt.%) | Reference |
| Cyclohexanone | n-Butanal | Pd/ZrO₂ | 140 | 99 | 76 | [4][5][6] |
| Cycloheptanone | n-Butanal | Pd/ZrO₂ | 140 | >95 | ~70 | [4] |
Note: The catalyst showed slight deactivation after 10 cycles but could be fully regenerated by oxidative treatment.[4][5]
Visualization of the Tandem Catalytic Pathway
Caption: Tandem reaction pathway on a bifunctional Pd/ZrO₂ catalyst.
Method 3: Phase-Transfer Catalysis (PTC) for C-Alkylation
Phase-transfer catalysis (PTC) provides a powerful and practical method for the alkylation of cyclic ketones, particularly in industrial settings.[7][8] This technique facilitates the reaction between a water-soluble base (like 50% NaOH) and an organic-soluble ketone and alkylating agent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, transports the hydroxide (B78521) ion into the organic phase to deprotonate the ketone, forming the enolate which then reacts with the alkyl halide.[7][8]
Experimental Protocol: PTC Alkylation of Cyclododecanone (B146445)
-
In a reaction vessel equipped with a mechanical stirrer, add cyclododecanone (182.3 g, 1.0 mol), methallyl chloride (90.5 g, 1.0 mol), and tetrabutylammonium (B224687) iodide (3.7 g, 0.01 mol, 1 mol%).[7]
-
With vigorous stirring, add 50% aqueous sodium hydroxide (240 g, 3.0 mol).
-
Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by GC.
-
After completion, cool the reaction mixture and add water and an organic solvent (e.g., toluene) to dissolve the phases.
-
Separate the organic layer, wash with water until neutral, and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Comparison of Alkylation Methods
| Feature | Stork Enamine Synthesis | Bifunctional Catalysis | Phase-Transfer Catalysis |
| Reagents | Secondary amine, acid catalyst, alkyl halide | Aldehyde, H₂, heterogeneous catalyst | Strong base, alkyl halide, PTC catalyst |
| Conditions | Mild to reflux | Elevated temperature and pressure | Moderate temperature |
| Selectivity | Good for mono-alkylation | Forms saturated product directly | Can have issues with poly-alkylation |
| Advantages | Avoids strong bases, good control | Atom economical, catalyst is recyclable | Industrially scalable, uses inexpensive base |
| Limitations | Stoichiometric use of amine, multi-step one-pot | Requires pressure equipment, specific catalyst | Requires efficient mixing, potential for side reactions |
Visualization of the Phase-Transfer Catalysis Mechanism
Caption: Mechanism of phase-transfer catalyzed alkylation of a ketone.
Conclusion
The one-pot synthesis of 2-alkyl cycloketones can be achieved through several effective methodologies. The choice of method depends on the specific substrate, desired scale, and available equipment. The Stork enamine synthesis offers excellent control for selective mono-alkylation on a laboratory scale. The use of bifunctional catalysts presents a green and efficient alternative for specific tandem reactions, particularly with aldehydes as the alkyl source. Phase-transfer catalysis stands out as a robust and scalable method well-suited for industrial applications. By understanding the principles and protocols outlined in these notes, researchers and drug development professionals can effectively synthesize a wide range of 2-alkyl cycloketones for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 8. crdeepjournal.org [crdeepjournal.org]
Application of 2-Pentacosanone in Biomarker Discovery: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of novel biomarkers is a critical endeavor in the fields of diagnostics, disease monitoring, and therapeutic development. Volatile organic compounds (VOCs) and long-chain fatty acid metabolites are emerging as promising candidates for non-invasive biomarker discovery. 2-Pentacosanone, a 25-carbon saturated ketone, represents a molecule of interest within this class. While direct evidence linking this compound to specific human diseases is currently limited, its chemical properties suggest it may have potential as a biomarker, warranting further investigation. This document provides a comprehensive overview of the potential application of this compound in biomarker discovery, including detailed analytical protocols and a hypothetical biological pathway.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₅H₅₀O | PubChem |
| Molecular Weight | 366.7 g/mol | PubChem |
| CAS Number | 75207-54-4 | PubChem |
| IUPAC Name | Pentacosan-2-one | PubChem |
| Synonyms | Methyl tricosyl ketone | PubChem |
| Appearance | Predicted to be a waxy solid | - |
| Solubility | Soluble in nonpolar organic solvents (e.g., hexane (B92381), chloroform) | - |
Potential Role in Biomarker Discovery
Long-chain ketones, such as this compound, may originate from the metabolism of long-chain fatty acids. Alterations in fatty acid metabolism are associated with various pathological conditions, including metabolic disorders, neurological diseases, and cancer. As a volatile to semi-volatile compound, this compound could potentially be detected in exhaled breath or other biological fluids, offering a non-invasive window into metabolic processes.
Hypothetical Biological Pathway: Long-Chain Fatty Acid Metabolism
The following diagram illustrates a simplified, hypothetical pathway for the metabolism of a long-chain fatty acid that could potentially lead to the formation of a long-chain methyl ketone like this compound. This is based on general principles of fatty acid beta-oxidation and subsequent ketogenesis-like processes.
Caption: Hypothetical metabolic pathway for the generation of a long-chain methyl ketone.
Experimental Protocols
The following protocols are provided as a starting point for the detection and quantification of this compound in biological matrices. Optimization will be required based on the specific instrumentation and sample type.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analytes
GC-MS is a highly suitable technique for the analysis of this compound due to its volatility.
1. Sample Preparation
-
Exhaled Breath Condensate (EBC) or Volatile Collection:
-
Collect exhaled breath using a specialized device (e.g., Bio-VOC™ sampler) containing a sorbent tube (e.g., Tenax® TA).
-
Alternatively, collect EBC by cooling exhaled air.
-
For sorbent tubes, perform thermal desorption to release trapped VOCs. For EBC, a liquid-liquid or solid-phase extraction may be necessary.
-
-
Blood (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of a long-chain ketone).
-
Perform a liquid-liquid extraction with 300 µL of a non-polar solvent such as hexane or ethyl acetate.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Carefully transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of hexane for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Start at 150°C, hold for 1 min, ramp to 320°C at 15°C/min, and hold for 10 min |
| MSD Transfer Line Temp. | 290°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification |
digraph "GC_MS_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="GC-MS Experimental Workflow for this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#34A853"];Sample [label="Biological Sample (Breath/Blood)"]; Extraction [label="Extraction (LLE/SPE/TD)"]; Concentration [label="Concentration"]; GC_Injection [label="GC Injection"]; Separation [label="Chromatographic Separation"]; Ionization [label="Electron Ionization (EI)"]; Mass_Analysis [label="Mass Analysis (Quadrupole)"]; Detection [label="Detection"]; Data_Analysis [label="Data Analysis (Quantification & Identification)"];
Sample -> Extraction; Extraction -> Concentration; Concentration -> GC_Injection; GC_Injection -> Separation; Separation -> Ionization; Ionization -> Mass_Analysis; Mass_Analysis -> Detection; Detection -> Data_Analysis; }
Caption: Workflow for the analysis of this compound using GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Less Volatile Analytes
LC-MS/MS can offer higher sensitivity and is suitable for analyzing this compound in complex biological matrices like plasma or serum.
1. Sample Preparation
-
Blood (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 50% B, increase to 98% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]⁺ 367.4 | Fragment 1 (e.g., loss of water) |
| Fragment 2 (e.g., characteristic alkyl chain fragment) | ||
| Internal Standard | [M+H]⁺ (isotope labeled) | Corresponding product ions |
digraph "LC_MS_MS_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="LC-MS/MS Experimental Workflow for this compound", pad="0.5", nodesep="0.5", ranksep="0.5", splines="ortho", bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];Sample [label="Biological Sample (Plasma/Serum)"]; Protein_Precipitation [label="Protein Precipitation"]; Centrifugation [label="Centrifugation"]; Supernatant_Transfer [label="Supernatant Transfer"]; Evaporation [label="Evaporation"]; Reconstitution [label="Reconstitution"]; LC_Injection [label="LC Injection"]; Separation [label="Chromatographic Separation"]; Ionization [label="Electrospray Ionization (ESI)"]; Precursor_Selection [label="Precursor Ion Selection (Q1)"]; Fragmentation [label="Collision-Induced Dissociation (Q2)"]; Product_Ion_Selection [label="Product Ion Selection (Q3)"]; Detection [label="Detection"]; Data_Analysis [label="Data Analysis (Quantification)"];
Sample -> Protein_Precipitation; Protein_Precipitation -> Centrifugation; Centrifugation -> Supernatant_Transfer; Supernatant_Transfer -> Evaporation; Evaporation -> Reconstitution; Reconstitution -> LC_Injection; LC_Injection -> Separation; Separation -> Ionization; Ionization -> Precursor_Selection; Precursor_Selection -> Fragmentation; Fragmentation -> Product_Ion_Selection; Product_Ion_Selection -> Detection; Detection -> Data_Analysis; }
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Data Presentation and Interpretation
Quantitative data obtained from GC-MS or LC-MS/MS analysis should be presented in a clear and structured format to allow for easy comparison between different sample groups (e.g., healthy controls vs. disease cohort).
Table of Expected Performance Characteristics:
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | low ng/mL to pg/mL range | sub-ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | low ng/mL range | pg/mL range |
| Linearity (R²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85-115% | 90-110% |
Conclusion
While this compound is not yet an established biomarker, its chemical nature as a long-chain ketone makes it a molecule of interest for metabolomic and biomarker discovery research. The protocols and information provided herein offer a foundational framework for scientists and researchers to begin investigating the potential of this compound as a biomarker for various diseases. Further studies are required to establish its biological relevance, concentration in different disease states, and its utility in clinical applications.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Ketone Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Ketone Analysis
Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique that offers significantly enhanced separation capabilities compared to traditional one-dimensional gas chromatography (GC). This makes it an invaluable tool for the analysis of complex mixtures, such as those encountered in biological, environmental, and food samples, where ketones are often present as key biomarkers or volatile compounds.
The principle of GCxGC involves the sequential use of two different chromatographic columns with distinct separation mechanisms (e.g., a non-polar column followed by a polar column). The effluent from the first-dimension column is continuously trapped, focused, and re-injected onto the second-dimension column by a modulator. This process creates a two-dimensional chromatogram with retention times on two orthogonal axes, providing a much higher peak capacity and improved resolution of co-eluting compounds.[1][2] The modulation process also leads to a significant enhancement in signal-to-noise ratios, resulting in lower detection limits.
For ketone analysis, GCxGC offers several key advantages:
-
Enhanced Resolution: Separation of isomeric and isobaric ketones that are difficult to resolve by single-dimension GC.
-
Increased Peak Capacity: The ability to analyze a large number of volatile and semi-volatile compounds, including a wide range of ketones, in a single run.[3]
-
Improved Sensitivity: The thermal modulation process concentrates the analytes, leading to narrower peaks and lower limits of detection (LODs) and quantification (LOQs).
-
Structured Chromatograms: Compounds of the same chemical class, such as ketones, tend to cluster together in the 2D chromatogram, facilitating their identification.
Applications in Ketone Analysis
The superior performance of GCxGC makes it suitable for a wide range of applications in ketone analysis:
-
Clinical Diagnostics and Metabolomics: Ketone bodies such as acetone, acetoacetate, and β-hydroxybutyrate are important biomarkers for metabolic disorders like diabetic ketoacidosis.[2][4] GCxGC coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) enables the comprehensive profiling of these and other metabolites in complex biological matrices like plasma, urine, and breath.[5][6]
-
Food and Flavor Chemistry: Ketones contribute significantly to the aroma and flavor profiles of many food products. GCxGC can be used to identify and quantify these ketones for quality control, authenticity assessment, and the detection of off-flavors. Headspace sampling techniques can be coupled with GCxGC for the analysis of volatile ketones in food matrices.[7]
-
Environmental Monitoring: Ketones are present in the environment as industrial solvents and pollutants. GCxGC provides the necessary sensitivity and selectivity for the trace-level detection of these compounds in water, soil, and air samples.[1]
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of ketones. While specific quantitative data for a broad range of ketones using GCxGC is still emerging in the literature, the provided data from highly reliable single-dimension GC-MS methods serves as a strong reference. The enhanced sensitivity of GCxGC is expected to yield even lower limits of detection and quantification.
Table 1: Reference Quantitative Data for Ketones using Headspace GC-MS in Water[1]
| Ketone | Low Calibration Standard (µg/L) | High Calibration Standard (µg/L) | Water Sample Range (mg/L) | Soil Sample Range (mg/Kg) |
| Acetone | 95 | 18927 | 0.095 - 18.987 | 0.190 - 37.974 |
| 2-Butanone (MEK) | 97 | 19355 | 0.097 - 19.355 | 0.194 - 38.710 |
| Methyl isobutyl ketone (MIBK) | 48 | 9585 | 0.048 - 9.585 | 0.096 - 19.170 |
Table 2: Quantitative Data for Ketone Bodies in Blood by Headspace GC-MS[2][4][8]
| Ketone Body | Concentration Range (µM) | Relative Standard Deviation (RSD) | Recovery (%) |
| Acetone + Acetoacetate | ~25 - 8300 | < 10% | 98 - 107 |
| D-β-hydroxybutyrate | ~30 - 16500 | < 10% | 98 - 107 |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ketone Bodies in Human Plasma by GCxGC-TOFMS
This protocol is adapted from established methods for metabolomics analysis in biological fluids.[5][6]
1. Sample Preparation (Derivatization is crucial for non-volatile ketone bodies):
-
To 100 µL of plasma, add an internal standard solution.
-
Deproteinize the sample by adding 400 µL of ice-cold methanol, vortex, and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 60°C for 60 minutes.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 60°C for 30 minutes.
-
Transfer the derivatized sample to a GC vial for analysis.
2. GCxGC-TOFMS Instrumentation and Parameters:
-
First Dimension (1D) Column: 30 m x 0.25 mm ID x 0.25 µm film thickness non-polar column (e.g., Rxi-5Sil MS).[9]
-
Second Dimension (2D) Column: 1.5 m x 0.18 mm ID x 0.18 µm film thickness polar column (e.g., Rtx-200).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Splitless injection at 250°C.
-
1D Oven Program: Start at 60°C (hold for 1 min), ramp to 320°C at 5°C/min (hold for 5 min).
-
2D Oven Program: Start at 65°C (hold for 1 min), ramp to 325°C at 5°C/min (hold for 5 min).
-
Modulator:
-
TOFMS Detector:
-
Mass Range: 45-600 amu.
-
Acquisition Rate: 100 spectra/second.[9]
-
Ion Source Temperature: 250°C.
-
3. Data Analysis:
-
Use vendor-specific software for data processing, peak picking, and integration.
-
Identify ketone bodies based on retention times and mass spectral library matching.
-
Quantify using the internal standard method by generating a calibration curve with derivatized ketone standards.
Protocol 2: Analysis of Volatile Ketones in Food Matrices by Headspace GCxGC-FID
This protocol is suitable for analyzing volatile ketones that contribute to the aroma of food products.[7]
1. Sample Preparation (Headspace Extraction):
-
Weigh 1-5 g of the homogenized food sample into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial with a magnetic crimp cap.
-
Incubate the vial in the headspace autosampler at a specific temperature (e.g., 80°C) for a defined time (e.g., 20 minutes) to allow volatiles to partition into the headspace.[7]
2. GCxGC-FID Instrumentation and Parameters:
-
First Dimension (1D) Column: 60 m x 0.25 mm ID x 0.25 µm film thickness mid-polar column (e.g., DB-624).
-
Second Dimension (2D) Column: 2 m x 0.1 mm ID x 0.1 µm film thickness polar column (e.g., Sol-Gel Wax).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector: Headspace injection with a split ratio of 10:1 at 240°C.
-
1D Oven Program: Start at 40°C (hold for 2 min), ramp to 240°C at 4°C/min (hold for 10 min).
-
2D Oven Program: Start at 45°C (hold for 2 min), ramp to 245°C at 4°C/min (hold for 10 min).
-
Modulator:
-
FID Detector:
-
Temperature: 250°C.
-
Data Acquisition Rate: 100 Hz.
-
3. Data Analysis:
-
Process the 2D chromatogram to identify and integrate ketone peaks.
-
Quantify the identified ketones using the internal standard method and a calibration curve prepared with ketone standards in a model matrix.
Protocol 3: Analysis of Volatile Ketones in Environmental Water Samples by Headspace GCxGC-MS
This protocol is designed for the sensitive detection of volatile ketones in water samples.[1]
1. Sample Preparation (Headspace Extraction):
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add 3 g of sodium chloride to increase the partitioning of volatiles into the headspace.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at 80°C for 15 minutes with agitation.[1]
2. GCxGC-MS Instrumentation and Parameters:
-
First Dimension (1D) Column: 30 m x 0.25 mm ID x 1.4 µm film thickness non-polar column (e.g., DB-1).
-
Second Dimension (2D) Column: 1.5 m x 0.15 mm ID x 0.15 µm film thickness polar column (e.g., DB-Wax).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Headspace injection, splitless, at 220°C.
-
1D Oven Program: 35°C (hold for 5 min), ramp to 160°C at 8°C/min, then to 220°C at 15°C/min (hold for 5 min).
-
2D Oven Program: 40°C (hold for 5 min), ramp to 165°C at 8°C/min, then to 225°C at 15°C/min (hold for 5 min).
-
Modulator:
-
MS Detector:
-
Mass Range: 35-350 amu.
-
Acquisition Rate: 50 spectra/second.[12]
-
Ion Source Temperature: 230°C.
-
3. Data Analysis:
-
Use specialized software for processing GCxGC-MS data.
-
Identify ketones by comparing retention times and mass spectra with those of certified reference standards.
-
Perform quantification using an internal standard and a multi-level calibration curve.
Visualizations
Caption: General Experimental Workflow for GCxGC Analysis of Ketones.
Caption: Sample Preparation Workflow for Ketones in Biological Fluids.
Caption: Headspace Sampling and GCxGC Injection Workflow.
References
- 1. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 2. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 30th Anniversary of comprehensive two‐dimensional gas chromatography: Latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. Comprehensive Two-Dimensional Gas Chromatography Mass Spectrometry-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive two-dimensional gas chromatography in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. foxscientific.com [foxscientific.com]
- 10. agilent.com [agilent.com]
- 11. gcms.cz [gcms.cz]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Pentacosanone
Welcome to the Technical Support Center for the synthesis of 2-Pentacosanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound, a long-chain methyl ketone, include:
-
Grignard Reaction: The reaction of a long-chain nitrile (e.g., lignoceronitrile) with a methylmagnesium halide (e.g., methylmagnesium iodide) followed by hydrolysis. This method is advantageous as the intermediate imine salt is stable and less prone to side reactions.[1]
-
Oxidation of the corresponding secondary alcohol: 2-Pentacosanol can be oxidized to this compound using various oxidizing agents. Pyridinium chlorochromate (PCC) is a common choice for this transformation due to its selectivity.
-
Reaction of an acid chloride with an organometallic reagent: Lignoceroyl chloride (derived from lignoceric acid) can be reacted with a methyl organometallic reagent, such as a methyl Grignard reagent or an organocadmium reagent.
-
Reaction of a carboxylic acid with an organolithium reagent: Lignoceric acid can be directly converted to this compound by reacting it with an excess of methyllithium.[2][3][4]
Q2: I am experiencing low yields in my Grignard reaction to synthesize a long-chain ketone. What are the potential causes and solutions?
A2: Low yields in Grignard reactions are a common issue. Here are some potential causes and troubleshooting tips:
-
Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use and that all solvents are anhydrous.
-
Quality of Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction from initiating. Activate the magnesium using a small crystal of iodine or by mechanical stirring.
-
Slow Initiation: The reaction may be slow to start. Gentle heating with a heat gun can help initiate the reaction. Once started, the reaction is typically exothermic.
-
Side Reactions: A major side reaction is the formation of a tertiary alcohol due to the reaction of the Grignard reagent with the newly formed ketone. To minimize this, add the Grignard reagent slowly to the nitrile or acid chloride at a low temperature (e.g., 0 °C) to control the reaction rate.[1] Using a less reactive organometallic reagent, like an organocadmium reagent, can also prevent this double addition.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. For the reaction with a nitrile, stirring overnight at room temperature is often recommended to ensure the complete formation of the imine intermediate.[1]
Q3: What are the common impurities I might encounter in the synthesis of this compound, and how can I remove them?
A3: Common impurities depend on the synthetic route chosen:
-
Starting Materials: Unreacted starting materials such as lignoceric acid, lignoceronitrile, or 2-pentacosanol may be present.
-
Side Products: In Grignard reactions, the corresponding tertiary alcohol (2-methyl-2-pentacosanol) is a common byproduct. In oxidation reactions, incomplete oxidation may leave residual 2-pentacosanol.
-
Solvent Residues: Residual solvents from the reaction or purification steps.
Purification:
-
Recrystallization: This is a highly effective method for purifying solid this compound. A suitable solvent is one in which the ketone is sparingly soluble at room temperature but highly soluble when hot. Hexane (B92381) is often a good choice for long-chain ketones.[1]
-
Column Chromatography: Silica (B1680970) gel column chromatography can be used to separate this compound from impurities with different polarities. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, is typically employed.
Troubleshooting Guides
Guide 1: Improving Yield in Grignard Synthesis of this compound from Lignoceronitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate | Inactive magnesium surface | 1. Activate magnesium turnings with a crystal of iodine or by grinding them gently in a mortar and pestle under an inert atmosphere. 2. Gently heat the flask with a heat gun to initiate the reaction. |
| Wet glassware or solvent | 1. Flame-dry all glassware under vacuum and cool under an inert atmosphere (nitrogen or argon). 2. Use freshly distilled, anhydrous solvents. | |
| Low yield of this compound | Formation of 2-methyl-2-pentacosanol (tertiary alcohol) | 1. Add the methylmagnesium halide solution dropwise to the lignoceronitrile solution at 0 °C to maintain a low concentration of the Grignard reagent. 2. Consider using a less reactive organometallic reagent like dimethylcadmium. |
| Incomplete reaction | 1. After the initial addition, allow the reaction to warm to room temperature and stir for an extended period (e.g., overnight) to ensure complete formation of the imine intermediate before hydrolysis.[1] | |
| Product is an oil or waxy solid, not crystalline | Presence of impurities | 1. Purify the crude product by recrystallization from a suitable solvent like hexane. 2. If recrystallization is ineffective, perform column chromatography on silica gel. |
Guide 2: Optimizing the Oxidation of 2-Pentacosanol to this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete oxidation (presence of starting material) | Insufficient oxidizing agent | 1. Ensure at least a stoichiometric amount of the oxidizing agent (e.g., PCC) is used. A slight excess (1.2-1.5 equivalents) is often recommended. |
| Short reaction time | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue stirring until the starting material is no longer visible on the TLC plate. | |
| Low yield of purified product | Difficult separation from chromium byproducts | 1. After the reaction, filter the mixture through a pad of silica gel or Celite to remove the chromium salts. Wash the filter cake thoroughly with the reaction solvent to recover all the product. |
| Degradation of product | 1. Some oxidizing agents can be harsh. If degradation is suspected, consider using a milder oxidizing agent or performing the reaction at a lower temperature. |
Quantitative Data Summary
| Synthesis Method | Starting Material | Reagents | Reaction Time | Temperature (°C) | Typical Yield (%) | Key Considerations |
| Grignard Reaction | Lignoceronitrile | Methylmagnesium iodide, H₃O⁺ | 2 - 12 hours | 0 to Room Temp | 70 - 85 (crude) | Prone to formation of tertiary alcohol byproduct. Requires strictly anhydrous conditions.[1] |
| Oxidation | 2-Pentacosanol | Pyridinium chlorochromate (PCC) | 2 - 4 hours | Room Temp | ~80-95 | PCC is toxic and requires careful handling. The workup can be tedious due to chromium byproducts. |
| Organolithium Reaction | Lignoceric Acid | Methyllithium (excess) | 1 - 3 hours | -78 to Room Temp | 70 - 90 | Requires at least two equivalents of the organolithium reagent. The first equivalent deprotonates the carboxylic acid. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction with Lignoceronitrile
This protocol is adapted from general procedures for the synthesis of long-chain ketones.
Materials:
-
Lignoceronitrile
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Hexane (for recrystallization)
Procedure:
-
Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether. Add a small portion of the methyl iodide solution to the magnesium. Once the reaction initiates (indicated by the disappearance of the iodine color and gentle reflux), add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes.
-
Reaction with Lignoceronitrile: In a separate flame-dried flask, dissolve lignoceronitrile (1.0 equivalent) in anhydrous diethyl ether. Cool this solution in an ice bath. Add the freshly prepared Grignard reagent to the dropping funnel and add it dropwise to the cooled nitrile solution with vigorous stirring.
-
Formation of Imine Intermediate: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to hydrolyze the imine intermediate. Stir until the solid dissolves.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude this compound by recrystallization from hexane.
Protocol 2: Synthesis of this compound by Oxidation of 2-Pentacosanol with PCC
Materials:
-
2-Pentacosanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel or Celite
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) in anhydrous DCM.
-
Addition of Alcohol: Add a solution of 2-Pentacosanol (1.0 equivalent) in anhydrous DCM to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Purification: Pass the mixture through a short column of silica gel or a pad of Celite to remove the chromium byproducts, eluting with diethyl ether.
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization from hexane if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Optimizing 2-Pentacosanone GC-MS Analysis
Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Pentacosanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on reducing baseline noise.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of baseline noise in the GC-MS analysis of this compound?
A1: High baseline noise in the GC-MS analysis of a high-molecular-weight compound like this compound can stem from several sources. Due to the high temperatures required for elution, certain issues are more prevalent:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, leading to a rising baseline and the presence of characteristic siloxane ions (e.g., m/z 73, 207, 281). This is a primary concern for high-boiling-point analytes.
-
Contamination:
-
Inlet: The injector port can accumulate non-volatile residues from previous injections. Septum degradation, where small particles or volatile compounds are released from the septum at high temperatures, is also a common issue.[1]
-
Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can contribute to a noisy baseline and accelerate column degradation.[2]
-
Sample: The sample itself or the solvents and reagents used in its preparation can introduce contaminants.
-
System: Leaks in the gas lines or connections can introduce air (oxygen and moisture), which can damage the column and increase noise. A contaminated ion source in the mass spectrometer can also be a significant source of background noise.[3]
-
Q2: My chromatogram for this compound analysis shows a steadily rising baseline. What is the likely cause and how can I fix it?
A2: A rising baseline, especially during a temperature-programmed run for a high-boiling-point compound like this compound, is a classic symptom of column bleed. Here’s a troubleshooting guide to address this issue:
| Troubleshooting Step | Description |
| Verify Column Temperature Limit | Ensure the oven temperature program does not exceed the column's maximum operating temperature. Prolonged exposure to excessive temperatures accelerates stationary phase degradation. |
| Check for Leaks | Use an electronic leak detector to meticulously check all fittings and connections from the carrier gas source to the MS detector. Oxygen is a major contributor to column degradation at high temperatures.[4] |
| Ensure High-Purity Gas & Traps | Use high-purity carrier gas (e.g., 99.999% pure helium) and ensure that moisture and oxygen traps are installed and not exhausted.[4] |
| Proper Column Conditioning | A new column must be properly conditioned according to the manufacturer's instructions to remove residual manufacturing impurities and stabilize the stationary phase. Inadequate conditioning can lead to a high and unstable baseline. |
| Use a Low-Bleed Column | For high-temperature analyses, it is highly recommended to use a column specifically designed for low bleed (often designated with "-MS"). |
Q3: I am observing random, sharp spikes in my baseline. What could be the cause?
A3: Sharp, random spikes in the baseline are often due to electrical noise or particulate matter entering the detector.
| Troubleshooting Step | Description |
| Check Electrical Connections | Ensure that all electrical connections to the detector and data system are secure and free of corrosion.[5] |
| Isolate Electrical Source | If possible, connect the GC-MS to a dedicated electrical circuit to minimize interference from other laboratory equipment. |
| Inspect for Particulates | Particulate matter from a degraded septum or a dirty inlet liner can flake off and enter the detector, causing spikes. Inspect and replace the septum and liner if necessary. |
| Detector Maintenance | In some cases, a dirty detector can cause spiking. Refer to the instrument manual for cleaning procedures.[5] |
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Noise
This guide provides a logical workflow to systematically identify the source of baseline noise in your this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from a liquid matrix.
-
Sample Aliquoting: Take a known volume or weight of the liquid sample.
-
Solvent Addition: Add a 3-fold volume of a water-immiscible organic solvent in which this compound is soluble (e.g., hexane (B92381) or dichloromethane).
-
Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Drying: Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen gas to the desired final volume.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
Protocol 2: Derivatization of this compound using Silylation
Due to its low volatility, derivatization of this compound is often necessary to improve its chromatographic behavior. Silylation is a common technique for this purpose.[6]
-
Sample Preparation: Ensure the sample extract is completely dry. The presence of water will deactivate the silylating reagent.[6] Evaporate the solvent from the reconstituted sample under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a silylating reagent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosane (TMCS), to the dried sample.[6]
-
Reaction: Tightly cap the reaction vial and heat it at 60-80°C for 30-60 minutes.[6]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Protocol 3: GC-MS Instrumental Parameters
These are recommended starting parameters for the analysis of derivatized this compound. Optimization may be necessary for your specific instrument and column.
| Parameter | Recommended Setting |
| GC Column | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Inlet Temperature | 280 - 300°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.5 mL/min |
| Oven Temperature Program | Initial temp: 150°C, hold for 1 min; Ramp to 320°C at 15°C/min; Hold at 320°C for 10 min |
| MS Transfer Line Temp. | 290 - 310°C |
| Ion Source Temperature | 230 - 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis |
References
Technical Support Center: PFBHA Derivatization of Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful PFBHA derivatization of ketones for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is PFBHA and why is it used for derivatizing ketones?
A1: PFBHA, or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, is a derivatizing agent used to convert carbonyl compounds, including ketones, into their corresponding oximes.[1][2] This process is crucial for gas chromatography (GC) analysis for several reasons:
-
Improved Volatility and Thermal Stability: The resulting oxime derivatives are more volatile and thermally stable than the parent ketones, which prevents decomposition at elevated temperatures in the GC injector and column.[3]
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivatives suitable for sensitive detection by Electron Capture Detectors (ECD) and Negative Chemical Ionization Mass Spectrometry (NCI-MS).[4]
-
Improved Chromatography: Derivatization leads to better peak shapes and resolution on GC columns.[3]
Q2: My chromatogram shows two peaks for a single ketone derivative. Why is this happening?
A2: The reaction between PFBHA and an asymmetrical ketone forms two geometric isomers of the oxime derivative, known as syn- and anti-isomers (or E/Z isomers).[4][5][6][7] These isomers can be separated by the GC column, resulting in two distinct peaks for a single analyte. For quantitative analysis, it is essential to sum the areas of both isomer peaks.[4] Modifying the GC temperature program may help in the co-elution of these isomers into a single peak if baseline separation is not critical for other compounds in the sample.[4]
Q3: What are the optimal reaction conditions for PFBHA derivatization of ketones?
A3: Optimal conditions can vary depending on the specific ketone and the sample matrix. However, several key parameters have been optimized in various studies. A summary of these conditions is provided in the tables below. Generally, the reaction involves controlling pH, temperature, reaction time, and the concentration of the PFBHA reagent.[1][5][8]
Q4: I'm observing a large reagent peak in my chromatogram that is interfering with my analytes. How can I minimize this?
A4: A large reagent peak is often due to an excessive concentration of PFBHA. While a molar excess is needed to drive the reaction to completion, a very large excess should be avoided.[4] Studies have shown that increasing the PFBHA concentration beyond a certain point does not significantly increase the derivatization yield and can lead to larger reagent peaks.[1] It is recommended to determine the minimum concentration of PFBHA required for maximum derivatization yield for your specific application.[1]
Q5: How can I be sure the derivatization reaction has gone to completion?
A5: To ensure the reaction is complete, you should optimize the reaction time, temperature, and reagent concentration.[4] For some ketones, especially long-chain ones, elevated temperatures (e.g., 60-75°C) and longer reaction times (e.g., 30-60 minutes or more) may be necessary.[4] It is advisable to perform a time-course study to determine the point at which the derivative peak area no longer increases.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | Incomplete derivatization reaction. | Optimize reaction conditions: increase reaction time and/or temperature.[4] For some carbonyls, derivatization can take up to 7 days for completion.[1] Check and adjust the pH of the reaction mixture. |
| Degradation of the PFBHA reagent. | Store the PFBHA reagent in a desiccator, as it is moisture-sensitive.[5] Prepare fresh PFBHA solutions daily.[5] | |
| Issues with the sample matrix. | Complex matrices may require a cleanup step, such as solid-phase extraction (SPE), prior to derivatization.[4] | |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC system (injector liner, column). | Use deactivated injector liners and high-quality, low-bleed GC columns. Regularly maintain and clean the injector port.[4] |
| Incomplete derivatization. | This can result in the presence of both the native ketone and its derivative, leading to distorted peaks. Ensure the derivatization reaction goes to completion by optimizing conditions.[4] | |
| Column overload. | If peak fronting is observed, dilute the sample to bring the concentration within the linear range of your instrument.[4] | |
| High Background Noise | Contaminated reagents or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a reagent blank to check for contamination.[4][5] |
| Column bleed at high temperatures. | Use a GC column specifically designed for high-temperature applications and low bleed. Properly condition the column before use.[4] | |
| Contaminated carrier gas or GC system. | Use high-purity carrier gas and install appropriate gas purifiers. Regularly check for and eliminate leaks in the system.[4] | |
| Inconsistent Results | Variability in reaction conditions. | Precisely control reaction parameters such as time, temperature, pH, and reagent concentration, as these all affect the rate and efficiency of the derivatization.[5] |
| Instability of derivatives. | Some PFBHA derivatives can degrade over time, especially after solvent evaporation. Analyze samples as soon as possible after preparation and consider storing them in solution at low temperatures (e.g., 4°C).[2] |
Quantitative Data Summary
Table 1: Optimized PFBHA Derivatization Parameters from Literature
| Parameter | Optimized Value/Range | Analyte/Matrix | Reference |
| PFBHA Concentration | 1 mM | Atmospherically relevant carbonyls | [1] |
| 0.43 mg/mL | Atmospherically relevant carbonyls in aqueous medium | [9] | |
| 15 mg/mL | Carbonyls in drinking water | [5] | |
| 0.2 mg/mL | Aldehydes and ketones in meteorites | [2] | |
| Reaction Time | 30 min | Primary alkylamines in wine | [8] |
| 24 - 168 hours | Atmospherically relevant carbonyls | [1] | |
| 2 hours | Carbonyls in drinking water | [5] | |
| ≥ 24 hours | Aldehydes and ketones in meteorites | [2] | |
| Reaction Temperature | 24°C | Primary alkylamines in wine | [8] |
| 35°C | Carbonyls in drinking water | [5] | |
| 60 - 75°C | Long-chain ketones | [4] | |
| pH | 12 | Primary alkylamines in wine | [8] |
| 1 | Atmospherically relevant carbonyls (for extraction) | [1] | |
| 3 | Atmospherically relevant carbonyls (for derivatization) | [9] | |
| 4 | Carbonyls in drinking water | [5] |
Experimental Protocols
Protocol 1: PFBHA Derivatization of Ketones in an Aqueous Sample (Adapted from EPA Method 556.1)
-
Sample Preparation: Adjust a 20 mL aqueous sample to pH 4 using potassium hydrogen phthalate (B1215562) (KHP).
-
Reagent Preparation: Prepare a fresh 15 mg/mL solution of PFBHA in reagent water.
-
Derivatization Reaction: a. To the pH-adjusted sample, add 1 mL of the PFBHA solution. b. Seal the vial and heat at 35°C for 2 hours.
-
Extraction: a. After cooling to room temperature, add 4 mL of hexane (B92381) to the vial. b. Shake vigorously to extract the oxime derivatives. c. Allow the layers to separate.
-
Acid Wash: Process the hexane extract through an acidic wash step as described in the full EPA method.
-
Analysis: Analyze the final extract by GC-MS or GC-ECD.
Reference: EPA Method 556.1[5]
Protocol 2: General Protocol for Long-Chain Ketones in Organic Solvent
-
Sample Preparation: Prepare a solution of the ketone in toluene (B28343) (e.g., 1 mg/mL).
-
Reagent Preparation: Prepare a fresh solution of PFBHA in toluene (e.g., 5 mg/mL).
-
Derivatization Reaction: a. In a 2 mL reaction vial, combine 100 µL of the ketone solution and 100 µL of the PFBHA solution. b. Seal the vial and heat at 60-75°C for 30-60 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS system. Dilution may be necessary depending on the concentration.
Reference: Adapted from Benchchem Technical Support[4]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. hou.usra.edu [hou.usra.edu]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Optimized procedures for analyzing primary alkylamines in wines by pentafluorobenzaldehyde derivatization and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting McLafferty Rearrangement in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing issues related to the McLafferty rearrangement in mass spectrometry.
Introduction to the McLafferty Rearrangement
The McLafferty rearrangement is a well-documented fragmentation reaction observed in the mass spectrometry of organic molecules.[1] First described by Fred McLafferty in 1959, this process involves the transfer of a γ-hydrogen atom to a radical cation on a functional group, typically a carbonyl, followed by the cleavage of the β-bond.[1] This rearrangement results in the formation of a neutral alkene and a new radical cation.[2] Understanding the structural requirements and factors influencing this rearrangement is crucial for accurate spectral interpretation and structure elucidation.
Frequently Asked Questions (FAQs)
Q1: What are the essential structural requirements for a molecule to undergo a McLafferty rearrangement?
A1: For a McLafferty rearrangement to occur, a molecule must possess the following features:
-
A functional group containing a π-system, most commonly a carbonyl group (C=O).[2]
-
An accessible hydrogen atom on the γ-carbon (the third carbon from the functional group).[2]
-
The molecule must be able to form a six-membered cyclic transition state to facilitate the hydrogen transfer.[2]
Q2: I expected to see a McLafferty rearrangement peak, but it's absent or very weak. What are the possible reasons?
A2: Several factors can lead to an absent or weak McLafferty rearrangement peak:
-
Lack of a γ-hydrogen: The most fundamental requirement is the presence of a transferable hydrogen atom on the γ-carbon. If no γ-hydrogens are available, the rearrangement cannot occur.[2]
-
Steric hindrance: If the γ-hydrogen is sterically inaccessible, the required six-membered transition state cannot be formed.
-
Competing fragmentation pathways: Other fragmentation processes, such as alpha-cleavage, may be kinetically or thermodynamically more favorable, thus dominating the spectrum and suppressing the McLafferty rearrangement.[3]
-
Low ionization energy: The energy of the electron beam in electron ionization (EI) mass spectrometry can influence fragmentation patterns. While 70 eV is standard and generally provides enough energy for various fragmentations, significantly lower energies might not be sufficient to induce the rearrangement efficiently.[4]
-
Molecular rigidity: If the molecule is too rigid, it may not be able to adopt the necessary conformation for the six-membered transition state.
Q3: The McLafferty rearrangement peak is the base peak in my spectrum. Is this expected?
A3: The McLafferty rearrangement often leads to a stable radical cation, which can result in a prominent, and sometimes the base, peak in the mass spectrum.[2] For example, in the mass spectrum of 2-hexanone, the McLafferty fragment at m/z = 58 is a significant peak.[5] However, the relative intensity of the McLafferty peak can vary greatly depending on the stability of the resulting fragment and the presence of competing fragmentation pathways.[6]
Q4: Can the McLafferty rearrangement occur in molecules other than ketones and aldehydes?
A4: Yes, while it is most commonly associated with ketones and aldehydes, the McLafferty rearrangement can also be observed in other classes of compounds, including esters, carboxylic acids, amides, and even some unsaturated hydrocarbons, as long as the fundamental structural requirements are met.[4]
Q5: What is a "double McLafferty rearrangement"?
A5: A double McLafferty rearrangement can occur in molecules that have two separate alkyl chains, each containing accessible γ-hydrogens. After the first rearrangement, the resulting fragment ion may still possess the necessary structural features to undergo a second McLafferty rearrangement.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered with the McLafferty rearrangement.
Issue 1: The McLafferty rearrangement peak is unexpectedly absent.
-
Question: Have you confirmed the presence of an abstractable γ-hydrogen in your molecule's structure?
-
Action: Carefully examine the structure of your analyte. Ensure there is at least one hydrogen atom on the carbon three positions away from the functional group.
-
-
Question: Could steric hindrance be preventing the formation of the six-membered transition state?
-
Action: Build a 3D model of your molecule to visualize the spatial arrangement. If the γ-hydrogen is sterically hindered, the rearrangement is unlikely.
-
-
Question: Are there prominent peaks that could be attributed to competing fragmentation pathways like alpha-cleavage?
-
Action: Analyze the mass spectrum for evidence of other common fragmentation patterns. For example, in ketones, alpha-cleavage leading to acylium ions is a very common and often favorable process.[2]
-
Issue 2: The McLafferty rearrangement peak is present but has a very low intensity.
-
Question: What ionization energy was used for the analysis?
-
Action: If a lower-than-standard ionization energy (e.g., < 70 eV) was used, consider re-analyzing the sample at 70 eV to provide more internal energy to the molecular ion, which may promote the rearrangement.[4]
-
-
Question: How does the stability of the potential McLafferty fragment compare to the stability of fragments from competing pathways?
-
Action: Evaluate the stability of the carbocations and radicals formed from different fragmentation routes. More stable fragments are generally formed in higher abundance.[6]
-
Data Presentation: Relative Abundance of Key Fragments
The following table provides a qualitative comparison of the relative intensities of the molecular ion peak, the McLafferty rearrangement peak, and the alpha-cleavage peak for a series of aliphatic ketones. This data illustrates how the position of the carbonyl group influences the competition between these fragmentation pathways.
| Compound | Molecular Ion (M+) | McLafferty Peak | Alpha-Cleavage Peak(s) |
| 2-Hexanone | Moderate | Prominent (m/z 58)[5] | Base Peak (m/z 43)[5] |
| 3-Hexanone | Moderate | Weak | Prominent (m/z 57, 71) |
| Butyrophenone | Present | Present (m/z 120)[7] | Prominent (m/z 105)[7] |
Experimental Protocols
Protocol 1: Verification of the McLafferty Rearrangement using Deuterium (B1214612) Labeling
This protocol describes a general procedure for using deuterium labeling to confirm the hydrogen transfer step in the McLafferty rearrangement.[8][9]
Objective: To confirm that a specific γ-hydrogen is transferred during the fragmentation process.
Materials:
-
Analyte of interest
-
Deuterated analogue of the analyte with deuterium at the putative γ-position
-
Mass spectrometer with an electron ionization (EI) source
Procedure:
-
Synthesis of Deuterated Standard: Synthesize the analyte with deuterium atoms specifically at the γ-position. The synthesis route will be molecule-dependent.
-
Sample Preparation: Prepare separate solutions of the non-labeled (proteo) and deuterium-labeled (deutero) analytes at appropriate concentrations for mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum of the non-labeled analyte using standard EI-MS conditions (typically 70 eV). Identify the m/z of the suspected McLafferty rearrangement peak.
-
Acquire the mass spectrum of the deuterium-labeled analyte under identical conditions.
-
-
Data Analysis:
-
Compare the mass spectra of the proteo and deutero compounds.
-
If the McLafferty rearrangement involves the transfer of a γ-hydrogen, the m/z of the McLafferty peak in the spectrum of the deuterated compound should be shifted by one mass unit (m/z + 1) for each deuterium atom transferred.
-
The neutral loss corresponding to the alkene will also shift by one mass unit if the deuterium is transferred.
-
Expected Outcome: A shift in the m/z of the McLafferty rearrangement fragment by +1 confirms the transfer of a hydrogen from the labeled γ-position.
Visualizations
Caption: Mechanism of the McLafferty Rearrangement.
Caption: Troubleshooting workflow for McLafferty rearrangement issues.
References
- 1. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for 2-Pentacosanone in Trace Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 2-Pentacosanone detection in trace analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the experimental process.
Frequently Asked Questions
Q1: What is the most effective method for enhancing the sensitivity of this compound detection in trace analysis?
A1: For trace analysis of this compound, derivatization followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for enhancing sensitivity. Chemical derivatization improves the volatility and thermal stability of the analyte, leading to better chromatographic performance and lower detection limits.[1][2]
Q2: What is the recommended derivatization reagent for this compound?
A2: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the highly recommended reagent for derivatizing ketones like this compound.[3] It reacts with the carbonyl group to form a stable oxime derivative, which is more volatile and thermally stable.[3]
Q3: What are the advantages of using PFBHA for derivatization?
A3: PFBHA offers several key advantages:
-
Quantitative Reaction: The reaction with ketones is typically quantitative, ensuring reliable and reproducible results.[4]
-
Thermal Stability: The resulting PFBHA-oxime derivatives are thermally stable, which is crucial for GC analysis at high temperatures.[3][4]
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, significantly increasing the sensitivity of detection, especially with an Electron Capture Detector (ECD) or in Negative Chemical Ionization (NCI) mode with a mass spectrometer.[3]
-
Improved Chromatography: The derivatives are more volatile and less polar than the parent ketone, resulting in sharper and more symmetrical peaks.[3]
Q4: How can I optimize the PFBHA derivatization reaction for this compound?
A4: To achieve maximum sensitivity, it is crucial to optimize the derivatization reaction. Key parameters to consider include reaction temperature, time, and the concentration of the PFBHA reagent. A good starting point is to heat the sample with PFBHA at 75°C for 60 minutes.[3]
Troubleshooting Common Issues
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active Sites in the GC System: The analyte may be interacting with active sites in the injector liner, column, or transfer line, leading to peak tailing.
-
Solution: Use inert components, such as deactivated injector liners and high-quality, low-bleed GC columns. Regular maintenance and cleaning of the injector port are also crucial.[3]
-
-
Possible Cause: Improper Derivatization: Incomplete or improper derivatization can result in the presence of both the native ketone and its derivative, leading to distorted peaks.
-
Solution: Optimize the derivatization reaction to ensure it goes to completion by adjusting the reaction time, temperature, and reagent concentration. It is also advisable to run a reagent blank to check for interferences.[3]
-
-
Possible Cause: Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Prepare a dilution series of your sample to determine the optimal concentration for your instrument's linear range.[3]
-
Problem 2: Presence of Multiple Peaks for the Derivatized Analyte
-
Possible Cause: Formation of Syn- and Anti-Isomers: The reaction of a ketone with PFBHA forms oxime derivatives, which can exist as two geometric isomers (syn- and anti-). These isomers may be separated by the GC column, resulting in two peaks.[3][5]
Problem 3: High Background Noise
-
Possible Cause: Column Bleed: At the high temperatures required for eluting long-chain ketones, column bleed can be a significant issue.
-
Solution: Use a low-bleed GC column specifically designed for high-temperature applications and ensure the column is properly conditioned before use.[3]
-
-
Possible Cause: Contaminated Carrier Gas or System: Impurities in the carrier gas or contamination in the gas lines can contribute to high background noise.
-
Solution: Use high-purity carrier gas and ensure all gas lines and traps are clean.
-
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in the literature, the following table presents expected performance characteristics based on the analysis of analogous long-chain ketones.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in the liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Often required to increase volatility and thermal stability.[1][2] | May be used to enhance ionization efficiency, but not always necessary.[1] |
| Sensitivity (LOQ) | Typically in the low ng/mL range.[1] | Can achieve sub-ng/mL to pg/mL levels.[1] |
| Selectivity | High, especially with high-resolution mass spectrometry.[1] | Very high, due to the use of precursor-to-product ion transitions (MRM).[1] |
| Throughput | Moderate, with run times typically in the range of 15-30 minutes.[1] | High, with run times often less than 10 minutes.[1] |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement.[1] | Can be prone to matrix effects, requiring careful method development.[1] |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is suitable for liquid samples such as biological fluids.
-
Solvent Selection: Choose a water-immiscible organic solvent in which this compound is highly soluble, such as hexane, dichloromethane, or ethyl acetate.[6]
-
Extraction:
-
Drying and Concentration:
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for derivatization and GC-MS analysis.[6]
Protocol 2: PFBHA Derivatization of this compound
-
Reagent Preparation: Prepare a fresh solution of PFBHA in a suitable solvent like toluene (B28343) (e.g., 5 mg/mL).[3]
-
Derivatization Reaction:
-
To a 2 mL reaction vial, add 100 µL of the this compound solution from the sample preparation step.[3]
-
Add 100 µL of the PFBHA solution.[3]
-
Add 10 µL of pyridine (B92270) to catalyze the reaction.[3]
-
Cap the vial tightly and vortex for 30 seconds.[3]
-
Heat the vial at 75°C for 60 minutes in a heating block or water bath.[3]
-
-
Work-up:
Protocol 3: GC-MS Analysis of Derivatized this compound
The following are starting parameters that should be optimized for your specific instrument.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
GC Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is recommended. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[3]
-
GC-MS Conditions:
-
Inlet Temperature: 280°C[1]
-
Injection Volume: 1 µL (splitless)[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.[1]
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (e.g., m/z 50-550) for qualitative analysis.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: PFBHA derivatization of this compound.
References
Technical Support Center: High-Resolution Separation of Ketones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on column selection and troubleshooting for the high-resolution separation of ketones by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in selecting a column for ketone separation?
A1: The most important initial step is choosing the stationary phase.[1] The selection should be based on the principle of "like dissolves like," where the polarity of the stationary phase is matched to the polarity of the ketone analytes to achieve optimal separation.[2] For GC, polar compounds like ketones are best separated using intermediate to polar capillary columns.[2] In HPLC, a C18 column is a common starting point for reversed-phase separations, but other phases may be necessary depending on the specific characteristics of the ketones.[3]
Q2: When should I choose a stationary phase other than C18 for HPLC separation of ketones?
A2: While C18 columns are versatile, certain situations may require a different stationary phase to achieve desired results. Consider an alternative in the following cases:
-
Excessive Retention: If ketones are too strongly retained on a C18 column, leading to long analysis times, a less hydrophobic column such as a C8 may be more suitable.[3]
-
Poor Selectivity for Isomers: For structurally similar ketone isomers that do not separate well on a C18 column, a phenyl-hexyl column can provide alternative selectivity through pi-pi interactions.[3]
Q3: How do column dimensions (length, internal diameter, particle size) impact my ketone separation?
A3: Column dimensions are crucial for balancing resolution, analysis time, and sample capacity.[3][4]
-
Length: Longer columns generally offer higher resolution but result in longer run times and increased backpressure.[3] A standard 30m column is a good starting point for GC, which can be increased to 60m for more complex samples.[4]
-
Internal Diameter (ID): Smaller ID columns (e.g., 2.1 mm for HPLC, 0.18 mm for GC) provide higher resolution and sensitivity, while larger ID columns can accommodate larger sample loads but may sacrifice some efficiency.[3][4]
-
Particle Size (HPLC): Smaller particles (e.g., sub-2 µm) lead to higher efficiency and resolution, allowing for faster separations. However, they require UHPLC systems capable of handling the higher backpressure.[3]
Q4: Can derivatization improve the analysis of ketones?
A4: Yes, derivatization is a frequently used technique, especially for HPLC analysis when ketones lack a strong chromophore for UV detection.[5] Reacting ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms a stable derivative that is easily detected by UV-Vis detectors at approximately 360 nm.[5] This pre-column derivatization enhances the detectability and can also improve the chromatographic behavior of the ketones.[5][6]
Troubleshooting Guide
Q5: My ketone peaks are tailing. What are the common causes and solutions?
A5: Peak tailing is a frequent issue in the analysis of polar compounds like ketones and can be caused by several factors in both GC and HPLC.[4][7]
-
Secondary Interactions (HPLC): In reversed-phase HPLC, peak tailing is often due to interactions between the ketones and active silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase.[3][6]
-
Active Sites (GC): In GC, polar ketones can interact with active sites in a contaminated inlet liner, on glass wool, or on the column itself.[4]
-
Solution: Use a column specifically designed and tested for inertness to reduce these interactions.[7]
-
-
Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.[3][4]
-
Solution: Flush the column with a strong solvent to remove contaminants.[3]
-
Q6: I'm observing poor resolution between two closely eluting ketone isomers. How can I improve this?
A6: Inadequate resolution can be addressed by enhancing column efficiency, increasing selectivity, or modifying retention.[3]
-
Optimize Mobile Phase (HPLC): Adjusting the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity. Running a shallower gradient may also improve the separation.[3]
-
Change Stationary Phase: If a C18 column is insufficient, switching to a column with different selectivity, such as a phenyl-hexyl phase, can be beneficial.[3]
-
Adjust GC Temperature Program: Lowering the initial oven temperature can increase the interaction of analytes with the stationary phase, enhancing resolution. A slower temperature ramp rate can also improve the separation of compounds with similar boiling points.[4]
Q7: Why am I seeing split peaks in my chromatogram?
A7: Split peaks are typically caused by a disruption in the sample path before the column.[8] A common reason is a partially blocked inlet frit on the column, which can be caused by debris from the sample, mobile phase, or system components.[9]
-
Solution: In about one-third of cases, reversing the column and backflushing it to waste for a few minutes can resolve the issue.[9] If this fails, the frit may need to be replaced. Using guard columns or in-line filters can help prevent this problem.[8]
Data Presentation
Table 1: HPLC Column Dimension Effects on Ketone Separation
| Parameter | Effect on Separation | Typical Application |
| Length | Longer columns increase resolution but also analysis time and backpressure.[3] | Standard: 100-150 mm. Longer columns for complex mixtures requiring high resolution. |
| Internal Diameter (ID) | Smaller ID (e.g., 2.1 mm) enhances sensitivity and reduces solvent use. Larger ID (e.g., 4.6 mm) has higher sample capacity.[3] | 2.1 mm for LC-MS applications. 4.6 mm for general-purpose analysis and preparative work. |
| Particle Size | Smaller particles (e.g., <2 µm) provide higher efficiency and faster separations but require UHPLC systems.[3] | <2 µm for high-throughput screening. 3-5 µm for standard HPLC applications. |
Table 2: GC Column Dimension Effects on Ketone Separation
| Parameter | Effect on Separation | Typical Starting Point |
| Length | Longer columns provide better resolution but increase analysis time.[4] | 30 m is a standard length.[4] |
| Internal Diameter (ID) | Smaller ID improves resolution but lowers sample capacity.[4] | 0.25 mm offers a good balance of efficiency and capacity. |
| Film Thickness | Thicker films increase retention, which can be beneficial for volatile ketones.[4] | 0.25 µm is common for many applications. |
Experimental Protocols
Protocol 1: HPLC Separation of Ketone-DNPH Derivatives
This protocol provides a general starting point for the analysis of ketones after derivatization with 2,4-dinitrophenylhydrazine (DNPH).
-
Objective: To achieve baseline separation of ketone-DNPH derivatives.
-
Materials and Reagents:
-
HPLC system with UV or DAD detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
HPLC-grade acetonitrile, methanol, and water.
-
2,4-dinitrophenylhydrazine (DNPH) reagent.
-
Ketone standards and samples.
-
-
Sample Preparation (Derivatization):
-
Prepare a stock solution of the ketone standard in acetonitrile.
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of the DNPH reagent.[5]
-
Allow the reaction to proceed to completion (time and temperature may need optimization).
-
Dilute the reaction mixture with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, starting with 60% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 360 nm.[5]
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.[3]
-
Inject a blank (solvent) to check for system peaks.[3]
-
Inject the prepared ketone derivative standard or sample.
-
Analyze the resulting chromatogram for retention time, resolution, and peak shape.
-
Optimize the gradient, flow rate, or temperature as needed to improve separation.[3]
-
Mandatory Visualization
Caption: HPLC column selection workflow for ketone analysis.
Caption: Troubleshooting common HPLC issues for ketone analysis.
References
- 1. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 2. fishersci.ca [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Addressing matrix effects in 2-Pentacosanone quantification
Technical Support Center: 2-Pentacosanone Quantification
Welcome to the technical support center for addressing matrix effects in the quantification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of a bioanalytical method.[1][3][4] When analyzing this compound, a long-chain aliphatic ketone, in complex biological matrices like plasma or serum, endogenous components such as phospholipids (B1166683), salts, and proteins are common causes of these effects.[5]
Q2: What are the typical signs that my this compound analysis is affected by matrix effects?
A2: Common indicators of matrix effects in your analysis include:
-
Poor reproducibility of results between different samples.[6]
-
A significant discrepancy in the instrument response when comparing a standard prepared in a pure solvent versus one spiked into a biological matrix extract.[6]
-
Low or inconsistent analyte recovery.
-
Drifting retention times or changes in peak shape.[6]
-
High background noise or ghost peaks in chromatograms.[6]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The most widely accepted method is the post-extraction spike technique.[1][3] This allows for the calculation of a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[1] The assessment should ideally be performed using at least six different lots of the biological matrix to evaluate the variability of the effect.[3]
Q4: What is the most effective strategy to compensate for matrix effects?
A4: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for mitigating matrix effects.[7][8] A SIL IS, such as this compound-d4, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[7][9] This allows for accurate quantification based on the peak area ratio of the analyte to the IS, effectively normalizing the variations caused by the matrix.[8]
Q5: What should I do if a stable isotope-labeled internal standard for this compound is not available?
A5: If a SIL IS is unavailable, several other strategies can be employed:
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.[2][7]
-
Standard Addition: This involves adding known amounts of the analyte to the actual samples. It is a robust method but can be time-consuming and requires more sample volume.[10]
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before LC-MS analysis.[7][11]
Troubleshooting Guide
Issue 1: Low and inconsistent recovery of this compound.
-
Possible Cause: Inefficient extraction or significant ion suppression.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to calculate the Matrix Factor (MF) and determine if ion suppression is the primary issue.
-
Optimize Sample Preparation: this compound is a non-polar compound. A Liquid-Liquid Extraction (LLE) with a non-polar solvent like hexane (B92381) or a Solid-Phase Extraction (SPE) with a C18 cartridge is often effective at isolating it from polar matrix components.[12][13]
-
Evaluate Extraction Efficiency: Compare the peak area of an analyte spiked into the matrix before extraction (pre-spike) with one spiked after extraction (post-spike) to determine the recovery percentage.
-
Issue 2: Poor reproducibility and high variability between samples.
-
Possible Cause: Differential matrix effects between individual samples or lots of matrix.
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.[7] The SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing reliable normalization.[8]
-
Assess Lot-to-Lot Variability: If a SIL-IS is not an option, evaluate the matrix effect across multiple lots of the biological matrix (e.g., plasma from at least 6 different donors).[1][3] If variability is high, a more universal and efficient sample cleanup method is required.
-
Optimize Chromatography: Modify the LC gradient to achieve better separation of this compound from the regions where phospholipids and other interfering compounds typically elute.[7]
-
Issue 3: My internal standard (IS) is not correcting for the matrix effect properly.
-
Possible Cause: The chosen internal standard (if not a SIL-IS) has different physicochemical properties and does not co-elute or respond to matrix effects in the same way as this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure the IS and analyte have nearly identical retention times. Even SIL-IS can sometimes show slight chromatographic separation (isotope effect), which could lead to differential ion suppression.[1]
-
Select a Better Analog: If using a structural analog IS, choose one that is as chemically similar to this compound as possible.
-
Switch to SIL-IS: The most robust solution is to synthesize or source a stable isotope-labeled version of this compound.[14][15]
-
Quantitative Data Summary
The following tables provide illustrative data to help understand the assessment of matrix effects.
Table 1: Assessment of Absolute Matrix Effect for this compound This table demonstrates how to calculate the Matrix Factor (MF) by comparing the analyte response in a pure solvent (Neat Solution) to its response when spiked into an extracted blank matrix (Post-Spiked Matrix).
| Sample ID | Analyte Conc. (ng/mL) | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Matrix) | Matrix Factor (MF) | % Ion Suppression |
| Low QC | 5 | 150,000 | 90,000 | 0.60 | 40% |
| High QC | 500 | 16,000,000 | 10,400,000 | 0.65 | 35% |
| Calculation: MF = (Peak Area in Post-Spiked Matrix) / (Peak Area in Neat Solution). % Ion Suppression = (1 - MF) * 100. |
Table 2: Comparison of Mitigation Strategies on Analyte Recovery This table compares the effectiveness of different sample preparation techniques on improving the recovery of this compound, a key indicator of reduced matrix effects.
| Sample Prep Method | Mean Recovery (%) | Precision (%RSD) |
| Protein Precipitation | 65.2 | 18.5 |
| Liquid-Liquid Extraction (LLE) | 88.9 | 7.2 |
| Solid-Phase Extraction (SPE) | 95.7 | 4.1 |
| Higher recovery and lower %RSD indicate a more effective and reproducible method for removing interferences. |
Experimental Protocols & Visualizations
Protocol 1: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to calculate the matrix factor.
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Process blank biological matrix from at least six different sources through the entire extraction procedure. Spike this compound and its IS into the final, clean extract at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike this compound and its IS into the blank biological matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Response in Set B) / (Mean Peak Response in Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean Peak Response in Set C) / (Mean Peak Response in Set B) * 100
-
Caption: Workflow for assessing matrix effect and recovery.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general method for cleaning up biological samples to reduce matrix interferences. As this compound is non-polar, a reversed-phase sorbent is appropriate.
-
Sorbent Selection: Use a C18 or similar polymeric reversed-phase SPE cartridge.
-
Conditioning: Condition the cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.
-
Sample Loading: Pre-treat the sample (e.g., plasma) by diluting it 1:1 with 4% phosphoric acid in water. Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound from the cartridge using 1 mL of a strong, non-polar solvent like ethyl acetate (B1210297) or dichloromethane.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.[6]
Caption: General Solid-Phase Extraction (SPE) Workflow.
Troubleshooting Logic
When encountering issues, a systematic approach is key. The following diagram outlines a decision-making process for addressing matrix effect-related problems.
Caption: Troubleshooting logic for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. benchchem.com [benchchem.com]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ckisotopes.com [ckisotopes.com]
Technical Support Center: Gas Chromatography of Long-Chain Ketones
Welcome to the Technical Support Center for the analysis of long-chain ketones (LCKs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal degradation of LCKs during Gas Chromatography (GC) analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Broadening) for Long-Chain Ketone Peaks
-
Q: My long-chain ketone peaks are tailing or are very broad. What are the likely causes and how can I fix this?
-
A: This is a common issue when analyzing high molecular weight, polar compounds like LCKs. The primary causes are often related to interactions with active sites within the GC system or suboptimal chromatographic conditions.
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: Silanol groups on the surface of the injector liner or contamination on the column can interact with the ketone's carbonyl group, causing peak tailing.
-
Solution: Replace the inlet liner with a new, deactivated one. It is also good practice to trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues that can create active sites.[1]
-
-
Low Injector Temperature: The injector temperature may be too low to ensure rapid and complete vaporization of the high molecular weight ketones.
-
Solution: Increase the injector temperature in 20-25 °C increments (e.g., from 250 °C to 275 °C, then 300 °C) and observe the effect on peak shape. Be cautious of excessively high temperatures which can lead to thermal degradation.[1]
-
-
Improper Column Installation: If the column is not cut cleanly at a 90° angle or is installed at the incorrect depth in the inlet, it can create "dead volumes" where the sample can mix with the carrier gas, leading to band broadening.
-
Solution: Re-cut the column and ensure it is installed according to the manufacturer's specifications for your GC model.
-
-
Column Contamination: Buildup of non-volatile matrix components can create active sites and degrade column performance.
-
Solution: In addition to trimming the column, consider using a guard column to protect the analytical column. Regular conditioning of the column as per the manufacturer's instructions is also recommended.
-
-
-
Issue 2: Low or No Recovery of Long-Chain Ketone Peaks
-
Q: I am injecting my long-chain ketone standard, but I am seeing very small peaks or no peaks at all. What could be the problem?
-
A: This issue often points to thermal degradation in the GC inlet or inefficient transfer of the analytes to the column.
Possible Causes & Solutions:
-
Thermal Degradation: High injector temperatures are a primary cause of thermal degradation for thermally labile compounds like LCKs. The hot inlet can cause the molecules to fragment before they reach the analytical column.
-
Solution: Lower the injector temperature. Start at a lower temperature (e.g., 250 °C) and gradually increase it to find a balance between efficient vaporization and minimal degradation.[1][2] Consider using a gentler injection technique such as a Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection, which minimize the thermal stress on the analyte.
-
-
Poor Volatility: LCKs are high molecular weight compounds and may not vaporize efficiently in a standard hot split/splitless inlet.
-
Solution: Ensure the injector temperature is sufficient for vaporization, but as mentioned, avoid excessive temperatures. Using an injection liner with glass wool can sometimes aid in the vaporization process.
-
-
Active Sites in the GC System: Active sites can not only cause peak tailing but can also lead to the complete loss of the analyte through irreversible adsorption or catalytic degradation.
-
Solution: Ensure a fully deactivated flow path, including the liner and column.
-
-
System Leaks: A leak in the system, particularly around the injector septum, can lead to sample loss.
-
Solution: Perform a leak check of the system.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the common signs of thermal degradation of long-chain ketones in my GC-MS results?
-
A1: Thermal degradation can manifest as:
-
Poor peak shape: Tailing or broadening of the LCK peak.
-
Appearance of unexpected peaks: These are degradation products that typically elute earlier than the parent compound.
-
Reduced peak intensity: The abundance of the molecular ion or characteristic fragments of the LCK may be lower than expected.
-
Poor reproducibility: Inconsistent peak areas or retention times across multiple injections.
-
-
-
Q2: How can I improve the separation of isomeric long-chain ketones?
-
A2: Isomeric LCKs can be challenging to separate due to their similar physical properties. To improve resolution:
-
Optimize the GC oven temperature program: A slower temperature ramp rate can often improve the separation of closely eluting isomers.
-
Use a longer GC column: A longer column provides more theoretical plates and can enhance separation.
-
Consider a different stationary phase: A column with a different polarity may offer better selectivity for your specific isomers.
-
-
-
Q3: Is derivatization necessary for the analysis of long-chain ketones?
-
A3: While not always mandatory, derivatization is highly recommended for LCK analysis by GC-MS. It can significantly improve the thermal stability of the ketones and lead to better chromatographic performance. A common approach is a two-step derivatization involving methoximation followed by silylation. The methoximation step reacts with the ketone group to form a more stable oxime, preventing enolization.
-
Data Presentation
The optimal injector temperature is a balance between efficient vaporization of the high molecular weight ketones and minimizing their thermal degradation. The following table summarizes the expected impact of different injection techniques and temperatures on the analysis of long-chain ketones.
| Injection Technique | Typical Injector Temperature | Relative Recovery of >C30 Ketones | Risk of Thermal Degradation |
| Hot Split/Splitless | 250 - 350°C | Low to Moderate | High |
| Programmed Temperature Vaporization (PTV) | Ramped (e.g., 50°C to 350°C) | High | Low |
| Cool On-Column (COC) | Follows Oven Temperature | Very High | Very Low |
Experimental Protocols
Protocol 1: Determining the Optimal Injector Temperature for Long-Chain Ketone Analysis
This protocol provides a systematic approach to finding the ideal injector temperature for your specific long-chain ketone using a standard split/splitless inlet.
1. Initial GC System Preparation: a. Install a new, deactivated inlet liner and septum. b. Ensure the GC column is properly installed and conditioned according to the manufacturer's instructions. c. Prepare a standard solution of your long-chain ketone in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a known concentration.
2. Scouting Run: a. Set the initial injector temperature to 250 °C.[1] b. Use a suitable oven temperature program for your analyte (e.g., initial temperature of 60°C, ramp at 10°C/min to 300°C, hold for 10 minutes). c. Inject the standard and acquire the chromatogram.
3. Incremental Temperature Increase: a. Increase the injector temperature by 25 °C (to 275 °C) and inject the standard again.[1] b. Repeat this step, increasing the temperature to 300 °C, and then to 325 °C, monitoring for signs of degradation with each injection.[1]
4. Data Analysis: a. Compare the peak area and peak shape (asymmetry factor) at each injector temperature. b. Look for the appearance of smaller peaks eluting before the main analyte peak, which could indicate degradation products. c. The optimal temperature is the one that provides the highest peak area and a symmetrical peak shape without the formation of degradation products.
Protocol 2: Two-Step Derivatization of Long-Chain Ketones for GC-MS Analysis
This protocol describes a common derivatization procedure to enhance the thermal stability of long-chain ketones.
1. Sample Preparation: a. Prepare a solution of your long-chain ketone sample in a suitable solvent and place it in a reaction vial. b. Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Methoximation: a. Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. b. Cap the vial tightly and incubate at 60°C for 45 minutes with occasional vortexing. c. Allow the vial to cool to room temperature.
3. Silylation: a. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the methoximated sample. b. Cap the vial tightly and incubate at 60°C for 30 minutes with occasional vortexing. c. Allow the vial to cool to room temperature.
4. Analysis: a. The derivatized sample is now ready for injection into the GC-MS.
Mandatory Visualization
References
Technical Support Center: Resolving Co-eluting Peaks in Complex Ketone Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of resolving co-eluting peaks in the analysis of complex ketone mixtures.
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows co-eluting or overlapping peaks for several ketones. How can I improve the separation?
A1: Co-elution of ketones, especially isomers with similar physicochemical properties, is a common challenge. To improve resolution, you can systematically optimize your chromatographic method. The key is to manipulate the three factors that govern resolution: efficiency, selectivity, and retention factor. A resolution value (Rs) of 1.5 or greater is typically desired for baseline separation.
Here are the primary strategies:
-
Optimize the Temperature Program (for GC): A slower temperature ramp rate can increase the separation between compounds with close boiling points.[1][2] Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also significantly enhance resolution.[3]
-
Adjust the Mobile Phase Composition (for LC): Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) or altering the pH of the aqueous phase can change the selectivity of the separation for ionizable ketones.[4]
-
Change the Column: Selecting a column with a different stationary phase chemistry is a powerful way to alter selectivity. For polar ketones, a polar or mid-polarity column is often recommended.[5][6] Increasing column length or decreasing the internal diameter can also improve efficiency and resolution.[5]
-
Modify the Carrier Gas Flow Rate (for GC): Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can lead to sharper peaks and better resolution.[7]
Q2: I'm observing significant peak tailing for my ketone analytes. What are the likely causes and solutions?
A2: Peak tailing for polar compounds like ketones in Gas Chromatography (GC) often results from unwanted interactions with active sites within the system.[8]
-
Common Causes:
-
Active Sites: Polar ketones can interact with silanol (B1196071) groups in the inlet liner, on glass wool, or on the column itself, leading to tailing.[8]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can create active sites.[8][9]
-
Improper Column Installation: Incorrect column placement in the inlet or detector can create dead volumes and disrupt the flow path.[8][10]
-
Poor Column Cut: A jagged or uneven column cut can cause turbulence and peak distortion.[8][10]
-
-
Troubleshooting Steps:
-
Perform Inlet Maintenance: Replace the inlet liner and septum. Use a deactivated liner, especially for sensitive compounds.[11]
-
Trim the Column: Remove a small section (e.g., 10-20 cm) from the front of the column to eliminate contamination.[10]
-
Check Column Installation: Ensure the column is installed at the correct height in both the inlet and detector according to the manufacturer's guidelines.
-
Use a Guard Column: A guard column can protect your analytical column from non-volatile residues.[9]
-
Q3: Can derivatization help in separating co-eluting ketones?
A3: Yes, derivatization can be a very effective strategy. By chemically modifying the ketone's carbonyl group, you can alter its volatility, polarity, and detectability.[12] This can lead to improved chromatographic separation and enhanced sensitivity.[13] For example, derivatization with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can create derivatives that are more amenable to GC analysis and can be resolved more easily. In LC-MS, derivatization can improve ionization efficiency and chromatographic retention.[14]
Q4: What is deconvolution, and how can it resolve overlapping peaks?
A4: Deconvolution is a computational technique used to mathematically separate the signals of co-eluting compounds in a chromatogram.[15] Even when peaks are not fully resolved chromatographically, deconvolution algorithms can distinguish between the mass spectra of the different components across the overlapping peak profile.[16] This allows for the generation of "pure" mass spectra for each compound, enabling their individual identification and quantification.[15][16] Many modern chromatography data systems have built-in deconvolution tools.[15]
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-eluting Ketones in GC
This guide provides a step-by-step workflow for troubleshooting and resolving co-eluting peaks in Gas Chromatography.
Caption: Troubleshooting workflow for resolving co-eluting ketone peaks in GC.
Data Presentation
Table 1: GC Column Selection Guide for Ketone Analysis
This table provides a comparison of common GC column stationary phases for the separation of ketones. The choice of column will depend on the specific ketones in the mixture and the complexity of the sample matrix.
| Column Type | Stationary Phase Example | Principle of Separation | Expected Performance for Ketones |
| Non-Polar | 5% Diphenyl / 95% Dimethylpolysiloxane | Primarily boiling point. | Shorter retention times. Good for screening a homologous series of ketones. Risk of co-elution with compounds of similar boiling points.[6] |
| Mid-Polarity | 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Boiling point and dipole-dipole interactions. | Increased retention and better selectivity for polar ketones compared to non-polar columns.[6] |
| Polar | Polyethylene Glycol (WAX) | Dipole-dipole interactions and hydrogen bonding capacity. | Longer retention times, excellent peak shapes, and superior resolution for polar ketones.[5][6] |
Table 2: Impact of GC Temperature Program on Resolution
The following table illustrates the general effect of modifying the temperature ramp rate on the separation of two closely eluting compounds.
| Parameter Change | Effect on Retention Time | Effect on Peak Width | Effect on Resolution |
| Decrease Ramp Rate | Increases | May slightly increase | Generally improves |
| Increase Ramp Rate | Decreases | Decreases (sharper peaks) | May decrease if separation is compromised[2] |
Experimental Protocols
Protocol 1: GC-MS Method Development for Separation of Isomeric Ketones
This protocol outlines a systematic approach to developing a robust GC-MS method for resolving co-eluting ketone isomers.
-
Initial Column Selection:
-
Start with a mid-polarity column (e.g., 6% cyanopropylphenyl) of standard dimensions (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
-
Inlet and Injection Parameters:
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to ensure sharp peaks.
-
Injection Volume: 1 µL.
-
-
Carrier Gas:
-
Use high-purity helium at a constant flow rate corresponding to the optimal linear velocity for the column diameter (typically around 1.0-1.5 mL/min).
-
-
Oven Temperature Program Optimization:
-
Scouting Gradient: Begin with a broad temperature ramp (e.g., 40 °C hold for 2 min, then ramp at 10 °C/min to 250 °C).[3]
-
Identify Elution Temperature: Determine the approximate temperature at which the ketone isomers co-elute.
-
Optimize Ramp Rate: Decrease the ramp rate in the region where the isomers elute (e.g., from 10 °C/min to 2-3 °C/min) to improve separation.[1]
-
Introduce Isothermal Hold (if necessary): If co-elution persists, introduce a short isothermal hold (1-2 minutes) approximately 10-15 °C below the elution temperature of the critical pair.[3]
-
-
Mass Spectrometer Parameters:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-400 m/z.
-
Acquisition Mode: Full scan to aid in identification.
-
-
Data Analysis:
-
If baseline resolution is not achieved, utilize deconvolution software to separate the mass spectra of the co-eluting isomers.[15]
-
Caption: A workflow for GC method development to separate isomeric ketones.
Protocol 2: LC-MS/MS Analysis of Ketone Bodies in Plasma
This protocol provides a method for the sensitive and selective quantification of ketone bodies (e.g., β-hydroxybutyrate and acetoacetate) in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 10 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard mix (containing stable isotope-labeled versions of the analytes).
-
Add 30 µL of water and vortex briefly.
-
Add 60 µL of a cold acetonitrile:methanol (B129727) (1:1, v/v) solution to precipitate proteins.[17]
-
Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4 °C.[18]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC Parameters:
-
Column: A C18 reversed-phase column (e.g., Cortecs UPLC T3, 100 x 2.1 mm, 1.6 µm).[17]
-
Mobile Phase A: 98% water / 2% methanol with 0.0125% acetic acid.[17]
-
Mobile Phase B: 60% water / 40% methanol with 0.0125% acetic acid.[17]
-
Flow Rate: 0.3 mL/min.[17]
-
Column Temperature: 30 °C.[17]
-
Injection Volume: 0.5 µL.[17]
-
Gradient:
-
0-3 min: 0-20% B
-
3-3.5 min: 20-90% B
-
3.5-5 min: Hold at 90% B
-
5-5.5 min: 90-0% B
-
5.5-7.5 min: Hold at 0% B (re-equilibration)[17]
-
-
-
MS/MS Parameters:
-
Ionization Mode: Heated Electrospray Ionization (H-ESI), negative mode.
-
Scan Type: Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM).
-
Collision Energy: Optimize for each specific ketone body and its stable isotope-labeled internal standard.
-
-
Data Analysis:
-
Quantify the concentration of each ketone body by calculating the peak area ratio of the analyte to its corresponding internal standard.
-
References
- 1. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 2. gcms.cz [gcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. research.regionh.dk [research.regionh.dk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
2-Pentacosanone vs. 2-Heptacosanone: A Comparative Guide to Their Roles as Insect Pheromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-pentacosanone and 2-heptacosanone (B1363152) as insect pheromones, drawing upon available experimental data and established principles in chemical ecology. While direct comparative studies on the efficacy of these two long-chain methyl ketones are limited, this document synthesizes existing knowledge to offer a framework for evaluation and future research.
Data Presentation: Comparative Semiochemical Activity
The following tables summarize quantitative data on the electrophysiological and behavioral responses of insects to this compound and 2-heptacosanone. It is important to note that directly comparable experimental data for both compounds on the same insect species is scarce in published literature. Therefore, this section presents a combination of reported findings for related compounds and hypothetical data based on typical responses for illustrative purposes.
Table 1: Comparative Electroantennogram (EAG) Responses
| Compound | Insect Species | Mean EAG Response (mV) ± SE (n=10) | Notes |
| This compound | Myllocerinus aurolineatus (Tea Weevil) | 0.7 ± 0.1 (Hypothetical) | n-Pentacosane, the corresponding alkane, is a known contact sex pheromone in this species. |
| 2-Heptacosanone | Myllocerinus aurolineatus (Tea Weevil) | 0.9 ± 0.2 (Hypothetical) | n-Heptacosane is also a component of the contact sex pheromone blend in this species. |
| (Z)-9-Pentacosene | Megacyllene robiniae (Locust Borer) | 1.2 ± 0.2 | A known contact sex pheromone, providing a benchmark for a C25 unsaturated hydrocarbon. |
| Hexane (Control) | Various | 0.1 ± 0.02 | Solvent control to establish baseline antennal response. |
Table 2: Comparative Behavioral Responses in a Wind Tunnel Assay
| Compound | Insect Species | % Attraction (Upwind Flight) | % Source Contact | Notes |
| This compound | Tenebrio molitor (Mealworm Beetle) | 55% (Hypothetical) | 35% (Hypothetical) | Long-chain hydrocarbons are known to play a role in mate recognition in this species. |
| 2-Heptacosanone | Aedes aegypti (Yellow Fever Mosquito) | 65% (Hypothetical) | 45% (Hypothetical) | Heptacosane has been shown to enhance mating competitiveness in males. |
| 4-Methyl-1-nonanol | Tenebrio molitor (Mealworm Beetle) | 85% | 70% | A well-characterized sex pheromone for this species, for comparison of potency. |
| Solvent (Control) | Various | <10% | <5% | Establishes baseline random movement. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings in chemical ecology. The following are standard protocols for key experiments used to determine and compare the semiochemical activity of this compound and 2-heptacosanone.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.
Materials:
-
Live, sexually mature insects (e.g., male moths, beetles)
-
High-purity this compound and 2-heptacosanone
-
Reference pheromone compounds
-
Hexane (or other suitable solvent)
-
Micropipettes
-
Filter paper strips (1 cm x 2 cm)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
Procedure:
-
Antenna Preparation: An antenna is carefully excised from a live insect at its base. The distal tip of the antenna is snipped to ensure good electrical contact.
-
Mounting: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end, and the reference electrode is connected to the base of the antenna or the insect's head.
-
Stimulus Preparation: Serial dilutions of the test ketones and reference compounds are prepared in the solvent. A 10 µL aliquot of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate completely. A filter paper with solvent only serves as a control.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette connected to a stimulus delivery system. A continuous stream of purified and humidified air is passed over the antenna. Puffs of air (e.g., 0.5 seconds) are then passed through the stimulus pipette and directed at the antenna.
-
Data Recording and Analysis: The change in electrical potential (depolarization) across the antenna is recorded as the EAG response. The amplitude of the response (in millivolts, mV) is measured. The responses to the test compounds are normalized by subtracting the response to the solvent control.
Wind Tunnel Bioassay
Objective: To observe and quantify the behavioral responses of insects to airborne pheromone plumes in a controlled environment that simulates natural conditions.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light
-
Live, virgin insects (typically males for female-produced pheromones), acclimated to the experimental conditions
-
This compound and 2-heptacosanone
-
Dispensers for the compounds (e.g., rubber septa, filter paper)
-
Video recording equipment
-
Behavioral analysis software
Procedure:
-
Lure Preparation: A specific dose of the test ketone is loaded onto the dispenser. A dispenser with solvent only is used as a control.
-
Experimental Setup: The lure is placed at the upwind end of the wind tunnel.
-
Insect Release: Individual insects are released onto a platform at the downwind end of the tunnel.
-
Observation and Recording: The behavior of each insect is recorded for a set period (e.g., 5 minutes). Key behaviors to score include:
-
Activation: Walking or flying from the release point.
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the pheromone source.
-
Casting: Zigzagging flight pattern perpendicular to the wind line.
-
Source Contact: Landing on or touching the pheromone dispenser.
-
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for each treatment and compared to the control.
Mandatory Visualization
Insect Olfactory Signaling Pathway for Ketones
Caption: Generalized insect olfactory signaling pathway for ketone pheromones.
Experimental Workflow for Pheromone Bioassays
A Comparative Analysis of Long-Chain Ketone Pheromones in Insect Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various long-chain ketone pheromones, crucial semiochemicals in insect communication. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes, this document serves as a valuable resource for researchers in chemical ecology, pest management, and drug development.
Long-chain ketones constitute a significant class of insect pheromones, often acting as contact sex pheromones or components of aggregation signals.[1] Their biosynthesis is frequently linked to the metabolism of cuticular hydrocarbons.[1] The specificity of these signals is determined by factors such as chain length, the position of the carbonyl group, and the presence and location of methyl branches.[1] This guide focuses on a comparative analysis of prominent long-chain ketone pheromones from three distinct insect species: the German cockroach (Blattella germanica), the peach fruit moth (Carposina niponensis), and the cigarette beetle (Lasioderma serricorne).
Data Presentation: Comparative Performance of Long-Chain Ketone Pheromones
The following tables summarize the available quantitative data on the behavioral and electrophysiological responses elicited by specific long-chain ketone pheromones in their respective target species.
Table 1: Behavioral Response to Long-Chain Ketone Pheromones
| Pheromone Component | Target Insect Species | Bioassay Type | Dosage | Observed Behavioral Response | Citation |
| 3,11-dimethylnonacosan-2-one | Blattella germanica (German Cockroach) | Wing-raising Assay | 10 µg | >80% of males exhibited full wing-raising response | [1] |
| 3,11-dimethylheptacosan-2-one | Blattella germanica (German Cockroach) | Wing-raising Assay | 10 µg | ~60% of males exhibited full wing-raising response | [1] |
| (Z)-7-eicosen-11-one & (Z)-7-nonadecen-11-one (20:1 ratio) | Carposina niponensis (Peach Fruit Moth) | Field Trapping | Not specified | Synergistically enhanced attraction of male moths | |
| (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one (Serricornin) | Lasioderma serricorne (Cigarette Beetle) | Behavioral Bioassay | 10 µg | Strong pheromonal activity, inducing characteristic mating behavior | [1] |
Data for Blattella germanica is estimated from graphical representations in the cited literature and is intended for comparative purposes.[1]
Table 2: Electroantennogram (EAG) Response to Long-Chain Ketone Pheromones
| Pheromone Component | Target Insect Species | EAG Response (Relative Amplitude) | Dosage | Notes | Citation |
| 3,11-dimethylnonacosan-2-one | Blattella germanica | +++ | Not specified | Elicits strong antennal depolarization. | [1] |
| 3,11-dimethylheptacosan-2-one | Blattella germanica | ++ | Not specified | Elicits moderate antennal depolarization. | [1] |
| (Z)-7-eicosen-11-one | Carposina niponensis | Data not available | - | - | |
| (4S,6S,7S)-4,6-dimethyl-7-hydroxynonan-3-one (Serricornin) | Lasioderma serricorne | High | Not specified | The (4S,6S,7S)-isomer shows the highest EAG activity compared to other stereoisomers. | [1] |
Relative EAG response is denoted qualitatively (+, ++, +++) based on literature descriptions, as specific mV values were not consistently available across studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the design of future comparative studies.
1. Behavioral Bioassay: Wing-Raising Assay for Blattella germanica
-
Objective: To quantify the behavioral response of male German cockroaches to contact sex pheromones.
-
Insect Preparation: Adult male cockroaches are isolated from females for at least 24 hours prior to the assay to ensure responsiveness.
-
Pheromone Application: A glass rod is treated with a known concentration of the test compound dissolved in a volatile solvent (e.g., hexane). A control rod is treated with the solvent alone.
-
Assay Procedure: A single male cockroach is placed in a petri dish. The treated glass rod is brought into contact with the antennae of the cockroach.
-
Data Collection: The behavior of the male is observed for a set period (e.g., 60 seconds). A positive response is recorded if the male exhibits the full wing-raising and courtship display.
-
Data Analysis: The percentage of males exhibiting the full courtship display in response to the test compound is calculated and compared to the control group. A dose-response curve can be generated by testing a range of concentrations.[1]
2. Electroantennography (EAG)
-
Objective: To measure the electrical response of an insect's antenna to a volatile stimulus, providing a measure of olfactory receptor neuron activity.
-
Insect Preparation: An adult insect is immobilized, and one antenna is excised at the base.
-
Electrode Placement: The basal end of the antenna is placed in contact with a reference electrode, and the distal tip is connected to a recording electrode. Both electrodes are filled with a conductive saline solution.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into the airstream.
-
Data Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified and recorded.
-
Data Analysis: The amplitude of the negative voltage deflection is measured in millivolts (mV). Responses to different compounds and concentrations are compared to a solvent control.
3. Gas Chromatography-Electroantennographic Detection (GC-EAD)
-
Objective: To identify biologically active compounds in a complex mixture by coupling gas chromatography with an insect antenna as a detector.
-
Sample Preparation: Pheromone extracts are obtained from insect glands or by collecting volatiles from the headspace of calling insects.
-
GC Separation: The extract is injected into a gas chromatograph, which separates the individual components of the mixture.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID), while the other is directed over an insect antenna prepared for EAG recording.
-
Data Acquisition: The FID signal and the EAG signal are recorded simultaneously.
-
Data Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization of the antennal preparation are identified as biologically active compounds.
Mandatory Visualization
Signaling Pathway, Experimental Workflow, and Logical Relationships
The following diagrams were created using Graphviz (DOT language) to illustrate key processes and relationships in the study of long-chain ketone pheromones.
Caption: Simplified signaling pathway for the perception of long-chain ketone pheromones.
Caption: A typical experimental workflow for the identification and bioassay of insect pheromones.
Caption: Logical relationship for the comparative analysis of long-chain ketone pheromones.
References
Navigating the Analytical Landscape for 2-Pentacosanone: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain ketones such as 2-Pentacosanone is fundamental for ensuring product quality, understanding metabolic pathways, and developing novel therapeutics. The selection of a robust and reliable analytical method is a critical step in this process. This guide provides a comprehensive comparison of the two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
While specific validated method data for this compound is not extensively available in peer-reviewed literature, this guide summarizes expected performance characteristics based on the analysis of analogous long-chain ketones and its isomer, 1this compound.[1][2] This comparative analysis, complete with detailed experimental protocols and workflow diagrams, serves as a valuable resource for developing and validating an analytical method tailored to your specific research needs.
Comparative Analysis of Quantitative Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and desired sample throughput.
Table 1: Comparison of Expected Performance Characteristics for GC-MS and LC-MS/MS Analysis of this compound
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in the liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Often required to increase volatility and thermal stability. | May be used to enhance ionization efficiency, but not always necessary. |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | Low pg range on-column | Sub-pg to fg range |
| Limit of Quantitation (LOQ) | Low ng/mL range | pg/mL to sub-ng/mL range |
| Selectivity | High, especially with Selected Ion Monitoring (SIM) | Very high, using Multiple Reaction Monitoring (MRM) |
| Throughput | Lower, due to longer run times | Higher, especially with UPLC systems |
| Cost | Lower initial investment and operational cost | Higher initial investment and maintenance cost |
Note: The quantitative data presented in this table is based on expected performance for long-chain ketones and is intended for comparative purposes. Actual performance may vary depending on the specific instrumentation, sample matrix, and method optimization.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common and effective technique for isolating non-polar compounds like this compound from complex matrices is Liquid-Liquid Extraction (LLE).[1]
Protocol:
-
To 1 mL of the sample (e.g., plasma, tissue homogenate), add a suitable internal standard.
-
Add 3 mL of a water-immiscible organic solvent (e.g., hexane, ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for either GC-MS or LC-MS/MS analysis.
Figure 1. General workflow for sample preparation using liquid-liquid extraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and cost-effective technique for the analysis of volatile and semi-volatile compounds.[1][2] For long-chain ketones, derivatization is often employed to improve their volatility and thermal stability.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Derivatization (if necessary):
For ketones that exhibit poor chromatographic performance, derivatization with reagents such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA-HCl) can significantly improve peak shape and sensitivity.
Figure 2. Workflow for the analysis of this compound by GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for demanding applications where trace-level quantification is required.[1]
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
LC-MS/MS Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion ([M+H]⁺) → Product ion (characteristic fragment)
-
Internal Standard: Precursor ion → Product ion
-
Figure 3. Workflow for the analysis of this compound by LC-MS/MS.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound. LC-MS/MS generally offers superior sensitivity and higher throughput, making it the preferred method for bioanalytical applications and trace-level quantification. However, GC-MS remains a robust and cost-effective alternative, particularly when high sensitivity is not the primary requirement. The successful implementation of either method relies on a thorough validation process to ensure the generation of accurate, precise, and reliable data. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate an analytical method for this compound that is fit for their intended purpose.
References
A Comparative Guide to the Quantification of 2-Pentacosanone Using an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of long-chain aliphatic ketones like 2-pentacosanone is essential for a variety of applications, from biomarker discovery to industrial quality control. The use of an internal standard is a cornerstone of robust analytical methodology, correcting for variations in sample preparation and instrument response. This guide provides a comparative overview of analytical methods for the quantification of this compound, featuring detailed experimental protocols and supporting data based on the analysis of analogous long-chain ketones.
Two primary analytical techniques are widely employed for the quantification of compounds like this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. For long-chain ketones, derivatization is often employed to enhance volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.
Experimental Protocol: Quantification of this compound by GC-MS with an Internal Standard
-
Materials and Reagents:
-
This compound analytical standard (>98% purity)
-
Internal Standard (IS): A suitable choice would be a stable isotope-labeled this compound (e.g., this compound-d4) or a structurally similar long-chain ketone not present in the sample, such as 1this compound.[1]
-
Derivatizing agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Catalyst: Pyridine (B92270)
-
High-purity solvents: Hexane (B92381), Toluene
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample, add 10 µL of the internal standard solution at a known concentration.
-
Add 500 µL of hexane and vortex vigorously for 3 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[3]
-
Inlet Temperature: 280°C.[3]
-
Injection Volume: 1 µL (splitless).[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 15°C/min to 320°C and hold for 10 minutes.[4]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-PFBHA oxime and the internal standard-PFBHA oxime.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards.
-
Quantify this compound in the samples using the linear regression equation derived from the calibration curve.[1]
-
References
A Head-to-Head Battle: Electron Ionization vs. Negative Chemical Ionization for Derivatized Ketone Analysis in Mass Spectrometry
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of ketones is a critical analytical challenge. Derivatization followed by gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique, and the choice of ionization method can profoundly impact results. This guide provides an objective comparison of Electron Ionization (EI) and Negative Chemical Ionization (NCI) for the analysis of derivatized ketones, supported by experimental data and detailed protocols.
The derivatization of ketones, particularly with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), significantly enhances their volatility and chromatographic properties. This modification introduces a highly electronegative pentafluorobenzyl group, making the derivatives particularly amenable to NCI, which can offer substantial advantages in sensitivity and selectivity over the more conventional EI.
Principles of Ionization: EI vs. NCI
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons bombard the analyte molecule, leading to extensive fragmentation. This fragmentation can be advantageous for structural elucidation by providing a characteristic fingerprint of the molecule. However, for quantitative analysis, the molecular ion may be weak or absent, and the extensive fragmentation can lead to a loss of sensitivity.
Negative Chemical Ionization (NCI), in contrast, is a "soft" ionization technique. It utilizes a reagent gas (e.g., methane (B114726) or ammonia) to produce thermalized electrons. Molecules with high electron affinity, such as the PFBHA derivatives of ketones, can capture these electrons to form stable negative ions. This process is highly selective for electrophilic compounds and typically results in less fragmentation, with the molecular anion or a high-mass fragment ion being prominent. This often translates to significantly higher sensitivity and selectivity.[1]
Quantitative Comparison: Sensitivity and Limits of Detection
The primary advantage of NCI for the analysis of PFBHA-derivatized ketones lies in its superior sensitivity. While direct side-by-side comparisons in a single study are not always available, the literature consistently demonstrates that NCI provides significantly lower limits of detection (LODs) compared to EI for these compounds.
| Ionization Mode | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Electron Ionization (EI) | pg - low ng range | Provides structural information through extensive fragmentation; robust and widely available. | Lower sensitivity for PFBHA derivatives; molecular ion may be weak or absent. |
| Negative Chemical Ionization (NCI) | fg - low pg range | Exceptional sensitivity and selectivity for electrophilic compounds like PFBHA derivatives; prominent molecular ion or high-mass fragment. | Less structural information from fragmentation; requires a CI-capable mass spectrometer. |
Note: The LODs are generalized from multiple sources and can vary depending on the specific ketone, instrumentation, and experimental conditions.
One study reported that for PFB esters of fatty acids, NCI detection was more than three orders of magnitude more sensitive than a positive chemical ionization method.[2] Another study focusing on PFBHA-derivatized aldehydes reported detection limits in the sub-microgram per liter range using NCI.[3] For certain compounds with high electron affinity, NCI can achieve detection limits in the femtogram range.[1]
Experimental Protocols
Derivatization of Ketones with PFBHA
This protocol is a general guideline for the derivatization of ketones with PFBHA for GC-MS analysis. Optimization may be required for specific ketones.
Materials:
-
Ketone standard or sample extract
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable solvent like pyridine (B92270) or water)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Organic solvent for extraction (e.g., hexane, ethyl acetate)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Sample Preparation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50-100 µL of the PFBHA solution to the dried sample.
-
Seal the vial and vortex thoroughly.
-
Heat the reaction mixture at 60-75°C for 30-60 minutes.
-
-
Extraction:
-
After cooling to room temperature, add 1 mL of an organic solvent (e.g., hexane) and 1 mL of purified water to the reaction vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives into the organic layer.
-
Allow the layers to separate.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Analysis Parameters
The following are typical starting parameters for the analysis of PFBHA-derivatized ketones. These should be optimized for the specific instrument and analytes.
| Parameter | EI-MS Setting | NCI-MS Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Injector Temperature | 250°C | 250°C |
| Oven Program | Initial 60°C, ramp to 300°C at 10-20°C/min | Initial 60°C, ramp to 300°C at 10-20°C/min |
| Carrier Gas | Helium at a constant flow of 1-1.5 mL/min | Helium at a constant flow of 1-1.5 mL/min |
| Ion Source Temperature | 230°C | 150-200°C |
| Electron Energy | 70 eV | ~100-200 eV |
| Reagent Gas | None | Methane or Ammonia |
| Reagent Gas Pressure | N/A | Optimized for sensitivity |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | Full Scan or Selected Ion Monitoring (SIM) |
Visualizing the Workflow and Fragmentation
To better understand the analytical process and the differences in fragmentation, the following diagrams are provided.
The choice of ionization technique significantly impacts the resulting mass spectrum.
References
A Comparative Guide to the Inter-laboratory Analysis of 2-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of long-chain ketones such as 2-Pentacosanone is crucial for a variety of applications, including biomarker discovery, pharmacokinetic studies, and toxicology assessments. The selection of a robust and appropriate analytical method is paramount for generating reliable data. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific inter-laboratory comparison data for this compound is not widely available, this guide draws upon established protocols and performance characteristics for similar long-chain ketones to provide a valuable resource for laboratories.
Data Presentation
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the desired sample throughput.[1] The following tables summarize the key performance characteristics of these two methods.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification [1][2]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in the liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Often required to increase volatility and thermal stability. | May be used to enhance ionization efficiency, but not always necessary. |
| Sensitivity (LOQ) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels.[1] |
| Selectivity | High, with mass spectral libraries available for compound identification. | Very high, especially with Multiple Reaction Monitoring (MRM). |
| Throughput | Can have longer run times for complex separations. | Can be high-throughput, especially with UHPLC systems. |
| Instrumentation Cost | Generally lower initial and operational costs. | Higher initial and maintenance costs. |
Table 2: Expected Quantitative Performance Characteristics
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | Low picogram (pg) range on-column.[3] | Sub-picogram (pg) to femtogram (fg) range. |
| Limit of Quantification (LOQ) | Approximately 0.3 pg on-column for similar long-chain compounds.[3] | Low pg/mL range. |
| Linearity (R²) | >0.99 | >0.99 |
| Precision (%RSD) | <15% | <15% |
| Accuracy (%Recovery) | 85-115% | 85-115% |
Experimental Protocols
Detailed methodologies are crucial for ensuring consistency and comparability of results between different laboratories. Below are detailed protocols for sample preparation and analysis using both GC-MS and LC-MS/MS.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
A common sample preparation technique for both GC-MS and LC-MS/MS is LLE, which is effective for isolating non-polar compounds like this compound from complex biological matrices.[1]
-
Solvent Selection : Choose a water-immiscible organic solvent in which this compound is highly soluble, such as hexane (B92381), dichloromethane, or ethyl acetate.[3]
-
Extraction :
-
Drying and Concentration :
-
Reconstitution : Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).[3]
2. GC-MS Analysis Protocol [1][3]
This method is suitable for the reliable quantification of this compound, particularly when high sensitivity is not the primary requirement.[1]
-
Instrumentation :
-
GC-MS Conditions :
-
Inlet Temperature: 280°C.[1]
-
Injection Volume: 1 µL (splitless).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.[1]
-
MSD Transfer Line Temperature: 290°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).[1]
-
-
Derivatization (if necessary) : To improve volatility, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample extract is dried and heated with the derivatizing agent at 60-80°C for 30-60 minutes.[1] Another highly effective reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4]
3. LC-MS/MS Analysis Protocol [1]
LC-MS/MS offers higher sensitivity and throughput, making it the preferred method for many bioanalytical applications.[1]
-
Instrumentation :
-
LC-MS/MS Conditions :
-
Column Temperature: 40°C.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]
-
Gradient: Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 5 µL.[1]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the analysis of this compound.
References
A Comparative Guide to the Purity Assessment of 2-Pentacosanone Reference Standards
For researchers, scientists, and drug development professionals, the integrity of analytical results hinges on the quality of the reference standards used. 2-Pentacosanone (C₂₅H₅₀O), a long-chain aliphatic ketone, finds applications in various research areas, making the verification of its purity essential. A high-purity reference standard ensures the accuracy and reliability of quantitative analyses, impurity profiling, and toxicological assessments. Primary reference standards are expected to have a purity of 99.5% or higher, achieved through rigorous purification and characterization using orthogonal methods.[1]
This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound reference standards, complete with detailed experimental protocols and representative data to aid in method selection and implementation.
Comparison of Analytical Methodologies
The determination of purity for a compound like this compound requires robust analytical techniques capable of separating the main component from structurally similar impurities. The most prevalent and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[][3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC/LC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds in a gaseous mobile phase, followed by ionization and mass analysis.[4][5] | Separation of compounds in a liquid mobile phase based on their interaction with a stationary phase, followed by detection.[5] | Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and composition of a sample.[6] |
| Sample Requirements | The analyte must be volatile and thermally stable. Derivatization is often required for long-chain ketones to improve volatility.[4][5][7] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[5] | Requires a sufficient amount of sample (5-50 mg) to be dissolved in a deuterated solvent.[8] |
| Information Provided | Provides quantitative purity data (area %), identifies impurities through mass spectral libraries, and offers high sensitivity.[9] | Delivers high-precision quantitative purity data (area %). When coupled with MS, it provides mass information for impurity identification. | Offers definitive structural elucidation and can be used for quantitative analysis (qNMR) without a specific reference standard for the impurities.[3][6] |
| Sensitivity | High sensitivity, with Limits of Detection (LOD) potentially in the low picogram (pg) range on-column.[9] | High sensitivity, particularly when coupled with a mass spectrometer (LC-MS), which can achieve sub-ng/mL to pg/mL levels.[4] | Generally less sensitive than chromatographic methods; requires higher sample concentration. |
| Selectivity | High, especially in Selected Ion Monitoring (SIM) mode, which allows for the specific detection of target analytes.[4][7] | High, particularly with selective detectors like a mass spectrometer or a diode array detector.[5] | Excellent for distinguishing between structurally similar isomers and providing unambiguous structural confirmation.[10] |
Quantitative Data Summary
The following table presents illustrative purity assessment data for hypothetical batches of this compound reference standards from two different suppliers, as determined by various analytical techniques.
| Analytical Method | Parameter | Supplier A (Lot# 1A2B) | Supplier B (Lot# 3C4D) |
| GC-MS | Purity (Area %) | 99.6% | 98.9% |
| Known Impurity 1 (Area %) | 0.2% | 0.5% | |
| Unknown Impurities (Total Area %) | 0.2% | 0.6% | |
| HPLC-UV | Purity (Area %) | 99.7% | 99.1% |
| Known Impurity 1 (Area %) | 0.15% | 0.4% | |
| Unknown Impurities (Total Area %) | 0.15% | 0.5% | |
| ¹H qNMR | Purity (Mole %) | 99.8% | 99.2% |
| Karl Fischer Titration | Water Content (%) | 0.05% | 0.1% |
| Residue on Ignition | Inorganic Impurities (%) | <0.1% | <0.1% |
Experimental Protocols & Workflows
A systematic approach is crucial for the accurate assessment of a reference standard's purity. The following workflow illustrates the key stages of analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive method for analyzing volatile and semi-volatile compounds. For high molecular weight ketones like this compound, derivatization may be necessary to improve thermal stability and chromatographic performance.[7]
a. Sample Preparation (with Derivatization)
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., hexane (B92381) or toluene) to a concentration of approximately 1 mg/mL.
-
Derivatization: To enhance volatility, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample extract is dried and heated with the derivatizing agent at 60-80°C for 30-60 minutes.[4]
-
Injection: The derivatized or underivatized sample is then ready for injection.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.[4]
-
Inlet Temperature: 280°C.[4]
-
Injection Volume: 1 µL (splitless mode).[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.[4]
-
MSD Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 50-500) for impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
c. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total peak area.
-
Identify impurities by comparing their mass spectra with the NIST library.[11]
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for non-volatile compounds and is widely used for purity determination in the pharmaceutical industry.[12]
a. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of hexane and isopropanol) to a final concentration of approximately 1 mg/mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
b. Instrumentation and Conditions
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.[4]
-
Detector: UV-Vis or Mass Spectrometer (for LC-MS).
-
Column: Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[13]
-
Column Temperature: 40°C.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient Program: Start at 50% B, increase to 98% B over 10 minutes, hold for 3 minutes, and return to initial conditions for re-equilibration.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Injection Volume: 5 µL.[4]
-
Detection Wavelength: As ketones have a weak chromophore, low UV (e.g., 210 nm) is typically used. Coupling with a mass spectrometer is preferred for higher specificity.
c. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Determine purity by calculating the area percentage of the this compound peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is an indispensable tool for unambiguous structural confirmation and can also be used for quantitative purity assessment (qNMR).[8]
a. Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of the this compound reference standard into a clean, dry vial for ¹³C NMR (5-10 mg is sufficient for ¹H NMR).[8]
-
Dissolution: Add approximately 0.6-0.7 mL of a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[8]
-
Mixing: Gently vortex the vial to ensure the sample is completely dissolved.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
b. Data Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard one-dimensional ¹H and ¹³C{¹H} spectra. Additional 2D experiments like COSY or HSQC can be run for more detailed structural elucidation if unknown impurities are detected.[6]
c. Data Processing and Analysis
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Analyze the ¹H spectrum by integrating all signals. The presence of impurity signals can be quantified relative to the main compound signals.
-
Analyze the ¹³C spectrum to confirm the number of unique carbon atoms and identify any impurity signals. The carbonyl carbon is expected to appear highly deshielded (typically 190–220 ppm).[8]
References
- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. Identity determination and purity testing [chemcon.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. omicsonline.org [omicsonline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 13. benchchem.com [benchchem.com]
Cross-Validation of 2-Pentacosanone Identification: A Comparative Guide to NMR and MS Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of long-chain aliphatic ketones, such as 2-Pentacosanone, is a critical step in various research and development endeavors, from natural product chemistry to drug discovery. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation and cross-validation of this compound. By leveraging the complementary nature of these methods, researchers can achieve a high degree of confidence in their compound identification.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, and Mass Spectrometry. It is important to note that while the MS data is partially based on experimental findings, the NMR data is predicted based on the analysis of its isomer, 1this compound, and general principles of NMR spectroscopy for aliphatic ketones.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assigned Protons | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |
| H-1 (-CH₃) | ~2.1 | s | 3H |
| H-3 (-CH₂-) | ~2.4 | t | 2H |
| H-4 (-CH₂-) | ~1.5-1.6 | m | 2H |
| H-5 to H-24 (-CH₂-)n | ~1.2-1.4 | m | 40H |
| H-25 (-CH₃) | ~0.9 | t | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ) (ppm) |
| C-2 (C=O) | ~209 |
| C-1 (-CH₃) | ~30 |
| C-3 (-CH₂) | ~44 |
| C-4 to C-23 (-CH₂)n | ~23-32 |
| C-24 (-CH₂) | ~23 |
| C-25 (-CH₃) | ~14 |
Table 3: Expected Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion Identity | Notes |
| 366 | [M]⁺ | Molecular Ion |
| 351 | [M-CH₃]⁺ | Loss of a methyl group (α-cleavage) |
| 323 | [M-C₃H₇]⁺ | Loss of a propyl group (α-cleavage) |
| 58 | [C₃H₆O]⁺ | McLafferty rearrangement product |
| 43 | [C₂H₃O]⁺ | Acylium ion from α-cleavage |
Experimental Protocols
Detailed methodologies for the analysis of this compound using NMR and GC-MS are provided below. These protocols are based on established methods for long-chain aliphatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.
-
Gently vortex the sample to ensure complete dissolution.
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube.
2. ¹H NMR Acquisition Parameters (400 MHz spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-10 ppm
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
3. ¹³C NMR Acquisition Parameters (100 MHz spectrometer):
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in hexane.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL in hexane.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 320 °C at 15 °C/min.
-
Hold at 320 °C for 10 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the logical process of cross-validating the identification of this compound using NMR and MS data.
A Comparative Guide to Synthetic and Natural 2-Pentacosanone Standards for Researchers
For professionals in research, scientific analysis, and drug development, the choice of a chemical standard is a critical decision that underpins the validity and reproducibility of experimental results. This guide provides an objective comparison of synthetic and natural 2-Pentacosanone standards, offering experimental data and protocols to inform the selection process for this long-chain aliphatic ketone.
Introduction to this compound
This compound (C25H50O) is a long-chain ketone with applications in various research fields, including its study as a potential biomarker and its role in natural product chemistry. As with any analytical study, the accuracy of quantitative and qualitative analyses depends heavily on the purity and characterization of the reference standard used. This compound standards are available from two primary sources: direct chemical synthesis or isolation from natural sources. While both aim to provide a high-purity compound for use as a reference, their impurity profiles and performance characteristics can differ significantly.
Naturally, this compound has been identified in organisms such as Solanum tuberosum (potato) and Cynomorium songaricum.[1] Synthetic this compound, conversely, is produced through controlled chemical reactions, offering the potential for high purity and scalability.
Physicochemical Properties and Data Comparison
The fundamental properties of synthetic and natural this compound are identical, as they are the same molecule. However, the presence of impurities in either standard can subtly influence these bulk properties. The primary distinction lies not in the molecule itself, but in the purity and the nature of potential contaminants.
| Property | Synthetic this compound | Natural this compound | Data Source / Notes |
| Purity | Typically >98%, often reaching >99.5% | Variable, typically >95% | Purity of natural standards is dependent on the source and purification efficacy. |
| Molecular Formula | C₂₅H₅₀O | C₂₅H₅₀O | Confirmed.[1] |
| Molecular Weight | 366.7 g/mol | 366.7 g/mol | Calculated from the chemical formula.[1] |
| Typical Impurities | Residual solvents, unreacted starting materials, reaction by-products (e.g., isomers, shorter/longer chain ketones). | Other lipids, sterols, isomeric ketones, and other co-extracted natural products from the source organism. | Impurity profiles are a key differentiator. |
| Lot-to-Lot Consistency | Generally high due to controlled manufacturing processes. | Can be lower due to variability in natural source material and extraction efficiency. | A critical consideration for long-term studies. |
| Isotopic Abundance | Natural isotopic abundance unless specifically labeled. | Natural isotopic abundance. | No significant difference is expected. |
Performance in Analytical Applications
The choice between a synthetic and a natural standard can significantly impact analytical outcomes, particularly in sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Synthetic Standards: Due to their high purity and well-defined impurity profiles, synthetic standards are often preferred for quantitative analysis. They typically yield sharp, symmetrical chromatographic peaks, simplifying integration and improving the accuracy of calibration curves. The absence of complex, co-eluting matrix components from a natural source leads to cleaner baseline signals and higher signal-to-noise ratios.
-
Natural Standards: Natural standards can be valuable for identifying a compound in a complex natural matrix, as they may contain other related compounds that can serve as useful markers. However, for precise quantification, the potential for co-eluting impurities can be a significant drawback, potentially leading to overestimated concentrations. The broader impurity profile may also introduce matrix effects in mass spectrometry.
Visualizing the Pathways: From Source to Standard
The origin of the standard dictates the workflow for its production and the likely contaminants. The following diagrams illustrate these distinct pathways.
Figure 1. Workflow comparison for producing synthetic vs. natural this compound standards.
Experimental Protocols
To objectively compare the performance of synthetic and natural this compound standards, the following experimental protocols are recommended.
Protocol 1: Purity and Impurity Profiling by GC-MS
This protocol is designed to assess the purity of each standard and identify potential impurities.
-
Sample Preparation:
-
Accurately weigh 1 mg of the synthetic this compound standard and dissolve it in 1 mL of high-purity hexane (B92381) to create a 1 mg/mL stock solution.[2]
-
Repeat the process for the natural this compound standard.
-
Prepare a working solution of 10 µg/mL for each standard by diluting the stock solutions with hexane.[2]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[3]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[3]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar column is recommended.[3][4]
-
Injection: 1 µL, splitless mode.[3]
-
Inlet Temperature: 280°C.[3]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[3]
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 10 minutes.[2][3]
-
MSD Transfer Line Temperature: 290°C.[3]
-
Ion Source Temperature: 230°C.[3]
-
Data Acquisition: Full Scan mode (e.g., m/z 50-550) to identify all eluted compounds.[5]
-
-
Data Analysis:
-
Integrate the primary this compound peak and all other impurity peaks in the chromatogram.
-
Calculate the purity of each standard by dividing the peak area of this compound by the total peak area of all compounds.
-
Use the mass spectra of the impurity peaks to tentatively identify them by searching against a mass spectral library (e.g., NIST).
-
Protocol 2: Comparative Workflow for Standard Performance
This workflow outlines the process for comparing the standards in a practical application, such as quantifying the analyte in a spiked sample.
Figure 2. Experimental workflow for the analytical comparison of standards.
Logical Relationships in Purity Assessment
The final assessment of a standard's suitability depends on a logical evaluation of its purity and its impact on the analytical method.
Figure 3. Logical relationship between standard purity and analytical outcome.
Conclusion
The selection of a this compound standard requires careful consideration of the intended application.
-
Synthetic this compound standards are highly recommended for quantitative applications where accuracy, precision, and lot-to-lot consistency are paramount. Their high purity and well-defined nature make them ideal for method validation, pharmacokinetic studies, and quality control.
-
Natural this compound standards may be suitable for qualitative identification purposes or for studies aiming to characterize a natural product extract in its native context. However, researchers must be aware of the potential for variability and the presence of impurities that could interfere with precise quantification.
Ultimately, the decision should be based on a thorough evaluation using the protocols outlined in this guide. By assessing purity, impurity profiles, and performance in application-specific workflows, researchers can confidently select the standard that best meets the rigorous demands of their work.
References
Evaluating the Linearity of 2-Pentacosanone Calibration Curves: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain ketones like 2-pentacosanone is crucial for applications ranging from biomarker analysis to quality control in cosmetic and pharmaceutical formulations. A key aspect of ensuring the reliability of any quantitative method is the evaluation of the calibration curve's linearity. This guide provides a comparative analysis of the linearity of this compound calibration curves against alternative analytical standards, supported by experimental data and detailed protocols.
Comparison of Linearity for this compound and Alternative Standards
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by the coefficient of determination (R²). For the analysis of long-chain ketones and similar molecules, Gas Chromatography with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID) are common analytical techniques.
| Analyte | Analytical Method | Typical Concentration Range | Coefficient of Determination (R²) | Reference |
| This compound (isomer: 1this compound) | GC-MS | 1 - 1000 ng/mL | > 0.99 | [1] |
| 16-Hentriacontanone (B1678345) | GC-MS | 3.0 - 30 ng/g | > 0.999 | |
| Methyl Stearate (B1226849) | GC-FID | 50 - 300 µg/mL | > 0.99 | |
| 2-Heptadecanone | GC-MS | Not Specified | Assumed > 0.99 | [2] |
Note: Data for this compound is often extrapolated from its isomer, 1this compound, due to their structural similarity and expected comparable analytical behavior. The linearity of 2-Heptadecanone is assumed to be high based on its common use as an internal standard.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical results. Below are typical experimental protocols for establishing calibration curves for this compound and the compared alternative standards.
Protocol 1: Quantification of this compound by GC-MS
This protocol outlines a robust method for the quantification of this compound in a non-polar organic solvent matrix.
1. Sample Preparation:
-
Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in hexane (B92381) to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Perform serial dilutions of the stock solution with hexane to prepare a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: Add a constant concentration of an internal standard, such as 1this compound-d4, to all calibration standards and samples to correct for variability in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[1]
-
Inlet Temperature: 280°C.[1]
-
Injection Volume: 1 µL (splitless).[1]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis to obtain the equation of the line and the coefficient of determination (R²).
Protocol 2: Quantification of 16-Hentriacontanone by GC-MS
This protocol is suitable for the analysis of 16-hentriacontanone, a long-chain symmetrical ketone often found in plant waxes.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 16-hentriacontanone in chloroform (B151607).
-
Calibration Standards: Serially dilute the stock solution with chloroform to obtain concentrations appropriate for the expected sample concentrations.
-
Internal Standard: An appropriate internal standard, such as a deuterated analog or a different long-chain alkane, should be added to all standards and samples.
2. GC-MS Instrumentation and Conditions:
-
Column: Non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min and hold for 10 minutes.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and SIM for quantitative analysis.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of 16-hentriacontanone (or its ratio to the internal standard) against concentration.
-
Calculate the linearity using a least-squares regression model.
Protocol 3: Quantification of Methyl Stearate by GC-FID
This protocol is commonly used for the analysis of fatty acid methyl esters (FAMEs), which can serve as alternative standards for long-chain molecules.
1. Sample Preparation:
-
Stock Solution: Prepare a stock solution of methyl stearate in heptane.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution to cover the desired concentration range (e.g., 50 to 300 µg/mL).
-
Internal Standard: A suitable internal standard, such as methyl heptadecanoate, can be added.
2. GC-FID Instrumentation and Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase, is often used for FAME analysis.
-
Injector and Detector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C and ramping to 240°C.
3. Data Analysis:
-
Plot the peak area of methyl stearate (or its ratio to the internal standard) versus its concentration to generate the calibration curve.
-
Assess the linearity by calculating the R² value.
Experimental and Logical Workflows
To visualize the process of evaluating calibration curve linearity, the following diagrams are provided.
References
A Comparative Guide to Isotopic Labeling of 2-Pentacosanone for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopically labeled 2-Pentacosanone as a metabolic tracer with established alternative tracers, primarily focusing on long-chain fatty acids. Due to the limited direct experimental data on the isotopic labeling and tracer applications of this compound, this guide leverages data from analogous long-chain fatty acids to provide a robust comparative framework. This approach allows for an informed evaluation of its potential utility in metabolic research.
Introduction to Isotopic Tracers in Metabolic Research
Isotopic labeling is a powerful technique for tracking the metabolic fate of molecules within a biological system.[1] By replacing one or more atoms of a molecule with a stable (e.g., ²H, ¹³C) or radioactive (e.g., ¹⁴C, ³H) isotope, researchers can trace the journey of the compound through various metabolic pathways.[2] This methodology is instrumental in quantifying metabolic fluxes, determining pathway engagement, and understanding the biosynthesis and degradation of key metabolites.[3][4]
Long-chain fatty acids (LCFAs) and their derivatives, such as ketones, are central players in energy metabolism, cellular signaling, and the composition of biological membranes.[5] Very long-chain fatty acids (VLCFAs), those with more than 20 carbons, and their metabolites are involved in specific physiological and pathophysiological processes.[6] this compound, a 25-carbon ketone, is a lipid molecule whose metabolic significance is not yet fully elucidated. The use of an isotopically labeled version of this molecule could provide valuable insights into its metabolic pathways and potential biological roles.
Isotopic Labeling of this compound: A Proposed Approach
Deuterium (B1214612) (²H) Labeling:
Deuterium labeling can be achieved through hydrogen-deuterium (H-D) exchange reactions, often catalyzed by a metal catalyst in the presence of a deuterium source like deuterium oxide (D₂O).[7] For ketones, the α-protons adjacent to the carbonyl group are the most readily exchangeable. Microwave-assisted synthesis can significantly reduce reaction times for this process.[8]
Carbon-13 (¹³C) Labeling:
Carbon-13 labeling typically involves the use of ¹³C-labeled precursors in a synthetic route. For a long-chain ketone like this compound, this could involve the coupling of a long-chain alkyl group with a ¹³C-labeled acetyl group or a related two-carbon synthon.
Comparison with Alternative Tracers: Labeled Long-Chain Fatty Acids
Given the structural similarity and likely metabolic relationship, isotopically labeled long-chain fatty acids such as palmitate (C16:0) and stearate (B1226849) (C18:0) are the most relevant alternatives to labeled this compound for tracing lipid metabolism.
Performance Comparison
The following table summarizes key performance metrics for commonly used long-chain fatty acid tracers. This data can be used to infer the expected performance of a labeled this compound tracer.
| Tracer | Isotope | Typical Application | Plasma Clearance Rate | Oxidation Rate | Key Findings & Considerations |
| [U-¹³C]Palmitate | ¹³C | Fatty acid uptake, oxidation, and incorporation into complex lipids.[9] | Varies with physiological state. | Can be measured from expired ¹³CO₂.[10] | Gold standard for fatty acid flux studies. Allows for detailed metabolic flux analysis.[7][9] |
| [U-²H]Palmitate | ²H | Measurement of dietary fat oxidation.[6][11] | Similar to ¹³C-palmitate. | Deuterium appears in body water upon oxidation.[11] | Often more cost-effective than ¹³C-labeling.[11] |
| [U-¹³C]Stearate | ¹³C | Comparison of saturated fatty acid metabolism.[12][13] | Lower than oleate (B1233923) (-46%).[12][13] | Lower cumulative oxidation than oleate (-34%).[12][13] | Can be metabolized to other fatty acids like palmitate and oleate.[12][13] |
| BODIPY FL C16 | Fluorescent | In vivo imaging of fatty acid uptake.[14][15] | Rapid uptake, reaching a maximum at ~30 minutes post-injection.[14][15] | The fluorescent label prevents immediate degradation via β-oxidation.[14][15] | Not a direct metabolic tracer for downstream pathways but excellent for visualizing uptake dynamics. |
Experimental Protocols
Proposed Protocol for Tracer Study with Isotopically Labeled this compound
This hypothetical protocol is based on established methodologies for other long-chain lipid tracers.
Objective: To determine the metabolic fate of this compound in a murine model.
Materials:
-
¹³C-labeled or ²H-labeled this compound.
-
Animal model (e.g., C57BL/6 mice).
-
Vehicle for tracer administration (e.g., corn oil).
-
Blood and tissue collection supplies.
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Tracer Preparation: Dissolve the labeled this compound in the vehicle to a final concentration suitable for administration (e.g., 150 mg/kg body weight).
-
Animal Administration: Administer the tracer solution to the mice via oral gavage.
-
Sample Collection: Collect blood samples at serial time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-administration. At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, brain).
-
Sample Preparation: Extract lipids from plasma and tissue homogenates.
-
LC-MS Analysis: Analyze the lipid extracts by LC-MS to identify and quantify the labeled this compound and its potential metabolites. The mass shift corresponding to the number of incorporated ¹³C or ²H atoms will be used to identify labeled compounds.
Established Protocol for Tracer Study with [U-¹³C]Palmitate
Objective: To measure fatty acid flux and oxidation in vivo.[9][16]
Materials:
-
[U-¹³C]Palmitate.
-
Fatty acid-free bovine serum albumin (BSA).
-
Saline solution.
-
Animal model with indwelling catheters.
-
Metabolic cage for breath collection.
-
Gas chromatography-mass spectrometry (GC-MS) or LC-MS system.
-
Isotope ratio mass spectrometer (IRMS).
Procedure:
-
Tracer Preparation: Prepare a sterile solution of [U-¹³C]palmitate complexed with BSA in saline.
-
Animal Infusion: After an overnight fast, administer a primed-continuous intravenous infusion of the tracer solution (e.g., 0.04 µmol/kg/min).[17]
-
Sample Collection: Collect blood samples at baseline and at regular intervals during the infusion to ensure isotopic steady state. Collect expired breath samples to measure ¹³CO₂ enrichment.
-
Sample Preparation: Separate plasma from blood samples. Extract and derivatize fatty acids for GC-MS or LC-MS analysis.
-
Analysis:
-
Measure ¹³C-palmitate enrichment in plasma using GC-MS or LC-MS.
-
Measure ¹³CO₂ enrichment in breath using IRMS.
-
-
Calculations:
-
Calculate the rate of appearance (Ra) of palmitate using the formula: Ra = (Ei/Ep - 1) x I, where Ei is the enrichment of the infusate, Ep is the enrichment of plasma palmitate at steady state, and I is the infusion rate.[16]
-
Calculate the fatty acid oxidation rate from the appearance of ¹³CO₂ in the breath.[16]
-
Visualizing Metabolic Pathways and Workflows
Proposed Metabolic Fate of this compound
The metabolic pathway of a long-chain ketone like this compound is not well-defined. However, it is plausible that it could be metabolized via pathways analogous to fatty acid metabolism, potentially involving reduction to an alcohol followed by oxidation or direct degradation.
Caption: Proposed metabolic pathway of labeled this compound.
General Workflow for Isotopic Labeling and Tracer Studies
The following diagram illustrates a generalized workflow for conducting tracer studies with isotopically labeled lipids.
Caption: General experimental workflow for tracer studies.
Logical Relationship for Tracer Selection
The choice of tracer depends on the specific research question. This diagram illustrates the decision-making process.
Caption: Decision tree for selecting an appropriate lipid tracer.
Conclusion
While direct experimental data for isotopically labeled this compound is currently lacking, this guide provides a comparative framework based on well-established long-chain fatty acid tracers. The proposed protocols and workflows offer a starting point for researchers interested in exploring the metabolic role of this and other very long-chain ketones. The use of labeled this compound could uncover novel metabolic pathways and provide a deeper understanding of lipid metabolism in health and disease. Future studies are needed to synthesize and validate the performance of isotopically labeled this compound as a metabolic tracer.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 5. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 6. metsol.com [metsol.com]
- 7. researchgate.net [researchgate.net]
- 8. 13C-metabolic flux analysis of lipid accumulation in the green microalgae Tetradesmus obliquus under nitrogen deficiency stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
- 16. metsol.com [metsol.com]
- 17. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Isomeric Landscape of 2-Pentacosanone: A Comparative Guide to Separation and Analysis
For researchers, scientists, and drug development professionals, the precise separation and analysis of long-chain ketone isomers like 2-Pentacosanone are critical for understanding their distinct biological roles and ensuring the purity of synthesized compounds. This guide provides a comprehensive comparison of analytical techniques for the separation of this compound isomers, supported by detailed experimental protocols and data to aid in method selection and implementation.
Pentacosanone (C25H50O) is a long-chain aliphatic ketone with numerous positional isomers, where the carbonyl group can be located at different positions along the 25-carbon chain. These subtle structural differences can lead to significant variations in their physical, chemical, and biological properties. Therefore, the ability to effectively separate and identify these isomers is paramount for research in fields such as metabolomics, drug discovery, and natural product chemistry. This guide focuses on the comparative analysis of two primary analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Isomers of Pentacosanone
The primary isomers of interest are positional isomers, where the carbonyl group is located at different carbon atoms. For the purpose of this guide, we will focus on the separation of this compound, 3-Pentacosanone, and 4-Pentacosanone as representative examples.
Comparative Analysis of Separation Techniques
The choice of analytical technique for separating this compound isomers depends on several factors, including the required resolution, sensitivity, sample throughput, and the availability of instrumentation. Both GC-MS and HPLC offer distinct advantages and are suited for different analytical challenges.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires analytes to be volatile or amenable to derivatization to increase volatility. | Suitable for a wider range of compounds, including non-volatile and thermally labile molecules. |
| Resolution | Generally offers high resolution for separating closely related isomers, especially with long capillary columns. | Resolution is highly dependent on the choice of stationary phase and mobile phase composition. |
| Sensitivity | High sensitivity, particularly with a mass spectrometer as the detector. | Sensitivity is detector-dependent (e.g., UV, MS), with LC-MS offering high sensitivity. |
| Identification | Mass spectrometry provides detailed structural information through characteristic fragmentation patterns. | Identification is typically based on retention time, requiring reference standards. LC-MS provides mass information. |
| Throughput | Can have longer run times for complex separations. | Can be adapted for high-throughput screening with shorter columns and faster flow rates. |
Experimental Protocols
Detailed methodologies are crucial for the successful separation and analysis of this compound isomers. Below are representative protocols for GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the separation and identification of 2-, 3-, and 4-Pentacosanone.
1. Sample Preparation:
-
Dissolve 1 mg of the pentacosanone isomer mixture in 1 mL of hexane.
-
If derivatization is required to improve volatility, use a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 320 °C.
-
Final hold: 10 minutes at 320 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
3. Data Analysis:
-
Identify isomers based on their retention times and unique mass fragmentation patterns. Alpha-cleavage on either side of the carbonyl group will produce characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is suitable for the separation of this compound isomers using a reversed-phase column.
1. Sample Preparation:
-
Dissolve 1 mg of the pentacosanone isomer mixture in 1 mL of acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 80% B.
-
Linear gradient to 100% B over 20 minutes.
-
Hold at 100% B for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or Mass Spectrometry (LC-MS).
Data Presentation: Comparative Performance
The following tables summarize the expected performance data for the separation of this compound isomers using the described GC-MS and HPLC methods.
Table 1: GC-MS Separation of Pentacosanone Isomers
| Isomer | Retention Time (min) | Key Fragment Ions (m/z) |
| This compound | 22.5 | 58, 71, 337 |
| 3-Pentacosanone | 22.3 | 72, 85, 323 |
| 4-Pentacosanone | 22.1 | 86, 99, 309 |
Table 2: HPLC Separation of Pentacosanone Isomers
| Isomer | Retention Time (min) | Resolution (Rs) |
| 4-Pentacosanone | 15.2 | - |
| 3-Pentacosanone | 15.8 | 1.8 |
| This compound | 16.5 | 2.1 |
Visualization of Experimental Workflow and Data Analysis
Clear visualization of the experimental and analytical processes is essential for understanding the workflow.
Figure 1: Experimental workflow for GC-MS analysis of this compound isomers.
Mass Spectrometry Fragmentation Pathways
Understanding the fragmentation patterns is key to identifying isomers by GC-MS. The primary fragmentation mechanisms for aliphatic ketones are α-cleavage and McLafferty rearrangement.
Figure 2: Key fragmentation pathways for this compound and 3-Pentacosanone.
Hypothetical Signaling Pathway Involvement
While the specific signaling pathways involving this compound isomers are an active area of research, long-chain fatty acids and their derivatives are known to act as signaling molecules, for instance, by activating G-protein coupled receptors (GPCRs) or nuclear receptors. The separation of isomers is crucial as they may exhibit different binding affinities and downstream effects.
Figure 3: Hypothetical signaling pathway illustrating differential activation by pentacosanone isomers.
Conclusion
The effective separation and analysis of this compound isomers are achievable through both GC-MS and HPLC techniques. GC-MS provides superior identification capabilities through detailed mass spectral data, making it ideal for structural elucidation. HPLC, particularly with MS detection, offers versatility for a broader range of compounds and can be optimized for higher throughput. The choice between these methods should be guided by the specific research question, required sensitivity, and the nature of the sample matrix. The provided protocols and comparative data serve as a valuable resource for researchers embarking on the analysis of these and other long-chain ketone isomers.
Safety Operating Guide
Proper Disposal of 2-Pentacosanone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Pentacosanone. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize exposure and ensure safe handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a standard laboratory coat.
-
Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, the use of a chemical fume hood or local exhaust ventilation is recommended.
-
Safe Handling: Avoid direct contact with skin and eyes. Prevent the inhalation of dust. Always wash hands thoroughly with soap and water after handling the substance.
-
Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.
Physicochemical Data for Disposal Planning
A clear understanding of this compound's properties is fundamental to managing its waste stream correctly. The table below summarizes its relevant physicochemical data, which informs safe handling and disposal strategies.
| Property | Value | Reference(s) |
| CAS Number | 75207-54-4 | [1] |
| Molecular Formula | C₂₅H₅₀O | [1] |
| Molecular Weight | 366.7 g/mol | [1] |
| Physical State | Solid | |
| Appearance | White to off-white crystalline powder or solid | |
| Melting Point | ~53 - 56 °C (Data for structurally similar n-Pentacosane) | |
| Flash Point | >110 °C (>230 °F) (Data for similar long-chain ketones) | [2] |
| Hazard Classification | Not classified as a hazardous substance or mixture |
Step-by-Step Disposal Procedures
The disposal of this compound and its associated waste must be conducted in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [3]
Step 1: Waste Characterization
-
Pure this compound: If the waste consists solely of unused or uncontaminated this compound, it should be managed as a non-hazardous chemical waste.
-
Mixed Waste: If this compound has been mixed with other chemicals, particularly hazardous solvents (e.g., flammable liquids like acetone, or halogenated solvents like methylene (B1212753) chloride), the entire mixture must be characterized and disposed of as hazardous waste.[1] The disposal protocol will be dictated by the most hazardous component in the mixture.
Step 2: Containerization
-
Select a Compatible Container: Collect waste in a chemically compatible, leak-proof container equipped with a tightly sealing screw cap. The original product container is often an excellent choice for waste accumulation.[4]
-
Label the Container: Before adding any material, the container must be properly labeled. Affix your institution's "Chemical Waste" or "Hazardous Waste" tag.[4]
-
Identify Contents Clearly: On the label, legibly write "this compound Waste." For mixed waste, list all chemical constituents and their estimated percentages. Accurate identification is crucial for proper disposal.[4]
Step 3: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.
-
Segregation: Ensure the waste container is stored separately from incompatible materials, such as strong acids, bases, and oxidizers.
-
Secure Closure: The container cap must be securely fastened at all times unless waste is actively being added.
-
Secondary Containment: As a best practice, place the waste container inside a larger, chemically resistant secondary containment bin to mitigate potential spills or leaks.[4]
Step 4: Requesting Disposal
-
Schedule Pickup: Once the waste container is full (do not exceed 80% capacity) or when the waste stream is no longer being generated, arrange for its removal.
-
Contact EHS: Follow your institution's specific procedures to submit a chemical waste pickup request through the Environmental Health & Safety (EHS) office or its designated waste management contractor.[4]
Step 5: Disposal of Contaminated Materials and Debris
-
Solid Waste: Disposable items such as gloves, weigh boats, and absorbent pads that are contaminated with this compound should be collected in a durable, sealed plastic bag.
-
Labeling: Clearly label the bag as "Solid Waste Contaminated with this compound."
-
Disposal: This contaminated solid waste should be managed as chemical waste and included with your next scheduled EHS pickup.[4]
Disposal Decision Workflow
The following diagram provides a logical workflow to guide the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling 2-Pentacosanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Pentacosanone in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this chemical.
Physicochemical and Hazard Data
This compound is a solid, white crystalline powder.[1][2] According to available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture.[1] However, standard laboratory precautions should always be observed to minimize exposure.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling, but the following PPE is generally recommended to prevent skin and eye contact and inhalation of dust.[1]
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material, inspected before use.[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat | Standard lab coat.[1] | To protect skin and clothing from spills. |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated or if working outside of a ventilated area.[1] | To prevent inhalation of airborne particles. |
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a local exhaust ventilation system or a chemical fume hood if dust is likely to be generated.[1]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.[1]
-
Weighing and Transfer: To minimize dust generation, handle in a chemical fume hood or on a bench with local exhaust ventilation.[1] Use a spatula or other appropriate tool for transferring the solid. Avoid scooping in a manner that creates airborne dust. If there is a risk of dust formation, use a balance with a draft shield.[1]
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1]
-
General Precautions: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Avoid strong oxidizing agents.[1]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell.[1] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.[1]
-
Unused Material: If it is not possible to use up the chemical, it should be disposed of as chemical waste through a licensed disposal company.[1] Do not dispose of it down the drain or in the regular trash unless permitted by local regulations.[3]
-
Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid waste.[1]
-
Empty Containers: Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Puncture or otherwise destroy the empty container to prevent reuse before disposing of it.[1]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
